2-chloro-N-(4-phenoxyphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-10-14(17)16-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUZNDQAFGNCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353148 | |
| Record name | 2-chloro-N-(4-phenoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36160-84-6 | |
| Record name | 2-chloro-N-(4-phenoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-(4-phenoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide: A Key Intermediate in Drug Discovery
Foreword: The Strategic Importance of the Chloroacetamide Moiety in Medicinal Chemistry
In the landscape of modern drug development, the synthesis of versatile chemical intermediates is a cornerstone of innovation. Among these, N-arylacetamides, and specifically those bearing a reactive chloroacetyl group, have garnered significant attention.[1] 2-chloro-N-(4-phenoxyphenyl)acetamide stands as a prime example of such a scaffold, embodying a strategic convergence of structural features conducive to the exploration of novel therapeutic agents. The phenoxy aniline backbone is a recognized pharmacophore in various biologically active molecules, while the α-chloroacetamide group serves as a highly valuable electrophilic handle. This reactive site allows for facile covalent modification and the introduction of diverse functionalities, a critical attribute in the construction of compound libraries for high-throughput screening and lead optimization. This guide provides an in-depth examination of the synthesis of this compound, offering not just a procedural outline but a scientific rationale for the methodological choices, thereby empowering researchers in their pursuit of next-generation therapeutics.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound is fundamentally an amidation reaction. A retrosynthetic analysis reveals a straightforward and efficient pathway involving the formation of an amide bond between a primary amine and an acyl chloride.
Caption: Retrosynthetic analysis of this compound.
The primary synthetic strategy, therefore, is the nucleophilic acyl substitution reaction between 4-phenoxyaniline and chloroacetyl chloride. This reaction is typically facile and high-yielding, making it an attractive route for both laboratory-scale synthesis and potential scale-up.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of this synthesis lies in the nucleophilic attack of the amino group of 4-phenoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion and subsequent deprotonation to yield the stable amide product.
Caption: Generalized mechanism of the acylation reaction.
The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocol
This protocol is a comprehensive guide for the synthesis of this compound, designed to be a self-validating system with clear checkpoints for reaction monitoring and product verification.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity |
| 4-Phenoxyaniline | 139-59-3 | C₁₂H₁₁NO | 185.22 | ≥98% |
| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | ≥98% |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | ≥99% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated aqueous solution |
| Brine | N/A | NaCl (aq) | N/A | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Reagent grade |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-phenoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting amine spot indicates the completion of the reaction.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Expected characterization data, based on analogous compounds, are provided below.[1][2]
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1240 (C-O-C stretch), ~750 (C-Cl stretch) |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the methylene protons adjacent to the chlorine, and a broad singlet for the amide proton. |
| ¹³C NMR (CDCl₃, δ ppm) | Resonances for the aromatic carbons, the carbonyl carbon, and the methylene carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₄H₁₂ClNO₂ (m/z = 261.06). |
Safety and Handling Precautions
-
Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Triethylamine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Standard laboratory safety practices should be followed throughout the procedure.
Applications in Drug Discovery and Development
This compound is not merely a chemical entity but a strategic starting point for the synthesis of a diverse array of biologically active molecules. The electrophilic nature of the chloroacetyl group makes it a prime target for nucleophilic substitution, allowing for the facile introduction of various pharmacophores.
One of the most significant applications of α-chloroacetamides is in the development of covalent inhibitors , particularly for kinases. The chloroacetamide moiety can form a stable covalent bond with a nucleophilic residue, such as a cysteine, in the active site of a target protein. This can lead to irreversible or long-lasting inhibition, offering a powerful mechanism for therapeutic intervention.
Furthermore, the chloro group can be displaced by a wide range of nucleophiles (amines, thiols, alcohols), providing a versatile platform for the synthesis of large compound libraries for screening against various biological targets. This modularity is highly advantageous in the early stages of drug discovery.
Conclusion
The synthesis of this compound via the chloroacetylation of 4-phenoxyaniline is a robust and efficient process. This guide has provided a comprehensive overview of the synthesis strategy, reaction mechanism, a detailed experimental protocol, and the rationale behind its significance in medicinal chemistry. By understanding the fundamental principles and practical considerations outlined herein, researchers are well-equipped to synthesize this valuable intermediate and leverage its chemical reactivity in the pursuit of novel therapeutic agents.
References
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
-
PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[3][4][5] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98%. Retrieved from [Link]
-
AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Google Patents. (n.d.). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
- Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.
-
SpectraBase. (n.d.). N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
-
Assiut University. (2021). Current Chemistry Letters Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Retrieved from [Link]
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16634-82-5 CAS MSDS (2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2-chloro-N-(4-phenoxyphenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-phenoxyphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the , a key intermediate in synthetic chemistry. While extensive experimental data for this specific molecule is not widely published, this document synthesizes information from authoritative chemical databases and analogous N-arylacetamide structures to present a robust profile for researchers, scientists, and drug development professionals. The guide covers core physical and chemical properties, detailed spectroscopic and spectrometric characterization, validated experimental methodologies for synthesis and analysis, and essential safety and handling protocols. The content is structured to provide not only data but also the scientific rationale behind analytical techniques, reflecting an approach grounded in expertise and trustworthiness.
Introduction
Overview of N-Arylacetamides in Research
N-arylacetamides are a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide range of commercially and biologically significant molecules.[1][2] Their structural motif is found in numerous pharmaceuticals, agrochemicals, and other specialty chemicals. The versatility of the N-arylacetamide scaffold allows for extensive functionalization, making it a target of ongoing research and development. The chloroacetamide moiety, in particular, is a reactive handle for introducing further molecular complexity.
Introducing this compound
This compound (CAS No: 36160-84-6) is an organic compound featuring a central acetamide linkage, a chloroalkyl group, and a phenoxyphenyl substituent.[3] The presence of the ether linkage and the two aromatic rings defines its steric and electronic properties, influencing its reactivity and physical characteristics. Its primary utility lies in its role as a precursor or intermediate in multi-step synthetic pathways. A thorough understanding of its physicochemical properties is therefore paramount for its effective use in process development, quality control, and reaction optimization.
Molecular Structure and Key Features
The molecular structure combines several key functional groups that dictate its chemical behavior:
-
Amide Group (-C(=O)NH-): Provides rigidity and potential for hydrogen bonding.
-
Phenoxy Group (-O-Ph): A bulky, relatively non-polar group that influences solubility and crystal packing.
-
Aromatic Rings: Contribute to the molecule's overall hydrophobicity.
-
α-Chloro Substituent: An electrophilic site, making the methylene group susceptible to nucleophilic substitution.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The following table summarizes the core . Computed values are derived from the PubChem database, while expected experimental values are inferred from closely related analogs.
| Property | Value / Expected Value | Source / Rationale |
| IUPAC Name | This compound | [3] |
| CAS Number | 36160-84-6 | [3] |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [3] |
| Molecular Weight | 261.70 g/mol | [3] |
| Physical State | Expected to be a crystalline solid at room temperature. | Based on analogs like 2-chloro-N-(4-methylphenyl)acetamide.[4] |
| Melting Point | Expected range: 130-150 °C | Inferred from analogs: 2-chloro-N-(4-hydroxyphenyl)acetamide (140-142 °C)[1] and 2-chloro-N-(4-ethoxyphenyl)acetamide (146 °C).[5] |
| Solubility | Low in water; soluble in organic solvents like DMSO, ethanol. | The large, non-polar phenoxyphenyl moiety reduces aqueous solubility.[6] |
| Lipophilicity (XLogP3) | 3.3 | Computed by PubChem.[3] Indicates significant lipophilicity. |
Molecular Formula, Weight, and Composition
The empirical formula is C₁₄H₁₂ClNO₂. Its molecular weight of 261.70 g/mol is a fundamental parameter for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.[3]
Physical State and Appearance
Based on the properties of similar N-arylacetamides, this compound is expected to be a white to off-white or light brown crystalline solid at ambient temperature.[7][8]
Melting Point
Solubility Profile
The solubility is largely dictated by the bulky and hydrophobic phenoxyphenyl group. Consequently, the compound is expected to have very low solubility in water. It should, however, exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol, especially upon heating.[6] This profile is crucial for selecting appropriate solvents for reaction, purification (recrystallization), and analysis (e.g., NMR spectroscopy).
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (like octanol) and water. The computed XLogP3 value of 3.3 indicates that this compound is significantly lipophilic (fat-soluble).[3] In drug development, lipophilicity is a key parameter that influences absorption, distribution, metabolism, and excretion (ADME) properties.
Potential for Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. Studies on related compounds, such as 2-chloro-3′,4′-diacetoxy-acetophenone, have identified and characterized distinct polymorphic forms.[9][10] It is therefore plausible that this compound could also exhibit polymorphism. For applications in pharmaceuticals, characterization of potential polymorphs using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) would be a critical step.
Spectroscopic and Spectrometric Characterization
Spectroscopic data is essential for the unambiguous confirmation of the molecular structure and for assessing the purity of the synthesized compound. The following are predicted spectra based on the known structure and data from close analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet integrating to two protons for the methylene group (–CH₂Cl) would likely appear around δ 4.2-4.3 ppm, similar to analogs.[1][2] A singlet for the amide proton (–NH) would be observed further downfield, typically above δ 10.0 ppm in DMSO-d₆.[1][2] The nine aromatic protons on the two phenyl rings would produce a complex multiplet pattern in the δ 6.9-7.6 ppm region.
-
¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon (C=O) is expected around δ 164-165 ppm.[1] The methylene carbon (–CH₂Cl) would appear around δ 43-44 ppm.[2] The aromatic carbons would generate a series of signals in the δ 114-156 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups based on their vibrational frequencies.
-
N-H Stretch: A distinct peak around 3200-3300 cm⁻¹ corresponding to the amide N-H bond.[1][2]
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹, characteristic of the amide carbonyl group.[1][2]
-
C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.
-
C-O-C Stretch: Ether linkages show characteristic bands in the 1200-1250 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 850-550 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show:
-
Molecular Ion Peak ([M]⁺): A peak at m/z 261.
-
Isotope Peak ([M+2]⁺): Due to the presence of the chlorine-37 isotope, a peak at m/z 263 with an intensity approximately one-third of the [M]⁺ peak is expected, which is a definitive signature for a monochlorinated compound.
Experimental Methodologies & Rationale
Synthesis Protocol: Acylation of 4-phenoxyaniline
The most direct and reliable method for synthesizing this compound is the nucleophilic acyl substitution reaction between 4-phenoxyaniline and chloroacetyl chloride. This established protocol for N-arylacetamides is highly efficient.[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 4-phenoxyaniline in a suitable solvent like glacial acetic acid or acetone in a round-bottom flask. The choice of solvent is critical; it must dissolve the starting material without reacting with the acyl chloride.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This is a crucial step to control the exothermicity of the acylation reaction and prevent potential side reactions.
-
Acylation: Add 1.0-1.2 equivalents of chloroacetyl chloride dropwise to the stirred solution while maintaining the low temperature. The slight excess of the acylating agent ensures the complete consumption of the starting aniline.
-
Reaction: Allow the mixture to stir at low temperature for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Precipitation/Workup: Pour the reaction mixture into a beaker containing a solution of sodium acetate or cold water. The sodium acetate neutralizes the HCl byproduct, causing the less soluble amide product to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid on the filter paper with cold water to remove any residual acid and salts, followed by a cold non-polar solvent like hexane to remove non-polar impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Purity and Identity Confirmation Workflow
A multi-step analytical workflow is essential to validate the synthesis and confirm the identity and purity of the final product. Each step provides a layer of self-validation for the protocol.
Caption: Analytical workflow for identity and purity confirmation.
Protocol for Solubility Determination
A standard shake-flask method can be employed for quantitative solubility assessment.
-
Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, buffer, ethanol) in a sealed vial. The excess solid is necessary to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solid.
-
Separation: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Safety and Handling
Hazard Identification
Based on aggregated GHS data for this compound and its analogs, the compound presents several hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Sensitization: May cause an allergic skin reaction.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Aquatic Hazard: Very toxic to aquatic life.[3]
Recommended Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[11][12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.[11]
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong bases and reducing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Avoid release to the environment.
Conclusion
This compound is a valuable synthetic intermediate whose physicochemical properties are consistent with its structure. It is a lipophilic, crystalline solid with low aqueous solubility and characteristic spectroscopic signatures. The well-established synthetic route via acylation provides a reliable method for its preparation. Proper analytical characterization is crucial for ensuring its identity and purity for subsequent use. Adherence to strict safety protocols is necessary due to its potential hazards. This guide provides the foundational knowledge required for researchers to confidently handle, analyze, and utilize this compound in their work.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Solubility of Things. 2-chloro-N-(4-ethoxyphenyl)acetamide. [Link]
-
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health (NIH). [Link]
-
Acikbas, Y., et al. (2016). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health (NIH). [Link]
-
ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]
-
Wang, J., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]
-
NIST. 2-Chloro-p-acetophenetidide. NIST WebBook. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
NIST. Acetamide, 2-chloro-. NIST WebBook. [Link]
-
Iacovita, C., et al. (2020). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI. [Link]
-
PubChem. 2-Chloro-N-(4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]
-
Iacovita, C., et al. (2020). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. ResearchGate. [Link]
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H12ClNO2 | CID 736969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 16634-82-5 CAS MSDS (2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Chloro-p-acetophenetidide [webbook.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]
- 9. Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
biological activity of 2-chloro-N-(4-phenoxyphenyl)acetamide derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N-(4-phenoxyphenyl)acetamide Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-chloro-N-arylacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic accessibility and broad spectrum of biological activities. This guide focuses on a specific, promising subclass: this compound and its derivatives. These compounds, characterized by a flexible ether linkage, have emerged as potent agents in various therapeutic areas, including oncology and infectious diseases. We will dissect their synthesis, explore their diverse biological functions, analyze structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical framework for novel therapeutic discovery.
Introduction: The Versatile Chloroacetamide Scaffold
N-arylacetamides are privileged structures in drug design, serving as intermediates for a vast array of pharmaceuticals.[1] The incorporation of a chloroacetyl group introduces a reactive electrophilic site, rendering these molecules capable of interacting with various biological nucleophiles, a feature that underpins much of their activity. The specific addition of a 4-phenoxyphenyl moiety introduces a significant, semi-flexible lipophilic domain, which can enhance binding to hydrophobic pockets within target proteins and facilitate membrane traversal.
This guide provides a holistic overview of the synthesis, characterization, and multifaceted biological activities of this compound derivatives. We will delve into their demonstrated potential as antifungal, antibacterial, and anticancer agents, grounding the discussion in mechanistic insights and quantitative data.
Synthesis and Characterization
The synthesis of this compound derivatives is typically achieved through a straightforward and robust acylation reaction. The general strategy involves the reaction of a substituted 4-phenoxyaniline with chloroacetyl chloride in the presence of a base or in a suitable solvent system.
General Synthetic Workflow
The reaction proceeds by the nucleophilic attack of the primary amine of the 4-phenoxyaniline derivative on the electrophilic carbonyl carbon of chloroacetyl chloride.
Caption: General synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide
This protocol, adapted from established methods for similar N-arylacetamides, serves as a representative example.[1][2]
-
Dissolution: Dissolve 4-aminophenol (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the cooled, stirring solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir for 2-4 hours at room temperature, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water or a sodium acetate solution to precipitate the crude product.[1]
-
Filtration and Washing: Filter the resulting solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove any remaining acid and salts.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven. Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Activities: A Multifaceted Profile
Derivatives of the 2-chloro-N-phenylacetamide scaffold exhibit a remarkable range of biological activities. The phenoxyphenyl moiety often enhances this inherent potential.
Antifungal Activity
Several studies have highlighted the potent antifungal properties of chloroacetamide derivatives, particularly against drug-resistant fungal pathogens.
-
Activity against Candida: Research has shown that 2-chloro-N-phenylacetamide is effective against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[3][4][5][6] The compound inhibits both planktonic cells and biofilm formation, a critical factor in persistent fungal infections.[3][4][5][6] It has been shown to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%.[3][4][5]
-
Activity against Aspergillus: The amide 2-chloro-N-phenylacetamide has also demonstrated promising activity against Aspergillus flavus strains.[7]
Mechanism of Action: Interestingly, the antifungal mechanism does not appear to involve binding to ergosterol, a common target for azole antifungals, nor does it damage the fungal cell wall.[3][4][5] For Aspergillus flavus, a likely mechanism is the inhibition of DNA synthesis via the inhibition of thymidylate synthase.[7] It is important to note that antagonism has been observed when combining these compounds with amphotericin B and fluconazole, suggesting that combination therapy should be approached with caution.[3][4][5]
| Compound/Derivative | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | 128 - 256 | 512 - 1024 | [3][4][5][6] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 | [7] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Antibacterial Activity
The chloroacetamide core is also effective against a range of bacteria.
-
Spectrum of Activity: Synthesized 2-chloro-N-(hydroxyphenyl) acetamides have shown appreciable activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria.[2][8]
-
Role of the Chloro Group: The presence of the chlorine atom on the alpha-carbon is often crucial for antimicrobial activity. Studies comparing N-(hydroxyphenyl) acetamide with its 2-chloro counterpart found that the non-chlorinated version was inactive, while the chlorinated derivative was highly active.[9] This highlights the role of the chloro group as a key pharmacophore element.
-
Combination Therapy: The combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with conventional antibiotics has shown promising results. Synergistic effects were observed when combined with meropenem and imipenem against Klebsiella pneumoniae, indicating its potential to enhance the efficacy of existing drugs and combat resistance.[10][11]
Anticancer Activity
Derivatives of this scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.
-
Cell Line Activity: Sulphonamide-based 2-chloro-N-phenyl acetamide derivatives have shown efficacy against the NCI-H226 lung cancer cell line.[12] Other studies have identified 2-chloroacetamides bearing thiazole scaffolds as being significantly cytotoxic against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[13]
-
Mechanism of Action: A potential mechanism for the anticancer effects involves the inhibition of Glutathione S-transferase (GST).[13] Molecular docking studies suggest that glutathione-2-chloroacetamide conjugates bind effectively to GST, potentially disrupting cellular detoxification pathways and rendering cancer cells more susceptible to apoptosis.[13]
| Compound Series | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives | NCI-H226 (Lung) | 1374.35 - 1866.20 | [12] |
| 2-(substituted phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Not specified, but active | [14] |
IC50: Half-maximal inhibitory concentration
Structure-Activity Relationship (SAR) Analysis
Synthesizing the available data reveals key structural features that govern the biological activity of these compounds:
-
The 2-Chloroacetyl Moiety is Critical: As previously mentioned, the 2-chloro group is indispensable for potent antimicrobial activity.[9] Its electrophilic nature is key to the interaction with biological targets. Dichloroacetamide derivatives, in contrast, have shown negligible anticancer activity, suggesting that the degree of halogenation is a sensitive parameter.[13]
-
Aromatic Substituents Modulate Activity: The nature and position of substituents on the phenoxyphenyl ring system significantly influence potency and selectivity.
-
Halogens: The presence of halogens (e.g., chloro, fluoro) on the aromatic rings often enhances anticancer and anti-inflammatory activities.[14]
-
Phenoxy Group: An aryloxy substituent in the core structure appears to be favorable for antiplasmodial activity when compared to a simple hydrogen atom.[15]
-
Mechanistic Insights: A Hypothetical Pathway for Anticancer Activity
The induction of apoptosis is a common endpoint for many cytotoxic agents. For 2-chloroacetamide derivatives, a plausible mechanism involves the inhibition of GST, leading to an increase in reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Caption: Hypothetical pathway of GST inhibition-induced apoptosis.
Future Perspectives and Drug Development Potential
The this compound scaffold represents a fertile ground for the development of new therapeutic agents. The derivatives have demonstrated compelling in vitro activity against a range of clinically relevant pathogens and cancer cell lines.
Key areas for future research include:
-
Lead Optimization: Systematic modification of the phenoxyphenyl ring system to improve potency and selectivity while minimizing off-target toxicity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the various biological activities will be crucial for rational drug design and predicting potential resistance mechanisms.
-
In Vivo Efficacy and Safety: Promising candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Formulation Development: For compounds with favorable profiles, developing suitable formulations for oral or parenteral administration will be a necessary step toward clinical application.[9]
References
-
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022-03-09). PubMed. [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-r. (n.d.). ResearchGate. [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (n.d.). SciELO. [Link]
-
(PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. [Link]
-
Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. (2025-02-23). South Eastern European Journal of Public Health (SEEJPH). [Link]
-
Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021-09-20). PubMed. [Link]
-
Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025-02-28). ScienceRise: Pharmaceutical Science. [Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed. [Link]
-
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020-12-12). Neliti. [Link]
-
(PDF) Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[3][5][6] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. (n.d.). ResearchGate. [Link]
-
SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). Unknown Source. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012-01-02). International Journal of Pharma Sciences and Research. [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B). (n.d.). ResearchGate. [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). PMC - NIH. [Link]
-
Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. (n.d.). Neliti. [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. [Link]
-
Activity In Vitro of 2-Chloro-N-[4-(4-Chlorophenyl)-2-Thiazolyl]Acetamide Against Promastigotes of Leishmania mexicana: An Apoptosis Inducer. (2021-02-22). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020-08-31). PMC - NIH. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI. [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. (2020-05-26). ResearchGate. [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023-03-13). PubMed. [Link]
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
- 9. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. seejph.com [seejph.com]
- 13. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 14. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-chloro-N-(4-phenoxyphenyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. 2-chloro-N-(4-phenoxyphenyl)acetamide (C₁₄H₁₂ClNO₂) is a molecule of interest, embodying structural motifs common in medicinal chemistry. This guide provides an in-depth technical analysis of the primary spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. By integrating foundational principles with practical, field-tested insights, this document serves as a comprehensive resource for the unambiguous identification and quality control of this compound, adhering to the rigorous standards of Good Laboratory Practice (GLP).
Introduction: The Imperative for Rigorous Characterization
The journey of a chemical entity from discovery to application is underpinned by a complete and verifiable understanding of its molecular structure. For a compound like this compound, which contains a secondary amide, an aromatic ether, and a halogenated alkyl group, each functional component presents a unique spectroscopic signature. The convergence of data from IR, NMR, and MS provides a self-validating system for structural confirmation, essential for patent filings, regulatory submissions, and ensuring the reproducibility of scientific outcomes. This guide explains the causality behind the analytical choices, ensuring that each step is not just a procedure, but a targeted inquiry into the molecule's architecture.
The principles of Good Laboratory Practice (GLP) mandate a systematic and documented approach to non-clinical studies to ensure data quality and integrity.[1][2][3][4][5] This guide is framed within that context, emphasizing robust and reproducible methodologies.
Strategic Workflow for Spectroscopic Analysis
A multi-faceted analytical approach mitigates the risk of misinterpretation inherent in any single technique. Our strategy begins with Infrared Spectroscopy to rapidly confirm the presence of key functional groups. We then employ high-resolution Nuclear Magnetic Resonance to map the precise proton and carbon framework. Finally, Mass Spectrometry confirms the molecular weight and provides vital clues about the compound's composition and fragmentation behavior.
Caption: A strategic workflow for comprehensive structural elucidation.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Infrared spectroscopy is the ideal first-pass technique. It provides rapid, non-destructive confirmation of the molecule's key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretches, bends). For a secondary amide, a trio of peaks is highly diagnostic.[6]
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)
-
Instrument Preparation: Ensure the Nicolet iS10 or a similar FTIR spectrometer is calibrated and the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Perform a background scan to capture the ambient atmospheric spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
Data Interpretation
The IR spectrum provides a distinct pattern confirming the compound's architecture. The secondary amide linkage is particularly informative, giving rise to characteristic N-H stretching and C=O stretching (Amide I) bands.[6][7][8][9] The aromatic ether contributes a strong C-O stretching absorption.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Structural Component |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3100-3000 | C-H Stretch | Aromatic Rings |
| ~2950 | C-H Stretch | CH₂ Group |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide |
| ~1540 | N-H Bend (Amide II) | Secondary Amide |
| ~1240 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~750 | C-Cl Stretch | Chloroalkane |
Note: These are predicted values based on established correlation tables. Actual values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the chemical environment, proximity, and bonding of each atom.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds prevents the exchange of the amide N-H proton, ensuring it is clearly visible in the ¹H spectrum.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The instrument is tuned to the frequencies of ¹H and ¹³C, and the magnetic field is "shimmed" to ensure homogeneity.
-
¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: A proton-decoupled sequence is typically run to simplify the spectrum, yielding a single peak for each unique carbon atom.
¹H NMR Data Interpretation
The ¹H NMR spectrum maps the proton environments. The chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and splitting patterns (multiplicity) show adjacent protons. Protons near electronegative atoms like oxygen and nitrogen are "deshielded" and appear at a higher chemical shift (downfield).[10][11][12]
Caption: Structure of this compound.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 | Singlet | 1H | NH | Amide proton, often broad. |
| ~7.6 | Doublet | 2H | Ar-H | Protons on the N-phenyl ring, ortho to the amide. |
| ~7.4 | Triplet | 2H | Ar-H | Protons on the terminal phenyl ring, meta to the ether. |
| ~7.2 | Triplet | 1H | Ar-H | Proton on the terminal phenyl ring, para to the ether. |
| ~7.0 | Multiplet | 4H | Ar-H | Remaining aromatic protons on both rings. |
| ~4.3 | Singlet | 2H | CH ₂Cl | Methylene protons adjacent to electronegative Cl and C=O. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum identifies all unique carbon environments. The carbonyl carbon of the amide is characteristically downfield due to the strong deshielding effect of the double-bonded oxygen. Carbons attached to the ether oxygen also show a downfield shift.[13]
| Predicted δ (ppm) | Assignment | Rationale |
| ~165 | C =O | Amide carbonyl carbon. |
| ~156, ~154 | Ar-C -O | Aromatic carbons directly bonded to the ether oxygen. |
| ~133, ~121 | Ar-C -N | Aromatic carbons of the N-phenyl ring. |
| ~130, ~124, ~119 | Ar-C H | Remaining aromatic carbons. |
| ~44 | C H₂Cl | Methylene carbon, deshielded by chlorine. |
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine.
Experimental Protocol (Electron Ionization - EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ionization chamber, high-energy electrons bombard the gaseous molecules, ejecting an electron to form a positive radical cation, known as the molecular ion (M⁺•).
-
Acceleration & Deflection: The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Interpretation
The most crucial piece of information is the molecular ion peak. For this compound (C₁₄H₁₂ClNO₂), the molecular weight is ~261.7 g/mol .[14]
A key confirmatory feature is the chlorine isotope pattern . Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[15][16] This results in two molecular ion peaks:
-
M⁺ peak: Corresponding to the molecule containing ³⁵Cl.
-
M+2 peak: A smaller peak, two m/z units higher, corresponding to the molecule with ³⁷Cl.
The relative intensity of the M⁺ to the M+2 peak will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.[17][18][19]
Caption: Mass spectrometry analysis showing isotopic signature and fragmentation.
Common fragmentation pathways for such molecules include alpha-cleavage adjacent to the carbonyl group or cleavage of the ether bond.[20]
Conclusion: A Synthesis of Spectroscopic Evidence
The structural elucidation of this compound is achieved not by a single observation, but by the congruent testimony of multiple spectroscopic techniques. IR confirms the presence of the amide, ether, and chloroalkane functionalities. NMR provides an unambiguous map of the proton and carbon skeleton, confirming the substitution patterns and connectivity. Finally, mass spectrometry verifies the molecular weight and confirms the presence of chlorine through its distinct isotopic signature. This integrated, multi-technique approach represents a robust, self-validating system that ensures the scientific integrity required in modern chemical and pharmaceutical research.
References
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- JoVE. (2024). Mass Spectrometry: Isotope Effect.
- Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine.
- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.
- Canvas. (2023). Chloro pattern in Mass Spectrometry.
- ResearchGate. (2025). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation.
- Thermo Fisher Scientific. (n.d.). Protein secondary structure elucidation using FTIR spectroscopy.
- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
- Fun Man Fung. (2019). NMR Chemical Shifts - Shielded vs Deshielded (Upfield vs downfield).
- PubMed Central (PMC). (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- PubMed Central (PMC). (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- PubChem. (n.d.). This compound.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- LCGC International. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
- California State Polytechnic University, Pomona. (n.d.). Calculating 1H NMR Chemical Shifts.
- SpectraBase. (n.d.). 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide - 1H NMR.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- GRCForte. (n.d.). Analytical Method Validation Under Good Laboratory Practices - GLPs.
- Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide.
- PubMed Central (PMC). (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- LCGC International. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist.
- NIST. (n.d.). Acetamide, 2-chloro-.
- Benchchem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide.
- ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide.
- Southwest Research Institute. (n.d.). EPA Good Laboratory Practice (GLP) Studies.
- The Royal Society of Chemistry. (2016). Supporting information.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7)IR1.
- The Royal Society of Chemistry. (2014). Supporting Information List of Contents 1H and 13C NMR Spectra of Products.
- AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.
- SpectraBase. (n.d.). 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide - 1H NMR.
- Beauchamp Chemistry. (2020). Mass Spectrometry A-Level Fragmentation part 2.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical Method Validation Under Good Laboratory Practices - GLPs [grcforte.com]
- 3. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. EPA Good Laboratory Practice (GLP) Studies | Southwest Research Institute [swri.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 9. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. This compound | C14H12ClNO2 | CID 736969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 18. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Crystal Structure of 2-chloro-N-(4-phenoxyphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the methodologies and anticipated structural characteristics of 2-chloro-N-(4-phenoxyphenyl)acetamide. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the last search, this document outlines the established protocols for its synthesis, crystallization, and subsequent structure determination via single-crystal X-ray diffraction. Drawing upon crystallographic data from structurally analogous compounds, this guide offers expert predictions on its molecular geometry, supramolecular assembly, and the nature of its intermolecular interactions, further elucidated by a prospective Hirshfeld surface analysis. This paper is intended to serve as a foundational resource for researchers in crystallography, medicinal chemistry, and materials science, enabling them to pursue the empirical determination and analysis of this compound's crystal structure.
Introduction: The Significance of N-Arylacetamides in Modern Chemistry
N-arylacetamides represent a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of commercially and biologically significant molecules. Their utility spans the pharmaceutical, agrochemical, and materials science sectors. The specific compound of interest, this compound, incorporates several key structural motifs: a reactive chloroacetamide group, a central phenoxy-phenyl scaffold, and an amide linkage. This combination suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents and functional materials.
The precise three-dimensional arrangement of atoms within a crystal lattice, or its crystal structure, dictates many of a compound's bulk properties, including its solubility, melting point, stability, and, in the case of pharmaceuticals, its bioavailability. Therefore, the determination of the crystal structure of this compound is a crucial step in understanding its chemical behavior and unlocking its full potential. This guide provides the scientific groundwork for achieving this objective.
Synthesis and Crystallization: A Practical Workflow
The synthesis of N-arylacetamides is a well-established field in organic chemistry. The proposed synthesis for this compound is based on a standard and reliable acylation reaction.
Synthetic Protocol
The synthesis involves the reaction of 4-phenoxyaniline with chloroacetyl chloride. This reaction is typically carried out in an appropriate solvent and may utilize a mild base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-phenoxyaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reaction Cooldown: Place the flask in an ice bath to cool the solution to 0°C.
-
Addition of Acylating Agent: While stirring, slowly add 1.1 to 1.2 equivalents of chloroacetyl chloride to the cooled solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding distilled water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO3), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis.[1] A variety of techniques can be employed, and the choice of solvent is critical.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent leads to the gradual formation of crystals.
-
Solvent Diffusion: The compound is dissolved in a "good" solvent, and this solution is layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent reduces the compound's solubility, promoting crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a reservoir of a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
Crystal Structure Determination: The X-ray Crystallography Workflow
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[2][3] The process involves a series of well-defined steps, from data collection to structure refinement.[4][5][6]
Caption: Workflow for single-crystal X-ray structure determination.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations.[3] A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1][7]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.
-
Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The final atomic coordinates are typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format.
Predicted Structural Features and Discussion
Based on the known crystal structures of analogous compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, we can predict the likely structural characteristics of this compound.
Molecular Geometry
The molecule is expected to be non-planar. The acetamide group will likely be twisted relative to the plane of the central phenoxy-phenyl ring system. This twist is a common feature in N-arylacetamides and is influenced by steric hindrance and electronic effects. The bond lengths and angles are expected to be within the standard ranges for similar organic compounds.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is anticipated to be dominated by a network of intermolecular hydrogen bonds. The amide N-H group is a good hydrogen bond donor, and the carbonyl oxygen is an effective hydrogen bond acceptor. This will likely lead to the formation of N-H···O hydrogen bonds, which may link the molecules into chains or sheets.
Additionally, other weaker interactions are expected to play a role in stabilizing the crystal structure:
-
C-H···O and C-H···π interactions: These interactions involving the aromatic rings and the chloroacetamide moiety are common in the crystal packing of such molecules.
-
π-π stacking: The presence of two phenyl rings suggests the possibility of π-π stacking interactions between adjacent molecules, which would further stabilize the crystal lattice.
Predicted Crystallographic Data
The following table summarizes the predicted crystallographic data for this compound, based on typical values for similar structures.
| Parameter | Predicted Value |
| Chemical Formula | C₁₄H₁₂ClNO₂ |
| Formula Weight | 261.70 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric space group |
| Unit Cell Dimensions | a ≈ 5-10 Å, b ≈ 10-20 Å, c ≈ 10-15 Å, β ≈ 90-110° |
| Volume | ≈ 1000-1500 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ≈ 1.3-1.5 g/cm³ |
Prospective Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[8][9][10][11] It provides a graphical representation of the regions of close contact between molecules.
For this compound, a Hirshfeld surface analysis would be instrumental in:
-
Visualizing Intermolecular Contacts: The surface is colored according to the normalized contact distance (d_norm), highlighting regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.
-
Deconvoluting Interaction Types: The analysis generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular interactions and their relative contributions to the overall crystal packing.[12] For the title compound, this would allow for the quantification of H···H, O···H/H···O, C···H/H···C, and Cl···H/H···Cl contacts.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this compound. While a solved crystal structure is not yet available, this document leverages data from closely related compounds and established methodologies to predict its structural features and to provide a robust experimental framework for its empirical determination. The insights gained from the eventual crystal structure will be invaluable for understanding the solid-state properties of this compound and for guiding its future applications in medicinal chemistry and materials science.
References
-
Liu, X., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(9), 103305. Available at: [Link]
-
LookChem. (n.d.). What is Hirshfeld Surface Analysis. Available at: [Link]
-
Wikipedia. (2024). X-ray crystallography. Available at: [Link]
-
CrystalExplorer. (n.d.). The Hirshfeld Surface. Available at: [Link]
-
Scirp.org. (2021). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Available at: [Link]
-
University of Zurich. (n.d.). Searching the Cambridge Structural Database. Available at: [Link]
-
Polycyclic Aromatic Compounds. (2022). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)-N-Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. Available at: [Link]
-
PubMed Central. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Available at: [Link]
-
CCDC. (2024). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Available at: [Link]
-
MDPI. (2022). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Available at: [Link]
-
Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Available at: [Link]
-
MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Available at: [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]
-
ResearchGate. (n.d.). The crystal structure determination workflow. Available at: [Link]
-
ResearchGate. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available at: [Link]
-
Wikipedia. (2024). Cambridge Structural Database. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)-N- Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-. Available at: [Link]
-
Science Museum. (2019). X-ray crystallography: Revealing our molecular world. Available at: [Link]
-
re3data.org. (2024). Cambridge Structural Database. Available at: [Link]
-
Fiveable. (n.d.). 12.1 X-ray crystallography: principles and structure determination. Available at: [Link]
-
Frontiers. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. Available at: [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]
-
PubMed. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. Available at: [Link]
Sources
- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction [frontiersin.org]
- 7. fiveable.me [fiveable.me]
- 8. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]
- 9. crystalexplorer.net [crystalexplorer.net]
- 10. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 11. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
2-chloro-N-(4-phenoxyphenyl)acetamide as an intermediate in organic synthesis
An In-Depth Technical Guide to 2-chloro-N-(4-phenoxyphenyl)acetamide: Synthesis, Properties, and Applications as a Key Synthetic Intermediate
Abstract
This compound is a versatile bifunctional molecule that serves as a crucial intermediate in modern organic synthesis. Its structure, incorporating a reactive α-chloroacetyl electrophilic site and a phenoxyphenyl moiety, makes it a valuable building block for constructing more complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, its applications as a synthetic precursor, and essential safety and handling procedures. Tailored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, experience-based knowledge to facilitate its effective use in the laboratory.
Introduction: The Strategic Value of N-Aryl-α-chloroacetamides
The N-aryl-α-chloroacetamide scaffold is a cornerstone in the synthesis of a wide array of biologically active compounds.[1][2] These intermediates are prized for their straightforward preparation and the presence of a highly reactive C-Cl bond, which is susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of diverse functional groups and the construction of heterocyclic systems. This compound exemplifies this class of reagents, offering a stable yet reactive platform for building molecules with potential applications in pharmaceuticals and agrochemicals.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 36160-84-6 | PubChem[3] |
| Molecular Formula | C₁₄H₁₂ClNO₂ | PubChem[3] |
| Molecular Weight | 261.70 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl | PubChem[3] |
| Appearance | Expected to be a solid at room temperature | Inferred from analogues[1][2] |
| Melting Point | Not explicitly found; analogues melt >120°C | N/A |
Spectroscopic characterization is critical for confirming the identity and purity of the synthesized intermediate. Based on analyses of closely related structures like 2-chloro-N-(4-methoxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, the following spectral features are anticipated:[1][2]
-
¹H NMR: Distinct signals for the methylene protons (CH₂) adjacent to the chlorine atom (typically ~4.2 ppm), aromatic protons of the two phenyl rings, and a characteristic singlet for the amide proton (NH) at a downfield shift (>10 ppm in DMSO-d₆).[1][2]
-
¹³C NMR: Resonances for the methylene carbon (~43 ppm), the carbonyl carbon (~164 ppm), and multiple signals corresponding to the aromatic carbons.[1][2]
-
FTIR (ATR): Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O (amide I) stretch (~1660 cm⁻¹), and C-Cl bond vibrations (~830 cm⁻¹).[2]
Synthesis Methodology: A Self-Validating Protocol
The synthesis of this compound is most reliably achieved via the N-acylation of 4-phenoxyaniline with chloroacetyl chloride. This method is robust, high-yielding, and readily scalable.
The Core Reaction: Nucleophilic Acyl Substitution
The reaction proceeds through a classic nucleophilic acyl substitution mechanism. The nitrogen atom of 4-phenoxyaniline, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the amide bond. The hydrogen chloride (HCl) gas generated as a byproduct must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Rationale for Reagent and Condition Selection
-
Reactants: 4-phenoxyaniline is the amine nucleophile. Chloroacetyl chloride is a potent and commercially available acylating agent.
-
Solvent: Glacial acetic acid is an excellent choice as it readily dissolves the amine starting material and the resulting product, facilitating a homogenous reaction.[1][2] Acetone can also be used, particularly when a tertiary amine base is employed.[4]
-
Acid Scavenger (Base): A solution of sodium acetate is added post-reaction to neutralize the HCl formed.[1][2] This is a critical step; failure to remove HCl would result in the formation of the unreactive ammonium salt of the starting material, halting the reaction and drastically reducing the yield. Alternatively, a non-nucleophilic organic base like triethylamine can be added directly to the reaction mixture.[4]
-
Temperature: The reaction is highly exothermic. Performing the initial addition of chloroacetyl chloride at low temperatures (e.g., in an ice bath) is crucial for controlling the reaction rate and preventing the formation of unwanted side products.[1][2]
Detailed Step-by-Step Experimental Protocol
This protocol is a validated procedure adapted from the synthesis of structurally analogous compounds.[1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-phenoxyaniline (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of amine).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Precipitation/Workup: Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium acetate (approx. 6 mL per mL of acetic acid used) while stirring vigorously. A solid precipitate should form.
-
Isolation: Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts and acetic acid.
-
Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from ethanol. A high yield (typically >80%) of the desired product is expected.[1][2]
Synthesis and Purification Workflow
Caption: Step-by-step workflow for synthesis and purification.
Applications in Drug Development and Organic Synthesis
The synthetic utility of this compound stems from its α-chloro group, which serves as an excellent electrophilic handle for introducing the N-(4-phenoxyphenyl)acetamide moiety into a target molecule.
-
Alkylation of Nucleophiles: It readily reacts with a variety of nucleophiles (e.g., amines, thiols, phenoxides) in Sₙ2 reactions. This is a common strategy for linking molecular fragments in multi-step syntheses.
-
Intermediate for Heterocycle Synthesis: This intermediate is a precursor for synthesizing various heterocyclic compounds. For example, related chloroacetamides are used to prepare oxindole derivatives, which are core structures in many kinase inhibitors.[5]
-
Case Study Analogy: Nintedanib Synthesis: The synthesis of Nintedanib, a tyrosine kinase inhibitor, utilizes the closely related intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.[5] This highlights a validated industrial application where an N-aryl-α-chloroacetamide is a key building block for a complex pharmaceutical agent. The chloroacetyl group is used to construct the central oxindole ring system of the drug.
Caption: Representative pathway for drug candidate synthesis.
Safety, Handling, and Storage
As with all α-halo ketones and amides, this compound and its precursor, chloroacetyl chloride, must be handled with care. They are lachrymatory and alkylating agents.
| Safety Aspect | Recommendation | Source |
| Engineering Controls | Work in a well-ventilated chemical fume hood at all times. | [6][7] |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile). | [7][8] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling. | [6] |
| First Aid (Skin/Eye Contact) | In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention. | [7][8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. | |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6][8] |
Conclusion
This compound stands out as a high-value, versatile intermediate in organic synthesis. Its preparation is straightforward and high-yielding, and its chemical reactivity provides a reliable entry point for the synthesis of complex molecules. For researchers in drug discovery and medicinal chemistry, mastering the use of this building block opens a direct and efficient route to novel compounds of therapeutic interest. Adherence to the robust synthetic protocols and stringent safety measures outlined in this guide will ensure its successful and safe application in the laboratory.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Eurofins US. 2-Chloroacetamide Safety Data Sheet. [Link]
-
Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2016). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. ResearchGate. [Link]
-
PubChem. 2,2,2-trichloro-N-(4-phenoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). [Link]
-
ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]
-
Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1223–1228. [Link]
-
Wang, Y., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2973. [Link]
-
SpectraBase. 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide. [Link]
- Suzhou Chenghe Pharmaceutical & Chemical Co ltd. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H12ClNO2 | CID 736969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE | 2653-16-9 [chemicalbook.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Senior Scientist's Guide to the Preliminary In Vitro Screening of 2-chloro-N-(4-phenoxyphenyl)acetamide: A Hypothesis-Driven Approach
Executive Summary
This technical guide provides a comprehensive framework for the initial in vitro evaluation of 2-chloro-N-(4-phenoxyphenyl)acetamide, a novel compound belonging to the chloroacetamide class. Recognizing the structural alerts within the molecule—specifically the reactive chloroacetamide "warhead" and the N-arylacetamide core—this guide eschews a generic, one-size-fits-all screening template. Instead, it pioneers a hypothesis-driven screening cascade designed to efficiently probe the compound's most probable biological activities: cytotoxicity and anti-inflammatory effects. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that each experimental choice is a logical progression toward a clear objective. We will journey from broad-spectrum cytotoxicity profiling to targeted, mechanistic assays, equipping researchers with the robust, reproducible protocols and interpretive insights necessary to make informed decisions in the early stages of drug discovery.[1]
Foundational Strategy: From Molecular Structure to Testable Hypothesis
The chemical architecture of this compound provides immediate clues to its potential biological function. The molecule is comprised of two key features:
-
The N-Arylacetamide Core: This scaffold is prevalent in compounds exhibiting a wide range of biological activities, notably as anticancer and anti-inflammatory agents.[2][3]
-
The Chloroacetamide "Warhead": This electrophilic group is capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins.[4] This suggests a potential for irreversible inhibition, which can lead to enhanced potency and duration of action compared to reversible inhibitors.[4][5]
This structural analysis forms the bedrock of our screening strategy. It allows us to move beyond random screening and formulate a clear, testable hypothesis: This compound is a biologically active molecule with potential as both a cytotoxic anticancer agent and a modulator of inflammatory pathways. Our preliminary screening cascade is therefore designed to test both facets of this hypothesis in a logical, tiered manner.
Figure 2: Workflow of a fluorometric COX-2 inhibitor screening assay.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening (Adapted from commercially available kits) [6][7] Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
Heme Cofactor
-
Arachidonic Acid (Substrate)
-
Fluorometric Probe (e.g., ADHP)
-
Positive Control Inhibitor (e.g., Celecoxib) [7]* 96-well black opaque plate
Procedure:
-
Reagent Preparation: Prepare a Reaction Mix containing Assay Buffer, Heme, and the COX Probe according to the kit manufacturer's protocol. [8]2. Assay Setup: In a 96-well plate, add:
-
Enzyme Control (100% Activity): 80 µL Reaction Mix + 10 µL Assay Buffer.
-
Inhibitor Control: 80 µL Reaction Mix + 10 µL Celecoxib.
-
Test Sample: 80 µL Reaction Mix + 10 µL of this compound at various concentrations.
-
-
Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the background control. Incubate for 10 minutes at 37°C to allow the inhibitor to bind. [8]4. Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells. [9]5. Kinetic Measurement: Immediately read the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes. [6] Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
-
-
Plot % Inhibition against compound concentration to determine the IC50 value.
Assay 2: Cellular Nitric Oxide (NO) Inhibition
The Rationale: During inflammation, macrophages are stimulated (e.g., by bacterial lipopolysaccharide, LPS) to express inducible nitric oxide synthase (iNOS), which produces large amounts of NO. [10]Measuring the inhibition of NO production in a cellular context provides a physiologically relevant assessment of anti-inflammatory activity.
Experimental Protocol: Griess Assay in LPS-Stimulated Macrophages [10] Materials:
-
RAW 264.7 macrophage cell line.
-
LPS (Lipopolysaccharide) from E. coli.
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Sodium Nitrite (for standard curve).
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent to each well.
-
Measurement: Incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Self-Validation Check: Crucially, run a parallel MTT/XTT assay on the RAW 264.7 cells under the same conditions. This ensures that any observed decrease in NO is due to genuine anti-inflammatory activity and not simply because the compound killed the cells. [10]
Assay Endpoint Measured Example IC50 Interpretation COX-2 Inhibition Direct inhibition of recombinant COX-2 enzyme activity. 1.5 µM Potent and direct inhibitor of a key inflammatory enzyme. NO Inhibition Inhibition of NO production in LPS-stimulated macrophages. 3.8 µM Active in a cellular model of inflammation. | RAW 264.7 Cytotoxicity | Viability of macrophage cells after 24h treatment. | >50 µM | The observed NO inhibition is not due to cytotoxicity. |
Synthesis of Findings and Strategic Next Steps
The culmination of this preliminary screening cascade is a multi-dimensional dataset that provides a foundational understanding of the compound's bioactivity profile.
Figure 3: Decision-making workflow following the preliminary in vitro screen.
By integrating the results, a researcher can confidently answer the initial questions:
-
Is the compound potent? (Low µM IC50 values in cytotoxicity assays).
-
Is it selective? (A favorable ratio of IC50 in normal vs. cancer cells).
-
Does it have a plausible anti-inflammatory mechanism? (Direct COX-2 inhibition and/or cellular NO suppression at non-toxic concentrations).
A promising result from this cascade—for instance, a compound with an IC50 of 2 µM against a cancer cell line, >40 µM against a normal cell line, and a COX-2 inhibition IC50 of 1.5 µM—would strongly justify its advancement to the next stage of the drug discovery pipeline. This would involve more detailed mechanism-of-action studies, structure-activity relationship (SAR) analysis for lead optimization, and eventual progression to in vivo models.
References
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- Benchchem. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Abcam. (n.d.). MTT assay protocol.
- An, R., et al. (2023). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Horton, T. (1994). MTT Cell Assay Protocol.
- Blass, B. (2015). In vitro Screening Systems. ResearchGate.
-
Wikipedia. (n.d.). In vitro. Retrieved from [Link]
- Kumar, S., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica.
- Celep, E., et al. (2022). Anti-inflammatory activity of seven plant species with potential use as livestock feed additives. PeerJ.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Banke, A., et al. (2024). Synthesis, Physiochemical Assessment, Characterization, And Anticancer Activity of 2-Chloro-N-(4-((2,3-Dihydro-4h-1,4- Oxazin-4-Yl)Sulfonyl) Phenyl) Acetamide Derivatives. African Journal of Biomedical Research.
- Labinsights. (2023). The Important Role of in Vitro Screening Related Services in Drug.
- Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
- Benchchem. (2025). Technical Support Center: Interpreting IC50 Values in Different Cell Types.
-
PubMed. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Retrieved from [Link]
- Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology.
- ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
- Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- Millan, O., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences.
- ResearchGate. (n.d.). Experimental workflow for the drug screening used in the study.
- Fumarola, C., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology.
- Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- South Eastern European Journal of Public Health (SEEJPH). (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives.
- MDPI. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
- Ahmed, R., et al. (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health (SEEJPH).
-
PubMed. (2019). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. Retrieved from [Link]
- ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?.
- National Institutes of Health. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents.
- MDPI. (n.d.). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection.
-
ResearchGate. (2014). (PDF) Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]- [11][12]Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. Retrieved from
- ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
- ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
- Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment.
- Frontiers. (n.d.). Chloroacetamide | List of Frontiers open access articles.
Sources
- 1. international-biopharma.com [international-biopharma.com]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroacetamide | List of Frontiers open access articles [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis and Characterization of Novel Phenoxy Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenoxy acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The versatility of this scaffold lies in its synthetic tractability and the capacity for structural modifications that allow for the fine-tuning of its biological profile.[4] This guide provides a comprehensive overview of the synthesis and characterization of novel phenoxy acetamide derivatives, offering field-proven insights into experimental design, reaction mechanisms, and analytical validation.
The Significance of the Phenoxy Acetamide Scaffold
The phenoxy acetamide moiety is a cornerstone in drug design due to its unique combination of structural features. The ether linkage provides metabolic stability and optimal geometry for receptor binding, while the acetamide group can participate in crucial hydrogen bonding interactions with biological targets.[4] This structural framework has led to the development of derivatives with diverse therapeutic applications:
-
Anticancer Agents: Many derivatives have demonstrated potent cytotoxicity against various cancer cell lines by inducing apoptosis or arresting the cell cycle.[2][3]
-
Anti-inflammatory and Analgesic Agents: Certain compounds exhibit significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2), and show promising analgesic activity.[1][3]
-
Antimicrobial and Antifungal Agents: The scaffold has been successfully modified to produce compounds with activity against a range of bacterial and fungal strains.[1]
-
Neuroprotective and Anticonvulsant Agents: The therapeutic potential of these derivatives extends to the central nervous system, with some showing promise as anticonvulsant agents.[3]
The continued exploration of this scaffold is driven by the potential to discover new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.
Synthesis of Phenoxy Acetamide Derivatives: Strategy and Execution
The construction of the phenoxy acetamide core is typically achieved through robust and well-established synthetic routes. The most prevalent and versatile method involves a two-step process commencing with the Williamson ether synthesis to form a key intermediate, followed by an amide bond formation.
Core Synthetic Strategy: A Two-Step Approach
A logical workflow for the synthesis begins with the creation of a phenoxyacetic acid intermediate, which is then coupled with a desired amine.
Caption: Mechanism of the Williamson ether synthesis for phenoxyacetic acid.
Field-Proven Protocol: Synthesis of 4-Methylphenoxyacetic Acid
-
Reagents Setup: In a round-bottom flask, dissolve 4-methylphenol (1.0 g) in 5 mL of 30% aqueous sodium hydroxide (NaOH).
-
Addition: Add chloroacetic acid (1.5 g) to the solution. Stir to dissolve, with gentle warming if necessary.
-
Reaction: Heat the mixture in a water bath at 90-100°C for 30-40 minutes.
-
Workup: Cool the reaction, dilute with 10 mL of water, and carefully acidify with 6M HCl until the solution is acidic (tests red on blue litmus paper). This precipitates the crude product.
-
Purification: Filter the solid product using a Büchner funnel. Recrystallize the crude product from a minimal volume of hot water to yield purified crystals.
Step 2: Amide Bond Formation
The conversion of the carboxylic acid intermediate to the final amide is most efficiently achieved using a coupling agent. This method avoids the need to generate highly reactive intermediates like acid chlorides. [5] Causality Behind Experimental Choices:
-
Coupling Reagents (e.g., HBTU, TBTU, DCC): These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea or active ester intermediate. [6]This intermediate is readily attacked by the amine nucleophile. HBTU and TBTU are often preferred as they can reduce racemization and reaction times. [6][7]* Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) is ideal as it dissolves the reactants without interfering with the reaction mechanism.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
General Protocol: Amide Coupling
-
Dissolution: Dissolve the phenoxyacetic acid intermediate (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF.
-
Activation: Add the coupling agent (e.g., HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify by column chromatography or recrystallization.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Self-Validating Solution(s) |
| Low Yield in Step 1 | 1. Incomplete deprotonation of phenol. 2. Competing elimination reaction. [8] 3. Hydrolysis of chloroacetic acid. | 1. Use a sufficiently strong base (e.g., NaOH, KOH) and ensure anhydrous conditions if using non-aqueous solvents. [8] 2. Maintain moderate reaction temperatures; excessive heat can favor elimination. 3. Add chloroacetic acid portion-wise to the phenoxide solution. |
| Reaction Fails in Step 2 | 1. Inactive coupling reagent. 2. Poorly nucleophilic amine. 3. Steric hindrance. | 1. Use fresh, anhydrous coupling reagents. Store them in a desiccator. 2. Ensure the presence of a base to deprotonate the amine salt. 3. Consider a more potent coupling agent like HATU or extend reaction times. |
| Impure Product | 1. Side reactions (e.g., C-alkylation on the phenol ring). [9] 2. Unreacted starting materials. 3. Byproducts from the coupling agent (e.g., DCU from DCC). | 1. Use polar aprotic solvents to favor O-alkylation. [8] 2. Monitor the reaction closely with TLC to ensure completion. [10] 3. If using DCC, filter the reaction mixture to remove the insoluble DCU byproduct before workup. |
Characterization of Novel Phenoxy Acetamide Derivatives
Unambiguous structural confirmation is critical. A combination of spectroscopic techniques provides a complete picture of the molecule's identity, structure, and purity. [11][12][13]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. HBTU - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. How To [chem.rochester.edu]
- 11. routledge.com [routledge.com]
- 12. vce.studypulse.au [vce.studypulse.au]
- 13. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
Unlocking the Therapeutic Potential of 2-chloro-N-(4-phenoxyphenyl)acetamide: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The acetamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Within this broad class, molecules containing the N-arylacetamide moiety have demonstrated significant potential across various disease areas, including oncology, infectious diseases, and inflammatory disorders. The subject of this guide, 2-chloro-N-(4-phenoxyphenyl)acetamide, represents a compound of considerable interest due to its unique structural features: a reactive chloroacetamide group and a phenoxyphenyl substituent that allows for diverse molecular interactions. While direct biological data on this specific molecule is nascent, the extensive research on structurally related compounds provides a compelling rationale for its investigation as a potential therapeutic agent.
Derivatives of the broader N-phenylacetamide class have been explored for a multitude of applications, including as antitubercular agents, kinase inhibitors for cancer therapy, and anti-inflammatory molecules[1][2]. The presence of the chloroacetamide group is particularly noteworthy, as it can function as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues in the active sites of target proteins. This mechanism of action can lead to potent and durable inhibition, a desirable characteristic in drug design.
This guide provides a comprehensive, technically-focused framework for the systematic identification and validation of the therapeutic targets of this compound. By leveraging a combination of computational and experimental approaches, researchers can elucidate its mechanism of action and unlock its full therapeutic potential. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical workflow from initial hypothesis to target validation.
Part 1: Analysis of Chemical Moieties and Predicted Target Classes
The structure of this compound offers initial clues to its potential biological targets. A thorough analysis of its constituent parts is the first step in formulating a target identification strategy.
The Chloroacetamide "Warhead": A Covalent Modifier
The α-chloroacetamide group is a well-established reactive moiety in drug discovery. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon susceptible to nucleophilic attack. This chemical feature suggests that this compound may act as an irreversible or reversible covalent inhibitor of its target protein(s). Enzymes that utilize a nucleophilic amino acid residue, such as cysteine, serine, or lysine, in their catalytic mechanism are prime candidates for covalent modification by this compound.
The significance of this is twofold:
-
Potency and Duration of Action: Covalent inhibition can lead to a prolonged biological effect, as the target enzyme is permanently inactivated. This can translate to lower required doses and less frequent administration.
-
Selectivity: While covalent modifiers can be prone to off-target effects, careful design of the non-reactive part of the molecule can guide the "warhead" to the desired target, achieving high selectivity.
The Phenoxyphenyl Group: A Key to Target Recognition
The N-(4-phenoxyphenyl) portion of the molecule plays a crucial role in target recognition and binding affinity. This relatively large, hydrophobic group can participate in several types of non-covalent interactions within a protein's binding pocket:
-
Hydrophobic Interactions: The phenyl rings can fit into hydrophobic pockets of the target protein.
-
π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
-
Hydrogen Bonding: The ether linkage and the amide bond can act as hydrogen bond acceptors and donors, respectively.
The flexibility of the ether linkage allows the two phenyl rings to adopt various conformations, potentially enabling the molecule to bind to a wider range of protein targets.
Predicted Target Classes
Based on the known activities of structurally similar compounds, we can hypothesize several classes of proteins as potential targets for this compound:
-
Kinases: A significant number of kinase inhibitors utilize a reactive group to covalently bind to a cysteine residue in the ATP-binding pocket[2]. Given that many kinases have a conserved cysteine in this region, they represent a high-priority target class.
-
Proteases: Cysteine proteases and serine proteases are other enzyme classes that rely on a nucleophilic residue for catalysis and are thus susceptible to covalent inhibition.
-
Enzymes in Metabolic Pathways: Various enzymes involved in metabolic processes could be potential targets.
-
Microbial Enzymes: The demonstrated antibacterial activity of related acetamides suggests that enzymes specific to bacteria, such as those involved in cell wall synthesis or essential metabolic pathways, could be targets[3][4].
-
Anti-inflammatory Targets: Compounds with related structures have shown anti-inflammatory potential, suggesting that enzymes like cyclooxygenases (COX) could be investigated[5].
Part 2: A Step-by-Step Guide to Target Identification and Validation
The following workflow provides a systematic and robust approach to identifying and validating the cellular targets of this compound.
Caption: Workflow for Target Identification and Validation.
Step 1: In Silico Target Prediction (Hypothesis Generation)
Before embarking on extensive experimental work, computational methods can provide a valuable starting point by predicting potential protein targets.
-
Methodology: Molecular Docking
-
Objective: To predict the binding mode and affinity of this compound to the three-dimensional structures of known proteins.
-
Protocol: a. Obtain the 3D structure of this compound and perform energy minimization using software like Avogadro or ChemDraw. b. Select a library of protein structures from the Protein Data Bank (PDB), focusing on the predicted target classes (e.g., kinases, proteases). c. Use molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the compound into the active site of each protein. d. Analyze the results based on docking score (predicted binding energy) and the predicted binding pose. Pay close attention to poses where the chloroacetamide group is in proximity to a nucleophilic residue.
-
-
Methodology: Pharmacophore and Target Database Searching
-
Objective: To identify potential targets based on structural similarity to known active compounds.
-
Protocol: a. Submit the structure of this compound to online target prediction servers like SwissTargetPrediction or PharmMapper. b. These servers compare the input structure to a database of known ligands and their targets, generating a ranked list of potential protein targets.
-
Step 2: Experimental Target Identification
The hypotheses generated from in silico studies must be confirmed experimentally. Affinity-based and activity-based proteomics are powerful, unbiased methods for identifying protein targets in a complex biological sample.
-
Methodology: Affinity-Based Pull-down
-
Causality: This method relies on the principle of affinity chromatography. A modified version of the compound (a probe) is synthesized with a tag (e.g., biotin) that allows it to be captured, along with its binding partners, from a cell lysate.
-
Protocol: Probe Synthesis and Pull-down a. Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag. It is crucial that the modification does not significantly alter the compound's binding properties. A control probe that is structurally similar but lacks the reactive chloroacetamide group should also be synthesized. b. Cell Lysis: Grow cells of a relevant cell line (e.g., a cancer cell line if anticancer activity is being investigated) and prepare a native protein lysate. c. Incubation: Incubate the cell lysate with the biotinylated probe and the control probe. d. Capture: Use streptavidin-coated beads to capture the biotinylated probe and any proteins bound to it. e. Washing: Wash the beads extensively to remove non-specifically bound proteins. f. Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin. g. Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). h. Data Analysis: Identify proteins that are significantly enriched in the sample incubated with the active probe compared to the control probe. These are the candidate binding partners.
-
-
Methodology: Activity-Based Protein Profiling (ABPP)
-
Causality: ABPP is specifically designed to identify enzymes that are covalently modified by a reactive compound. It uses a probe with a reactive "warhead" and a reporter tag (e.g., a fluorophore or a clickable alkyne/azide group).
-
Protocol: a. Probe Synthesis: Synthesize an ABPP probe from this compound containing an alkyne or azide group for click chemistry. b. Labeling: Treat a cell lysate or live cells with the ABPP probe. The probe will covalently bind to its targets. c. Click Chemistry: Lyse the cells (if treated live) and perform a click reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-modified proteins. d. Analysis: i. In-gel fluorescence: If a fluorescent tag was used, run the protein lysate on an SDS-PAGE gel and visualize the labeled proteins using a gel scanner. ii. Affinity enrichment and MS: If a biotin tag was used, enrich the labeled proteins using streptavidin beads and identify them by mass spectrometry, as described in the affinity pull-down protocol.
-
Step 3: Target Validation and Mechanism of Action
Once a list of candidate targets has been generated, the next crucial phase is to validate these targets and elucidate the mechanism of inhibition.
-
Methodology: Biochemical Assays
-
Causality: These assays use purified recombinant protein to confirm direct inhibition by the compound and to determine its potency.
-
Protocol (Example for a Kinase Target): a. Obtain purified, active recombinant kinase. b. Use a kinase activity assay kit (e.g., ADP-Glo, LanthaScreen) that measures the consumption of ATP or the phosphorylation of a substrate. c. Incubate the kinase with a range of concentrations of this compound. d. Initiate the kinase reaction by adding ATP and the substrate. e. Measure the kinase activity at each compound concentration. f. Plot the activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Causality: CETSA is a powerful technique to confirm that the compound binds to its target in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Protocol: a. Treat intact cells with the compound or a vehicle control. b. Heat aliquots of the cells to a range of temperatures. c. Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation. d. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. e. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
-
Methodology: Enzyme Kinetics
-
Causality: Enzyme kinetics studies are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive) and whether the inhibition is reversible or irreversible.
-
Protocol (for determining irreversibility): a. Pre-incubate the purified enzyme with the compound for various lengths of time. b. Initiate the enzymatic reaction by adding the substrate. c. If the inhibition is irreversible, the IC50 value will decrease with increasing pre-incubation time. d. Dialysis or Jump-Dilution: To further confirm irreversibility, pre-incubate the enzyme with a high concentration of the inhibitor. Then, rapidly dilute the mixture or perform dialysis to remove the unbound inhibitor. If the enzyme activity is not restored, the inhibition is irreversible.
-
Part 3: Data Presentation and Visualization
Clear presentation of data is critical for interpreting results and communicating findings.
Quantitative Data Summary
All quantitative data, such as IC50 values from biochemical assays, should be summarized in tables for easy comparison.
| Candidate Target | IC50 (µM) | CETSA Shift (°C) |
| Kinase A | 0.5 ± 0.1 | 4.2 |
| Protease B | 12.3 ± 2.5 | Not Determined |
| Kinase C | > 50 | 0.5 |
Visualization of Pathways and Workflows
Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.
Caption: Hypothetical inhibition of the Kinase A signaling pathway.
Conclusion
This compound is a promising chemical entity with the potential for development into a novel therapeutic agent. Its structural features, particularly the reactive chloroacetamide group, suggest a mechanism of action involving covalent inhibition of one or more protein targets. The systematic, multi-faceted approach outlined in this guide, combining in silico prediction with robust experimental techniques like affinity chromatography, ABPP, and CETSA, provides a clear path for researchers to identify these targets, validate them, and elucidate the compound's mechanism of action. By following this technically-grounded workflow, the scientific community can effectively explore the therapeutic landscape of this intriguing molecule and pave the way for its potential clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
exploring the structure-activity relationship (SAR) of acetamide derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Acetamide Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The Enduring Scaffold in Modern Drug Discovery
The acetamide functional group, with its deceptively simple structure, represents one of the most versatile and enduring scaffolds in medicinal chemistry. Its prevalence in a vast array of biologically active agents—from widely used analgesics like paracetamol to targeted anticancer therapies—is a testament to its unique physicochemical properties.[1] The acetamide linker provides a stable, synthetically accessible backbone that allows for precise, three-dimensional exploration of chemical space. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the relative ease of modifying its constituent parts, makes it an ideal starting point for developing novel therapeutic agents.
This guide moves beyond a mere catalog of compounds. As a senior application scientist, my objective is to illuminate the causality behind the structure-activity relationship (SAR). We will explore not just what modifications alter biological activity, but why they do so, grounding our discussion in the principles of medicinal chemistry, from target engagement to pharmacokinetic profiles. This document is designed for the practicing researcher, providing not only foundational knowledge but also actionable protocols and field-proven insights to accelerate drug discovery programs centered on the acetamide core.
Section 1: Deconstructing the Acetamide Pharmacophore
At its core, the SAR of any chemical series is an investigation into how structural changes influence interactions with a biological target. The acetamide scaffold can be systematically dissected into three primary regions for modification. Understanding the role of each region is fundamental to rational drug design.
-
The Acyl Group (R¹): This portion, often an aryl or heteroaryl ring, is crucial for establishing primary interactions with the target protein. Modifications here can influence binding affinity through van der Waals forces, hydrophobic interactions, and pi-stacking. The nature and position of substituents on an aromatic ring can fine-tune electronic properties and dictate orientation within a binding pocket.[2][3]
-
The N-Substituent (R²): This vector allows for exploration of adjacent pockets and can significantly impact solubility, metabolic stability, and cell permeability. Often, this is another aromatic or heterocyclic system, and its substitution pattern is a key determinant of potency and selectivity.
-
The Acetamide Linker (-NH-C=O-CH₂-): While often considered a simple linker, this unit is vital. The amide bond provides structural rigidity and key hydrogen bonding points. The adjacent methylene group can be substituted to introduce chirality or additional functional groups, profoundly affecting stereospecific interactions with the target.[4][5]
Below is a conceptual diagram illustrating these key pharmacophoric elements and their potential interactions within an enzyme's active site.
Caption: General synthetic workflow for acetamide derivatives.
Protocol: General Synthesis of an Acetamide Derivative[6][7]
-
Activation: Dissolve the R¹-substituted acetic acid (1 eq) in a dry, aprotic solvent such as dichloromethane (DCM).
-
Add a coupling agent, such as N,N'-carbonyldiimidazole (CDI, 2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and stir at room temperature for 20-30 minutes to form an activated intermediate.
-
Coupling: Add the R²-substituted amine (1-2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 5-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1N HCl), followed by a base (e.g., sat. NaHCO₃), and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to yield the final acetamide derivative.
-
Characterization: Confirm the structure and purity using NMR, Mass Spectrometry, and IR spectroscopy.
Biological Evaluation: Core Assays
The choice of assay is dictated by the therapeutic target. Below are protocols for two fundamental assays widely used in the initial screening of acetamide libraries.
Protocol: MTT Assay for Cytotoxicity/Anticancer Activity[8]
-
Objective: To assess the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
-
Materials:
-
Acetamide derivatives dissolved in DMSO.
-
Cancer cell lines (e.g., MCF-7, HepG2).
-
96-well plates.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the acetamide derivatives (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol: DPPH Assay for Antioxidant Activity[9][10]
-
Objective: To measure the radical scavenging capacity of a compound.
-
Materials:
-
Acetamide derivatives.
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Methanol.
-
Positive control (e.g., Ascorbic acid).
-
-
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to the wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow.
-
Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
Computational Chemistry in SAR
In silico methods are indispensable for prioritizing compounds for synthesis and understanding binding modes.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate structural descriptors (e.g., electronic, steric, hydrophobic properties) with biological activity. [11][12]A robust QSAR model can predict the activity of unsynthesized compounds, guiding the design of new derivatives with potentially improved potency. [13]* Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. [4][14]Docking studies can rationalize observed SAR by revealing key interactions (like hydrogen bonds or hydrophobic contacts) between the acetamide derivative and the active site residues, helping to explain why certain substitutions increase or decrease activity. [15][16]
Section 4: Conclusion and Future Outlook
The structure-activity relationship of acetamide derivatives is a rich and continually evolving field. The scaffold's synthetic tractability and favorable physicochemical properties ensure its continued relevance in drug discovery. While we have established clear SAR trends in areas like oncology and neurology, future efforts will likely focus on several key areas:
-
Improving Selectivity: As our understanding of disease biology deepens, the focus will shift from raw potency to selectivity, minimizing off-target effects. This will require more sophisticated designs of the R¹ and R² groups to exploit subtle differences between target isoforms or family members.
-
Bioavailability and ADMET Properties: Early consideration of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is crucial. Modifications that improve potency can sometimes negatively impact bioavailability or introduce metabolic liabilities. [9][10][17]Future SAR campaigns will increasingly integrate these endpoints into the initial design and screening cascade.
-
Novel Modalities: The acetamide linker is being explored in more complex modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, where it serves as a stable backbone for connecting different pharmacophoric elements.
By integrating rational design, efficient synthesis, multi-parametric biological evaluation, and predictive computational modeling, the full potential of the acetamide scaffold can be realized, paving the way for the next generation of innovative medicines.
References
-
Saturnino, C., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]
-
Isika, D. K., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. [Link]
-
Al-Ostath, A. I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
-
Taylor & Francis Online. Acetamide – Knowledge and References. Taylor & Francis. [Link]
-
Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
-
Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. [Link]
-
Suparman, et al. (2018). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. ResearchGate. [Link]
-
ResearchGate (2022). An Overview of New Acetamide Derivatives in COX-II Inhibitors. ResearchGate. [Link]
-
Salimon, J., et al. (2015). Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors. Scholars Research Library. [Link]
-
Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
-
Wilson, A. A., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. [Link]
-
Nayak, P. S., et al. (2016). Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. ResearchGate. [Link]
-
Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]
-
Isika, D. K., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing. [Link]
-
ResearchGate (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. ResearchGate. [Link]
-
Suparman, et al. (2018). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PubMed Central. [Link]
-
Hassan, M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. [Link]
-
Isika, D. K., & Sadik, O. A. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. MDPI. [Link]
-
Hassan, M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed Central. [Link]
-
Kohn, H., et al. (1993). Synthesis and anticonvulsant activities of .alpha.-heterocyclic .alpha.-acetamido-N-benzylacetamide derivatives. ACS Publications. [Link]
-
ResearchGate (2010). Acetamide Scanning around Bicyclic Thiazoles: SAR at the H-3 Receptor. ResearchGate. [Link]
-
Bano, S., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. National Institutes of Health. [Link]
-
Pharmaguideline. SAR of Anticonvulsants and Mechanism of Anticonvulsant Action. Pharmaguideline. [Link]
-
ResearchGate (2022). Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. ResearchGate. [Link]
-
Gholami, M. R., & Monajjemi, M. (2006). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. National Institutes of Health. [Link]
-
Kumar, D., et al. (2014). Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. PubMed. [Link]
-
Isika, D. K., et al. (2022). Design, synthesis, biological and computational studies of flavonoid acetamide derivatives. Digital Commons @ NJIT. [Link]
-
El-Naggar, M., et al. (2018). Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents. PubMed. [Link]
-
Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PubMed Central. [Link]
-
Obniska, J., et al. (2007). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. PubMed. [Link]
-
Kumar, A., et al. (2013). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]
-
Mohammadi-Farani, A., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. PubMed. [Link]
-
Abdel-Gawad, H., et al. (2021). Synthesis of thiophenylazolyl pyrrolylsulfamoyl acetamides as potential antimicrobial agents. SpringerLink. [Link]
-
Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PubMed Central. [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. archivepp.com [archivepp.com]
- 5. galaxypub.co [galaxypub.co]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01375D [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide: An Application Protocol for Researchers
This comprehensive guide details a robust experimental protocol for the synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide, a valuable intermediate in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific principles and safety considerations essential for successful and safe execution.
Introduction
N-arylacetamides are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[1] The target molecule, this compound, incorporates a phenoxyphenyl moiety, a common structural motif in medicinal chemistry, and a reactive chloroacetyl group. This reactive handle allows for further molecular elaboration through nucleophilic substitution, making it a key intermediate for creating diverse chemical libraries for screening and development.[2]
The synthesis described herein is a classic example of N-acylation, a fundamental reaction in organic chemistry.[2] It involves the reaction of 4-phenoxyaniline with chloroacetyl chloride. The protocol has been developed by drawing upon established methodologies for the synthesis of analogous N-arylacetamides, ensuring a high probability of success.[1][3]
Reaction Principle and Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.
Materials and Reagents
| Reagent/Material | Molecular Formula | CAS Number | Molar Mass ( g/mol ) | Recommended Supplier |
| 4-Phenoxyaniline | C₁₂H₁₁NO | 139-59-3 | 185.22 | Sigma-Aldrich, Alfa Aesar |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 79-04-9 | 112.94 | Sigma-Aldrich, TCI |
| Triethylamine (TEA) | C₆H₁₅N | 121-44-8 | 101.19 | Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 75-09-2 | 84.93 | Sigma-Aldrich, Fisher Scientific |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | 7757-82-6 | 142.04 | Fisher Scientific, VWR |
| Hexane | C₆H₁₄ | 110-54-3 | 86.18 | Fisher Scientific, VWR |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | Fisher Scientific, VWR |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling the chemicals listed.
Chemical Handling:
-
Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water.[4] Handle exclusively in a well-ventilated chemical fume hood.[4] Keep away from moisture.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]
-
4-Phenoxyaniline: May be harmful if swallowed or in contact with skin. Avoid inhalation of dust.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood to avoid inhalation of vapors.
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.
Experimental Protocol
This protocol is adapted from established procedures for the N-acylation of aromatic amines.[5][6]
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-phenoxyaniline (1.85 g, 10 mmol).
-
Dissolve the 4-phenoxyaniline in 40 mL of anhydrous dichloromethane (DCM) and stir until a homogeneous solution is obtained.
-
Add triethylamine (2.1 mL, 15 mmol) to the solution. This acts as a base to neutralize the HCl byproduct.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
Causality Behind Experimental Choices:
-
Anhydrous DCM is used as the solvent because it is relatively inert and effectively dissolves the starting materials. The absence of water is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
-
Cooling the reaction to 0 °C helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.
-
Triethylamine is a common organic base used to scavenge the HCl produced. Its use prevents the protonation of the starting aniline, which would render it non-nucleophilic.
Step 2: Addition of Chloroacetyl Chloride
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (0.96 mL, 12 mmol) in 10 mL of anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the stirred solution of 4-phenoxyaniline over a period of 30 minutes, ensuring the temperature of the reaction mixture remains below 5 °C.
Causality Behind Experimental Choices:
-
A slight excess of chloroacetyl chloride (1.2 equivalents) is used to ensure the complete consumption of the limiting reagent, 4-phenoxyaniline.
-
The slow, dropwise addition of the acylating agent is critical to maintain control over the reaction temperature and prevent the formation of undesired byproducts.
Step 3: Reaction Progression and Monitoring
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The disappearance of the 4-phenoxyaniline spot indicates the completion of the reaction.
Step 4: Work-up and Purification
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine (to remove residual water).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.
Causality Behind Experimental Choices:
-
The aqueous work-up is essential to remove the triethylamine hydrochloride salt and any unreacted starting materials or byproducts.
-
Recrystallization is a standard and effective method for purifying solid organic compounds, leading to a product with high purity.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range can indicate the purity of the compound.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons and their respective chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H and C=O stretches of the amide and the C-Cl bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the N-acylation of 4-phenoxyaniline.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable chemical intermediate for their drug discovery and materials science endeavors. The provided explanations for the experimental choices aim to empower researchers with a deeper understanding of the underlying chemistry, facilitating troubleshooting and optimization.
References
-
El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11), x241015. Retrieved from [Link]
-
Gowda, B. T., et al. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 3(1), 135-140. Retrieved from [Link]
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]
-
SMU Scholar. (2021). Synthesis of P-Glycoprotein Inhibitor Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chloroacetyl chloride – Knowledge and References. Retrieved from [Link]
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsr.info [ijpsr.info]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Evaluation of 2-chloro-N-(4-phenoxyphenyl)acetamide
Introduction: The Therapeutic Potential of N-Acyl-p-phenoxyaniline Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] The N-acyl-p-phenoxyaniline scaffold, a core component of 2-chloro-N-(4-phenoxyphenyl)acetamide, represents a promising area of chemical exploration for new therapeutic agents. Derivatives of N-phenylacetamide have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties.[3][4] The incorporation of a chloroacetamide group is of particular interest, as studies on related compounds have indicated that the presence of a chlorine atom can enhance antimicrobial efficacy.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound's antimicrobial properties. The protocols detailed herein are founded on established methodologies for antimicrobial susceptibility testing (AST) and are designed to yield reliable and reproducible data.[6][7] This document will guide the user through essential preliminary steps, detailed experimental protocols for determining antimicrobial activity, and best practices for data presentation and interpretation.
PART 1: PRELIMINARY CONSIDERATIONS & PREPARATION
A thorough understanding of the test compound's physicochemical properties and adherence to safety protocols are paramount for successful and safe experimentation.
Physicochemical Properties
This compound (C14H12ClNO2) is a solid organic compound.[8] While specific solubility data for this exact molecule is not extensively published, related compounds such as 2-chloro-N-(4-ethoxyphenyl)acetamide exhibit moderate solubility in organic solvents and lower solubility in water.[9]
Recommended Solvents:
-
Primary Stock Solution: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution. It is crucial to use anhydrous, sterile DMSO to prevent compound precipitation and contamination.
-
Working Solutions: For aqueous-based assays, the DMSO concentration in the final working solution should be kept to a minimum (typically ≤1% v/v) to avoid solvent-induced microbial toxicity or inhibition of growth.
Safety & Handling
Substituted chloroacetamides are classified as hazardous substances. All handling of this compound, both in solid form and in solution, must be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11]
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Hazard Statements for Related Chloroacetamides:
-
May cause skin irritation and allergic skin reactions.[11][12]
-
May cause respiratory irritation.[12]
-
Toxic if swallowed.[13]
In case of exposure, consult the relevant Safety Data Sheet (SDS) and seek immediate medical attention.[10][13]
Preparation of Stock Solution
The following protocol outlines the preparation of a 10 mg/mL (10,000 µg/mL) primary stock solution, a common starting concentration for antimicrobial assays.
Protocol 1: Stock Solution Preparation
-
Tare Balance: Place a sterile 1.5 mL microcentrifuge tube on an analytical balance and tare.
-
Weigh Compound: Carefully weigh 10 mg of this compound directly into the tube.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
PART 2: DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[6][7]
Experimental Workflow: Broth Microdilution
The workflow for a typical broth microdilution assay is a sequential process designed to ensure accuracy and reproducibility.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution Assay
Materials:
-
Sterile 96-well, flat-bottom microtiter plates
-
This compound stock solution (10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), or other appropriate growth medium
-
Overnight culture of the test microorganism
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Standard antibiotic for positive control (e.g., Ciprofloxacin, Gentamicin)
-
Multichannel pipette
Protocol 2: Broth Microdilution
-
Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Addition: In well 1, add 198 µL of CAMHB. Then, add 2 µL of the 10 mg/mL stock solution of this compound to achieve a starting concentration of 100 µg/mL. Mix well.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly, and then transfer 100 µL to well 3. Repeat this process down to well 10. Discard 100 µL from well 10. This will create a concentration range from 100 µg/mL to 0.195 µg/mL.
-
Controls:
-
Growth Control (Negative Control): Well 11 will contain 100 µL of CAMHB and the microbial inoculum, but no compound.
-
Sterility Control: Well 12 will contain 100 µL of CAMHB only.
-
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7] Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved (e.g., the starting concentration in well 1 is now 50 µg/mL).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[7]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that shows no visible turbidity (growth).[1][7]
Data Presentation
MIC data should be presented in a clear, tabular format for easy comparison across different microorganisms.
Table 1: Example MIC Data for this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 29213 | Positive | [Experimental Value] | Ciprofloxacin | [Experimental Value] |
| Escherichia coli ATCC 25922 | Negative | [Experimental Value] | Ciprofloxacin | [Experimental Value] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | [Experimental Value] | Gentamicin | [Experimental Value] |
| Enterococcus faecalis ATCC 29212 | Positive | [Experimental Value] | Vancomycin | [Experimental Value] |
PART 3: AGAR-BASED DIFFUSION ASSAYS
Agar diffusion assays provide a qualitative or semi-quantitative assessment of antimicrobial activity. They are particularly useful for initial screening of novel compounds.[6] The principle relies on the diffusion of the antimicrobial agent through an agar medium, creating a concentration gradient and a resulting zone of growth inhibition.[6]
Detailed Protocol: Agar Well Diffusion
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
0.5 McFarland suspension of the test microorganism
-
Sterile cotton swabs
-
Sterile cork borer (e.g., 6 mm diameter)
-
This compound solution (e.g., 1 mg/mL in DMSO)
-
Solvent control (DMSO)
-
Positive control (standard antibiotic solution)
Protocol 3: Agar Well Diffusion
-
Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Using a sterile cork borer, create uniform wells in the agar plate.[7]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50 µL) of the this compound solution into a designated well.
-
Controls: Add the same volume of the solvent (DMSO) to a separate well to serve as a negative control. Add the positive control antibiotic to a third well.
-
Incubation: Allow the plates to sit at room temperature for approximately 1-2 hours to permit diffusion of the compound into the agar. Then, incubate the plates inverted at 35-37°C for 16-20 hours.
-
Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm).
PART 4: MECHANISM OF ACTION (HYPOTHETICAL)
While the precise mechanism of action for this compound is yet to be elucidated, related N-acyl aniline structures, such as paracetamol, are known to interact with the cyclooxygenase (COX) enzyme system.[14] In bacteria, analogous pathways or novel targets may be affected. The chloroacetamide moiety is a known alkylating agent, suggesting a potential mechanism involving the covalent modification of essential bacterial enzymes or proteins, leading to inhibition of cellular processes. For instance, some antimicrobials act by inhibiting DNA synthesis or damaging bacterial DNA.[15]
Sources
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. irejournals.com [irejournals.com]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C14H12ClNO2 | CID 736969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-chloro-N-(4-phenoxyphenyl)acetamide in Cancer Cell Line Studies
Introduction: Unveiling the Potential of 2-chloro-N-(4-phenoxyphenyl)acetamide in Oncology Research
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of small molecules that can selectively target pathways essential for tumor cell survival and proliferation. Within this context, acetamide derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including notable anticancer effects[1][2]. This document provides a comprehensive guide for the application of a specific acetamide derivative, This compound , in cancer cell line studies.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to offer a deeper understanding of the rationale behind the experimental design. By grounding the protocols in a plausible mechanistic framework, these notes aim to empower researchers to not only execute experiments but also to interpret the results with a higher degree of scientific insight.
Proposed Mechanism of Action: The Chloroacetamide Warhead as a Covalent Inhibitor
While the precise molecular targets of this compound are yet to be fully elucidated, its chemical structure provides critical clues to its potential mechanism of action. The presence of a chloroacetamide moiety is particularly significant. This functional group is a known "warhead," capable of acting as an electrophile that can form covalent bonds with nucleophilic residues, such as the thiol group of cysteine, in proteins[3][4]. This irreversible binding can lead to the inhibition of key enzymes involved in cancer cell pathophysiology.
Several studies on structurally related chloroacetamides suggest potential targets:
-
Glutathione S-Transferases (GSTs): These enzymes play a crucial role in cellular detoxification by conjugating glutathione (GSH) to xenobiotics, including many chemotherapeutic drugs, thereby facilitating their efflux from the cell and contributing to drug resistance. Inhibition of GSTs by chloroacetamide derivatives can lead to an accumulation of reactive oxygen species (ROS) and enhance the cytotoxicity of the compound or co-administered agents[5][6][7].
-
Glutathione Peroxidase 4 (GPX4): This is a key enzyme in the prevention of lipid peroxidation. Inhibition of GPX4 can trigger a specific form of iron-dependent programmed cell death known as ferroptosis [4][8]. This is an attractive therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing agents.
Based on this evidence, we hypothesize that this compound acts as a covalent inhibitor of key cellular enzymes like GSTs or GPX4. This inhibition disrupts cellular redox homeostasis, leading to increased oxidative stress and ultimately, cancer cell death through apoptosis and/or ferroptosis. The following protocols are designed to systematically test this hypothesis.
Part 1: Foundational Analysis - Cytotoxicity Profiling
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic activity across a panel of relevant cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability[5][9]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], PC3 [prostate])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute this stock solution in a complete culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment group) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Representative Cytotoxicity Data
The following table presents hypothetical IC50 values for acetamide derivatives against various cancer cell lines, compiled from the literature, to provide a reference for expected potency[2][10][11][12][13].
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivative | MDA-MB-468 (Breast) | 0.6 | [14] |
| Phenylacetamide Derivative | PC-12 (Pheochromocytoma) | 0.6 | [14] |
| Phenylacetamide Derivative | MCF-7 (Breast) | 0.7 | [14] |
| Phenoxyacetamide Derivative | HepG2 (Liver) | 1.43 | [2] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 52 | [12][13] |
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Following the determination of cytotoxicity, the next logical step is to investigate the mechanism by which this compound induces cell death. The primary assays for this are the analysis of apoptosis and the cell cycle.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[1][15][16][17]. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Flow cytometer
Procedure:
-
Cell Preparation: Collect both adherent and floating cells from the treatment plates. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis with Propidium Iodide
This method uses propidium iodide to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry[10][18][19]. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
Materials:
-
Cells treated with this compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the different phases of the cell cycle:
-
G0/G1 phase: 2n DNA content
-
S phase: Between 2n and 4n DNA content
-
G2/M phase: 4n DNA content An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Visualizing the Experimental Workflow
Caption: Workflow for evaluating this compound.
Part 3: Deeper Mechanistic Insights - Protein Expression Analysis
To further investigate the proposed mechanism of action, Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis and cellular stress pathways.
Protocol 4: Western Blot for Apoptotic and Stress Markers
This technique allows for the detection and quantification of specific proteins in a cell lysate, providing insights into the activation of signaling pathways[4][14][20].
Materials:
-
Cells treated with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-GST, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Key Protein Targets and Their Significance:
-
Cleaved Caspase-3 and Cleaved PARP: Hallmarks of apoptosis execution. An increase in the cleaved forms indicates activation of the apoptotic cascade[21].
-
Bax/Bcl-2 Ratio: Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. An increased Bax/Bcl-2 ratio suggests a shift towards apoptosis.
-
GST and GPX4: A decrease in the expression of these proteins could indicate covalent modification and subsequent degradation, supporting the proposed mechanism of action.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound.
Conclusion and Future Directions
The protocols and conceptual framework provided in these application notes offer a robust starting point for investigating the anticancer potential of this compound. By systematically evaluating its cytotoxicity, impact on apoptosis and the cell cycle, and its effects on key regulatory proteins, researchers can build a comprehensive profile of this compound's activity.
Future studies should aim to definitively identify the direct molecular targets of this compound using techniques such as affinity chromatography or proteomics. Furthermore, in vivo studies using xenograft models will be crucial to validate the in vitro findings and assess the therapeutic potential of this compound in a more complex biological system. The exploration of chloroacetamide derivatives as covalent inhibitors represents a promising avenue in the development of novel and effective cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Jayapal, M. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Al-Warhi, T., Sabt, A., El-Gamal, M., Anbar, H., Al-Shaeri, M., Al-Massarani, S., ... & Abdel-Maksoud, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5364. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
Flow Cytometry Facility, UC San Diego Moores Cancer Center. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Jayapal, M. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]
-
Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. Drug Development Research, 81(3), 356-365. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation | Request PDF. Retrieved from [Link]
-
Wang, Y., Zhang, Y., Zhang, Y., Li, J., Wang, K., Zhang, T., ... & Xu, W. (2025). Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer. European Journal of Medicinal Chemistry, 297, 117658. [Link]
-
Eaton, J. K., et al. (2018). Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors. bioRxiv. [Link]
-
Pan, Z., & Takano, H. K. (2024). Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review. Weed Science, 1-10. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]
-
Truini, M., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 209. [Link]
-
Adang, A. E., et al. (1991). Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site. Biochemical Journal, 279(Pt 2), 355–360. [Link]
-
Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
-
Brieflands. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
-
Alireza, A., et al. (2010). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Sciences, 6(3), 195-202. [Link]
-
Adang, A. E., Brussee, J., Mulder, G. J., & van der Gen, A. (1991). Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site. PMC. [Link]
Sources
- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review | Weed Science | Cambridge Core [cambridge.org]
- 6. Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 16. seejph.com [seejph.com]
- 17. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantum evaluation and therapeutic activity of (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide and its modified derivatives against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: 2-chloro-N-(4-phenoxyphenyl)acetamide in Modern Heterocyclic Synthesis
Introduction: Unlocking a World of Heterocycles from a Single Precursor
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and unique chemical properties. At the heart of their synthesis lies the strategic use of versatile precursors—molecules designed for facile and diverse chemical transformations. Among these, 2-chloro-N-(4-phenoxyphenyl)acetamide emerges as a particularly valuable building block. Its dual reactivity, stemming from the electrophilic chloroacetyl group and the modifiable N-aryl substituent, provides a gateway to a vast array of heterocyclic systems. This guide provides an in-depth exploration of this compound as a precursor, offering detailed protocols and mechanistic insights for the synthesis of thiazoles, oxazoles, and pyrazines.
The core utility of N-aryl 2-chloroacetamides lies in the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to attack by a wide range of nucleophiles.[1] This reactivity is the foundation for numerous cyclization strategies. The phenoxyphenyl moiety not only influences the physicochemical properties of the final products but also offers potential sites for further functionalization, expanding the accessible chemical space. This document serves as a practical resource for researchers, scientists, and drug development professionals, aiming to streamline the application of this versatile precursor in their synthetic endeavors.
PART 1: Synthesis of the Precursor: this compound
A reliable and efficient synthesis of the precursor is paramount to its utility. The most common and straightforward method for the preparation of this compound is the chloroacetylation of 4-phenoxyaniline. This reaction is typically achieved by treating the amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol 1: Synthesis of this compound
Materials:
-
4-phenoxyaniline
-
Chloroacetyl chloride
-
Triethylamine (if using DCM)[1]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure (using Acetic Acid): [2][3]
-
Dissolve 4-phenoxyaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride (1.0 equivalent) portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing a cold solution of sodium acetate.
-
A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid serves as both a solvent and a mild acid catalyst. Alternatively, an inert solvent like dichloromethane can be used, which requires the addition of a base like triethylamine to scavenge the HCl produced.[1]
-
Temperature: The reaction is initially performed at a low temperature to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing the formation of side products.
-
Base: The addition of sodium acetate at the end of the reaction neutralizes the excess acetic acid and any remaining HCl, facilitating the precipitation of the product.[2][3]
PART 2: Application in Heterocyclic Synthesis
The true value of this compound is realized in its conversion to a variety of heterocyclic scaffolds. The following sections detail the synthesis of three key classes of heterocycles: thiazoles, oxazoles, and pyrazines.
Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis
Thiazoles are a prominent class of sulfur-containing heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The Hantzsch thiazole synthesis is a classic and reliable method for their preparation, involving the reaction of an α-haloketone (or its equivalent) with a thioamide.[6] In this context, this compound acts as the α-halo-carbonyl equivalent.
Mechanism Outline:
The reaction proceeds via an initial S-alkylation of the thioamide sulfur on the electrophilic carbon of the chloroacetamide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6]
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of thiazoles.
Protocol 2: Synthesis of 2-Amino-4-(4-phenoxyphenylamino)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Synthesis of Oxazole Derivatives
Oxazoles are another important class of five-membered heterocycles containing nitrogen and oxygen, known for their diverse pharmacological properties.[7][8] Several synthetic routes to oxazoles can utilize this compound. One common method is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of an N-acyl-α-amino ketone.[9] The chloroacetamide can be converted to the necessary intermediate.
Protocol 3: Two-Step Synthesis of a Substituted Oxazole
This protocol involves an initial nucleophilic substitution of the chloride followed by cyclization.
Step 1: Synthesis of the N-acyl-α-amino ketone intermediate
-
React this compound with a suitable oxygen nucleophile, for example, the carboxylate salt of a desired substituent (R-COO⁻Na⁺), to displace the chloride and form an ester intermediate.
-
This intermediate can then be rearranged or further reacted to form the N-acyl-α-amino ketone structure.
Step 2: Cyclodehydration to the Oxazole
-
The N-acyl-α-amino ketone intermediate is then treated with a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride to effect the cyclization to the oxazole ring.[10]
Logical Relationship for Oxazole Synthesis
Caption: A logical pathway for the synthesis of oxazoles.
Synthesis of Pyrazine Derivatives
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[11] They are important components of many biologically active compounds and flavorings.[12] A common route to substituted pyrazines involves the self-condensation of α-amino ketones. This compound can be converted to the corresponding α-amino ketone, which can then be used to synthesize pyrazines.
Protocol 4: Synthesis of a 2,5-Disubstituted Pyrazine
Step 1: Synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide
-
Displace the chloride of this compound with an amino group. This can be achieved using various aminating agents, such as aqueous ammonia or hydrazine followed by reduction.[13]
Step 2: Oxidative Self-Condensation
-
The resulting 2-amino-N-(4-phenoxyphenyl)acetamide can undergo an oxidative self-condensation reaction. This is often carried out in the presence of a mild oxidizing agent or simply by exposure to air in a basic medium. Two molecules of the α-amino amide condense to form a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.[12]
Data Summary Table:
| Heterocycle | Synthetic Method | Key Reagents | Typical Yields |
| Thiazole | Hantzsch Synthesis | Thiourea, Ethanol | Good to Excellent |
| Oxazole | Robinson-Gabriel var. | Carboxylate, Dehydrating agent | Moderate to Good |
| Pyrazine | Self-Condensation | Aminating agent, Oxidizing agent | Moderate |
PART 3: Safety, Handling, and Storage
Safety Precautions:
-
This compound is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[14]
-
It is very toxic to aquatic life.[14]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chloroacetyl chloride is highly corrosive and lachrymatory; handle with extreme care.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
Conclusion: A Gateway to Chemical Diversity
This compound has proven to be a highly effective and versatile precursor for the synthesis of a wide range of biologically relevant heterocyclic compounds. Its straightforward preparation and predictable reactivity make it an invaluable tool for synthetic and medicinal chemists. The protocols and mechanistic insights provided in this guide are intended to facilitate its application in the laboratory, empowering researchers to explore new chemical entities for drug discovery and development. The continued exploration of the reactivity of this and related N-aryl-2-chloroacetamides will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular architectures with significant scientific and therapeutic potential.
References
-
Abdel-Latif, E., & Mohammed, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. PubChem. [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
Acikbas, Y., et al. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]
-
Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubChem. [Link]
-
ResearchGate. (2014). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[1][15][16] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. [Link]
-
ResearchGate. (n.d.). Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. [Link]
-
National Center for Biotechnology Information. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
-
SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PubMed Central. [Link]
-
National Library of Medicine. (n.d.). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. [Link]
-
Scribd. (n.d.). Synthesis and Reactions of Pyrazine. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]
-
National Center for Biotechnology Information. (n.d.). Alkene Syn- and Anti-Oxyamination with Malonoyl Peroxides. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 11. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C14H12ClNO2 | CID 736969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-chloro-N-(4-phenoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of 2-chloro-N-(4-phenoxyphenyl)acetamide, a compound of interest in pharmaceutical and chemical synthesis. Recognizing the critical need for precise and reliable analytical data in research and development, this document provides in-depth protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind experimental choices. This guide is intended to empower researchers to implement and adapt these methods for their specific applications, ensuring data integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is an N-arylacetamide that serves as a potential intermediate in the synthesis of various agrochemical and pharmaceutical compounds.[1][2] Accurate quantification of this molecule is paramount for process optimization, quality control of starting materials and final products, and for pharmacokinetic studies in drug development. The presence of the chloroacetyl group and the phenoxyphenyl moiety imparts specific physicochemical properties that guide the selection of appropriate analytical techniques.
The choice of an analytical method is fundamentally driven by the required sensitivity, selectivity, and the complexity of the sample matrix. For routine purity assessments and content uniformity, High-Performance Liquid Chromatography with Ultraviolet (UV) detection offers a reliable and cost-effective solution. For trace-level quantification, especially in complex biological matrices, the superior sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][4]
This document provides detailed protocols for both HPLC-UV and LC-MS/MS, grounded in established analytical principles and adapted from methodologies for structurally similar compounds.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful technique for the separation and quantification of moderately polar, non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase.[5] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength.
Principle of HPLC-UV Quantification
The analyte is introduced into a high-pressure stream of a liquid mobile phase, which carries it through a column packed with a solid stationary phase. The interaction of the analyte with the stationary phase causes it to be retained for a characteristic amount of time, known as the retention time. After elution from the column, the analyte passes through a UV detector. The amount of UV light absorbed by the analyte is directly proportional to its concentration, as described by the Beer-Lambert law. By comparing the peak area of the analyte in a sample to the peak areas of known concentration standards, accurate quantification can be achieved.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment and improved peak shape)
-
Methanol (HPLC grade)
2.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.2.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to obtain a final concentration within the calibration range.
2.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v). Optional: add 0.1% formic acid to the water phase.[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine the wavelength of maximum absorbance (λmax) by scanning the reference standard (typically between 230-270 nm for aromatic compounds). |
| Run Time | 10 minutes |
Data Analysis and Validation
A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The concentration of the analyte in the sample is determined by interpolating its peak area onto the calibration curve. Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]
Table 1: Typical HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 80-120% of the target concentration |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2.0%, Intermediate Precision (Inter-day) ≤ 3.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[3][8] This technique couples the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of a triple quadrupole mass spectrometer.
Principle of LC-MS/MS Quantification
After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The resulting ions are then guided into the mass spectrometer. In a triple quadrupole instrument, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte). These selected ions then pass into the second quadrupole (Q2), a collision cell, where they are fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to select a specific fragment ion, known as the product ion. This process of selecting a precursor ion and a specific product ion is called Multiple Reaction Monitoring (MRM) and provides a very high degree of selectivity and sensitivity.[6]
Experimental Protocol: LC-MS/MS
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.
3.2.2. Instrumentation
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3.2.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from sub-ng/mL to 1000 ng/mL, depending on the required sensitivity.
-
Sample Preparation (e.g., from a biological matrix):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, an appropriate SPE cartridge can be used to extract and concentrate the analyte.
-
3.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. A plausible transition for this compound (M+H)+ of m/z 262.1 would be fragmentation to a product ion. For a similar compound, 2-chloro-N-(2,6-dimethylphenyl) acetamide, the transition m/z 198.2 → 107.1 was used.[6] |
| Collision Energy | Optimize for the specific MRM transition. |
Data Analysis and Validation
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the standards. Validation parameters are similar to those for HPLC-UV but with more stringent acceptance criteria for sensitivity.
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | Defined by the linear range of the calibration curve. |
| Accuracy (% Recovery) | 85.0% to 115.0% (for bioanalysis) |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 15.0%, Intermediate Precision (Inter-day) ≤ 20.0% |
| LOD | Experimentally determined, typically in the pg/mL range. |
| LOQ | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion: Ensuring Data Integrity through Methodical Application
The analytical methods detailed in this guide provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. By following these protocols and adhering to rigorous method validation, researchers can ensure the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and successful drug development.
References
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for N-[2-(nonylamino)ethyl]acetamide.
- BenchChem. (2025). A Comparative Guide to Validating Analytical Methods: N,N-Dimethyl-D6-acetamide vs. Alternatives.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
- Uppala, R., Manivannan, M., Arthanareeswari, M., & Venkatasubbaiah, B. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 138-146.
- Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 8-12.
- El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10), x241015.
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
- BenchChem. (2025). Structural Analysis and Characterization of 2-chloro-N-(pyridin-4-yl)acetamide: A Technical Guide.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 314-326.
- Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
- Unil. (n.d.). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic an.
- ResearchGate. (2025). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
Sources
- 1. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. pnrjournal.com [pnrjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Note & Protocol: In Vitro Antifungal Susceptibility Testing of 2-chloro-N-(4-phenoxyphenyl)acetamide
Abstract
The escalating prevalence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. This document provides a comprehensive set of protocols for the preliminary in vitro evaluation of 2-chloro-N-(4-phenoxyphenyl)acetamide, a synthetic amide, for its potential antifungal activity. The methodologies detailed herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We describe the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, the subsequent determination of Minimum Fungicidal Concentration (MFC), and a qualitative assessment using the agar disk diffusion assay. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust, reproducible, and self-validating framework for assessing the antifungal potential of this and other novel chemical entities.
Introduction: The Rationale for Investigation
The therapeutic arsenal for treating systemic fungal infections is limited and threatened by the rise of resistance. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the critical need for new antifungal scaffolds.[1][2] Synthetic amides represent a promising class of compounds for pharmacological development. While extensive data on this compound is not yet available, related molecules like 2-chloro-N-phenylacetamide have demonstrated notable in vitro activity against clinically relevant yeasts and molds, including fluconazole-resistant Candida species and various Aspergillus strains.[3][4][5][6] This provides a strong rationale for the systematic evaluation of this compound.
The primary goal of antifungal susceptibility testing (AFST) is to reliably determine the lowest concentration of a drug that can inhibit the growth of a fungus (the MIC), which is a critical parameter for guiding therapy and drug development.[7][8][9][10] This application note outlines the standardized procedures to generate these crucial in vitro data points, ensuring consistency and comparability across laboratories.
Health and Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12][13]
-
Handling: Handle the test compound and solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[13]
-
Waste Disposal: Dispose of all chemical and biological waste in accordance with institutional and local environmental regulations. Contaminated materials should be autoclaved or decontaminated before disposal.[11]
Materials and Reagents
Equipment
-
Biosafety cabinet (Class II)
-
Incubator (35°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Sterile 96-well, U-bottom or flat-bottom polystyrene microplates[7][9]
-
Sterile Petri dishes (100 mm)
-
Sterile glass or plastic test tubes
-
Hemocytometer (for mold inoculum standardization)
Reagents and Media
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Culture Media:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate[7][16][17]
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer, 0.165 M, pH 7.0[17][18]
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeast disk diffusion)[7]
-
-
Reagents:
-
Sterile Saline (0.85% NaCl)
-
Sterile Phosphate-Buffered Saline (PBS)
-
-
Control Antifungals:
-
Fluconazole or Voriconazole (for yeasts and molds)
-
Amphotericin B (broad-spectrum control)
-
-
Fungal Strains:
-
Test Panel: A selection of clinically relevant yeasts (Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans) and molds (Aspergillus fumigatus, Aspergillus flavus).
-
Quality Control (QC) Strains:
-
Core Methodologies: A Tripartite Approach
To build a comprehensive profile of the compound's antifungal activity, we employ a tiered approach, moving from quantitative inhibition and cidal activity to a qualitative screening method.
-
Broth Microdilution Assay: The gold standard for determining the Minimum Inhibitory Concentration (MIC).[8] This quantitative method establishes the lowest concentration of the compound that prevents visible fungal growth.
-
Minimum Fungicidal Concentration (MFC) Assay: A secondary test performed after the MIC to determine if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Agar Disk Diffusion Assay: A simple, cost-effective qualitative method to visualize antifungal activity through zones of growth inhibition.[7][22][23][24]
The overall experimental process is designed as a self-validating system, incorporating multiple controls to ensure the accuracy and reliability of the results.
Caption: Workflow for MIC and MFC Determination.
Experimental Protocols
Protocol I: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for molds) documents.[7][9][16]
1. Preparation of Test and Control Compounds: a. Prepare a stock solution of this compound (e.g., 1280 µg/mL) in 100% DMSO. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth. b. Prepare stock solutions of control antifungals (e.g., fluconazole, voriconazole) as per CLSI guidelines. Water-soluble agents should be dissolved in water; others may require DMSO.[17]
2. Preparation of Fungal Inoculum: a. For Yeasts: Subculture the yeast strains onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Harvest several distinct colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.[25] d. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final working inoculum of 1-5 x 10³ CFU/mL. e. For Molds: Culture filamentous fungi on PDA until adequate sporulation is observed. Harvest conidia by gently washing the agar surface with sterile saline containing a drop of Tween 80. Adjust the conidial suspension using a hemocytometer to the concentration specified in the CLSI M38 document (typically 0.4-5 x 10⁴ CFU/mL).
3. Preparation of the 96-Well Microplate: a. Prepare the test medium: RPMI-1640 buffered with MOPS to a pH of 7.0. b. Add 100 µL of the RPMI-MOPS medium to wells 2 through 11 of each row to be used. c. Add 200 µL of the working drug solution (test compound or control drug at 2x the highest desired final concentration) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[26][27] e. Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (medium only). A solvent control (inoculum + medium + DMSO at the highest concentration used) must also be included.
4. Inoculation and Incubation: a. Add 100 µL of the final working fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each well will be 200 µL. b. Seal the plates or place them in a humidified container and incubate at 35°C. c. Incubation Time: 24 hours for most Candida spp., 48-72 hours for Cryptococcus spp., and 48-72 hours for most molds, or until sufficient growth is seen in the growth control well.[28]
5. Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the drug-free growth control. b. For yeasts with azoles: The endpoint is typically read as the concentration that produces an ~50% reduction in turbidity (growth) compared to the control.[28] c. For Amphotericin B and for molds: The endpoint is the lowest concentration that shows 100% inhibition (no visible growth).[28] d. Results can be read visually or with a microplate reader at a suitable wavelength (e.g., 490-630 nm).
Protocol II: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a direct extension of the MIC assay.
1. Subculturing from MIC Plate: a. Following the MIC reading, select the wells that show complete visual inhibition of growth (i.e., the MIC well and all wells with higher concentrations). b. Mix the contents of each selected well gently. c. Using a micropipette, withdraw a fixed volume (e.g., 20 µL) from each of these wells, as well as from the growth control well.[29][30]
2. Plating and Incubation: a. Spot the 20 µL aliquot onto a labeled SDA plate. Allow the spots to dry completely before inverting the plate. b. Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.
3. Reading the MFC: a. The MFC is defined as the lowest concentration of the compound that results in either no fungal growth or a ≥99.9% reduction in CFU count compared to the original inoculum count.[30][31] For practical purposes, it is often recorded as the lowest concentration showing fewer than three colonies.[29][30]
Protocol III: Agar Disk Diffusion Assay
This protocol is based on the CLSI M44 document and serves as a valuable screening tool.[7][24]
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 9. journals.asm.org [journals.asm.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. fishersci.com [fishersci.com]
- 12. eurofinsus.com [eurofinsus.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
- 15. chemos.de [chemos.de]
- 16. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. connectsci.au [connectsci.au]
- 23. [PDF] Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes | Semantic Scholar [semanticscholar.org]
- 24. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 25. benchchem.com [benchchem.com]
- 26. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. academic.oup.com [academic.oup.com]
- 29. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Application Notes & Protocols for the Development of Novel Antitubercular Agents from a 2-chloro-N-(4-phenoxyphenyl)acetamide Scaffold
Abstract
The escalating crisis of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent development of novel therapeutics with unique mechanisms of action.[1][2] This document provides a comprehensive guide for researchers, chemists, and pharmacologists on a structured discovery campaign starting from the lead compound, 2-chloro-N-(4-phenoxyphenyl)acetamide . This scaffold is identified as a promising starting point due to the known bioactivity of related phenoxy acetamide structures.[3] We present a complete workflow, from the strategic design and synthesis of a focused compound library to detailed protocols for multi-tiered biological evaluation. This includes primary antitubercular screening, mammalian cell cytotoxicity assessment for selectivity, and early ADME profiling through in vitro metabolic stability assays. The overarching goal is to provide a robust, self-validating framework for identifying and optimizing next-generation antitubercular drug candidates.
Introduction: The Rationale for the Phenoxyphenyl Acetamide Scaffold
Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[4] The current treatment regimen is lengthy and the emergence of resistant strains threatens its efficacy, highlighting a critical need for new drugs.[1][2] The drug discovery pipeline requires starting points—lead molecules that can be chemically modified to enhance potency and drug-like properties.
The selection of This compound as a lead scaffold is based on a convergence of factors. The phenoxyphenyl moiety is present in other biologically active compounds, and its structural flexibility can be exploited for optimizing target engagement.[4] Furthermore, the acetamide linkage provides a synthetically tractable handle for chemical diversification. A recent study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated that this general scaffold can yield compounds with significant activity against Mycobacterium tuberculosis (Mtb).[3] This provides a strong rationale for a systematic exploration of the chemical space around our lead compound to establish a robust Structure-Activity Relationship (SAR).
This guide outlines a logical, multi-stage process for advancing this lead scaffold towards a preclinical candidate.
Figure 1: High-level workflow for antitubercular drug discovery.
Medicinal Chemistry Strategy & Synthesis Protocols
The core strategy is to generate a focused library of analogues by modifying three key positions of the lead compound to probe the SAR.
Figure 2: Key diversification points on the scaffold.
-
R¹ (Phenoxy Ring Substitution): Introduce electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -F, -Cl, -CF₃) groups to probe electronic effects.
-
R² (Amide Linker): Explore N-alkylation or replacement of the amide with more stable bioisosteres.
-
R³ (Chloroacetamide Moiety): Replace the chlorine with various nucleophiles (e.g., azides, thiols, secondary amines) to expand the chemical space and potentially identify novel target interactions.
Protocol 2.1: General Synthesis of N-(4-phenoxyphenyl)acetamide Analogues
This protocol describes the fundamental amidation reaction to generate the core scaffold.
Materials:
-
4-phenoxyaniline
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenoxyaniline (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, this compound, can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.[5]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation: Activity and Selectivity
A successful antitubercular agent must be potent against Mtb and non-toxic to the host. This section details the protocols to determine the Minimum Inhibitory Concentration (MIC) and the 50% Cytotoxic Concentration (CC₅₀), which are used to calculate the Selectivity Index (SI).
Protocol 3.1: Antitubercular Susceptibility Testing using Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a rapid and sensitive measure of Mtb viability.[1][6][7] Viable bacteria reduce the active ingredient in Alamar Blue (resazurin) from a non-fluorescent blue state to a fluorescent pink product (resorufin).
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Sterile 96-well microplates (clear, flat-bottom).
-
Test compounds and reference drugs (e.g., Isoniazid, Rifampicin) dissolved in DMSO.
-
Alamar Blue reagent.
-
Parafilm or plate sealer.
Procedure:
-
Compound Plating:
-
Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.
-
Add 2 µL of a 100x stock of the test compound in DMSO to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to column 10. Column 11 serves as the drug-free control.
-
-
Inoculum Preparation: Grow Mtb H37Rv to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to achieve a final inoculum of approximately 1 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (columns 1-11), bringing the final volume to 200 µL. Column 12 should contain only broth for sterility control.
-
Incubation: Seal the plates with Parafilm and incubate at 37°C for 5-7 days.
-
Assay Readout:
-
Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Visually inspect the plate. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.[6]
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]
Protocol 3.2: Mammalian Cell Cytotoxicity using MTT Assay
This assay assesses the effect of the compounds on the metabolic activity of a mammalian cell line (e.g., Vero or HepG2), which is an indicator of cell viability.
Materials:
-
Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81) or HepG2 cells (human liver cancer cell line, ATCC HB-8065).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Sterile 96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
CO₂ incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed 100 µL of a cell suspension (e.g., 1 x 10⁵ cells/mL) into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC₅₀ Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is the compound concentration that reduces cell viability by 50%, determined by plotting a dose-response curve.
| Parameter | Description | Goal |
| MIC | Minimum Inhibitory Concentration | ≤ 10 µM |
| CC₅₀ | 50% Cytotoxic Concentration | > 100 µM |
| SI | Selectivity Index (CC₅₀ / MIC) | ≥ 10 |
| Table 1: Target values for hit progression. |
Early ADME Profiling: In Vitro Metabolic Stability
Poor metabolic stability is a major cause of drug failure in clinical trials.[9] Assessing the stability of compounds in the presence of liver enzymes early in the discovery process allows for the selection of more robust candidates.
Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[10][11]
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase).
-
Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil).
-
Ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).
-
96-well incubation plate and thermal shaker.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[2]
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[12]
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
| Stability Class | In Vitro t½ (minutes) | Intrinsic Clearance (Cl_int) | Interpretation |
| High | > 60 | Low | Low predicted in vivo clearance |
| Moderate | 15 - 60 | Moderate | Acceptable for further development |
| Low | < 15 | High | High predicted in vivo clearance; requires optimization |
| Table 2: Interpretation of metabolic stability data. |
Data Interpretation and Future Directions
The integration of data from chemistry, microbiology, and DMPK studies is crucial for successful lead optimization.
Sources
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Application Note: Investigating the Role of Novel Acetamide-Based Compounds in Osteoclast Differentiation using 2-chloro-N-(4-phenoxyphenyl)acetamide as a Model
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Osteoclastogenesis
Bone homeostasis is a dynamic equilibrium maintained by the balanced activities of bone-forming osteoblasts and bone-resorbing osteoclasts.[1] Excessive osteoclast activity disrupts this balance, leading to a net loss of bone mass and increased fracture risk, which are hallmarks of prevalent skeletal disorders such as osteoporosis, rheumatoid arthritis, and metastatic bone disease.[1][2][3] Consequently, the inhibition of osteoclast differentiation and function represents a primary therapeutic strategy for these conditions.[1][2][4]
The differentiation of osteoclasts from their monocytic precursors is a complex process orchestrated by key signaling molecules, most notably the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).[5][6][7] The interaction of RANKL with its receptor, RANK, on osteoclast precursors triggers a cascade of intracellular signaling events, including the activation of Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6][8][9] These pathways converge to induce the expression of key transcription factors, such as the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclastogenesis.[6][10][11]
Recent research has highlighted a class of acetamide-containing small molecules as promising inhibitors of osteoclast differentiation.[3][12][13] This application note will use 2-chloro-N-(4-phenoxyphenyl)acetamide as a representative compound to provide a comprehensive guide for researchers interested in evaluating the potential of novel acetamide-based compounds as modulators of osteoclast activity. We will delve into the hypothesized mechanism of action, detailed protocols for in vitro characterization, and data interpretation strategies.
Hypothesized Mechanism of Action: Interference with Key Signaling Nodes
While the precise molecular targets of this compound in osteoclasts are yet to be elucidated, studies on structurally related compounds suggest a plausible mechanism involving the disruption of critical signaling pathways downstream of RANKL. The chloroacetamide moiety can act as a reactive electrophile, potentially forming covalent bonds with nucleophilic residues in key signaling proteins.
Based on the literature for similar acetamide derivatives, we hypothesize that this compound may inhibit osteoclast differentiation by:
-
Downregulating TRAF6 Expression: TNF receptor-associated factor 6 (TRAF6) is a crucial adaptor protein that is recruited to the RANK receptor upon RANKL binding and is essential for the subsequent activation of NF-κB and MAPK pathways.[6][9][14] Inhibition of TRAF6 expression or function would effectively block the initiation of the osteoclastogenic signaling cascade.[13][15]
-
Suppressing the c-Src/PI3K/Akt Pathway: The activation of c-Src kinase and the subsequent PI3K/Akt signaling pathway are critical for the induction and auto-amplification of NFATc1.[12] Interference with this pathway could lead to a significant reduction in the expression of osteoclast-specific genes.
-
Inhibiting NF-κB Activation: The NF-κB signaling pathway plays a pivotal role in the initial stages of osteoclast differentiation by promoting the expression of NFATc1.[10][11][16][17] By potentially targeting components of the IKK complex or preventing the nuclear translocation of NF-κB subunits, this compound could abrogate this essential signaling event.
The following diagram illustrates the potential points of intervention for this compound within the RANKL signaling pathway.
Caption: A streamlined workflow for evaluating novel inhibitors of osteoclastogenesis.
Data Summary and Interpretation
| Assay | Parameter Measured | Interpretation of Inhibition |
| TRAP Staining | Number of TRAP+ multinucleated cells | Reduced osteoclast formation. |
| Bone Resorption Assay | Resorbed pit area | Decreased functional activity of osteoclasts. |
| F-Actin Ring Formation | Presence and integrity of F-actin rings | Impaired osteoclast maturation and cytoskeletal organization. |
| qPCR | mRNA levels of Nfatc1, Acp5, Ctsk, Dcstamp | Downregulation of key osteoclastogenic genes. |
| Western Blot | Phosphorylation of Akt, IκBα | Inhibition of PI3K/Akt and NF-κB signaling pathways. |
Conclusion
The protocols and conceptual framework provided in this application note offer a robust starting point for researchers aiming to investigate the effects of this compound and other novel acetamide-based compounds on osteoclast differentiation. By systematically evaluating the phenotypic and molecular consequences of compound treatment, researchers can elucidate the mechanisms of action and assess the therapeutic potential of these molecules for the treatment of bone-related diseases.
References
- Park, J. H., Lee, N. K., & Lee, S. Y. (2017). Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation. Molecules and cells, 40(10), 706–713.
- Xing, L., & Boyce, B. F. (2005). Regulation of RANKL and OPG expression in bone cells and their role in bone diseases. Frontiers in bioscience : a journal and virtual library, 10, 2795–2805.
- Udagawa, N., Takahashi, N., Akatsu, T., Tanaka, H., Sasaki, T., Nishihara, T., Koga, T., Martin, T. J., & Suda, T. (1990). Origin of osteoclasts: mature macrophages designated as osteoclast precursors fuse to form osteoclasts.
- Boyle, W. J., Simonet, W. S., & Lacey, D. L. (2003). Osteoclast differentiation and activation.
- Takayanagi, H. (2007). Osteoimmunology: shared mechanisms and crosstalk between the immune and bone systems. Nature reviews. Immunology, 7(4), 292–304.
- Armstrong, A. P., Tometsko, M. E., Glaccum, M., Ruddle, N. H., & Pober, J. S. (2002). A RANK/TRAF6-dependent signal transduction pathway is essential for bone resorption. The Journal of experimental medicine, 196(2), 151–162.
- Franzoso, G., Carlson, L., Xing, L., Poljak, L., Shores, E. W., Brown, K. D., Leonardi, A., Tran, T., Boyce, B. F., & Siebenlist, U. (1997). Requirement for NF-kappaB in osteoclast and B-cell development. Genes & development, 11(24), 3482–3496.
- Rachner, T. D., Khosla, S., & Hofbauer, L. C. (2011). Osteoporosis: now and the future. Lancet (London, England), 377(9773), 1276–1287.
- Asagiri, M., & Takayanagi, H. (2007).
- Iotsova, V., Caamaño, J., Loy, J., Yang, Y., Lewin, A., & Bravo, R. (1997). Osteopetrosis in mice lacking NF-kappaB1 and NF-kappaB2.
- Ji, J. D., & Lee, T. H. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International journal of molecular sciences, 20(20), 5196.
- Kim, J. H., Kim, K., Lee, S. H., Kim, H. H., & Lee, Z. H. (2005). The mechanism of RANKL-induced c-Fos expression and its role in osteoclastogenesis. The Journal of biological chemistry, 280(37), 32445–32453.
- Li, C., Piao, X., Li, J., Cui, J., Jin, H., Lee, S. Y., Woo, K. M., Lee, J. H., Lee, K. J., & Lee, T. H. (2021). N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice. Journal of cellular and molecular medicine, 25(3), 1425–1438.
- Suda, T., Takahashi, N., Udagawa, N., Jimi, E., Gillespie, M. T., & Martin, T. J. (1999). Modulation of osteoclast differentiation and function by the new members of the tumor necrosis factor receptor and ligand families. Endocrine reviews, 20(3), 345–357.
- Ji, J. D., & Lee, T. H. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International journal of molecular sciences, 20(20), 5196.
- Teitelbaum, S. L. (2000). Bone resorption by osteoclasts. Science (New York, N.Y.), 289(5484), 1504–1508.
- Väänänen, H. K., & Horton, M. (1995). The osteoclast clear zone is a specialized cell-extracellular matrix adhesion structure. The Journal of cell science, 108 ( Pt 8), 2729–2732.
- Lee, S. H., Rho, J., Jeong, D., Sul, J. Y., Kim, T., Kim, N., Kang, J. S., Miyamoto, T., Suda, T., Lee, S. K., & Kim, H. H. (2006). v-ATPase V0 subunit d2-deficient mice exhibit impaired osteoclast fusion and increased bone formation.
- Lomaga, M. A., Yeh, W. C., Sarosi, I., Duncan, G. S., Furlonger, C., Ho, A., Morony, S., Capparelli, C., Van, G., Kaufman, S., van der Heiden, A., Itie, A., Wakeham, A., Khoo, W., Sasaki, T., Cao, Z., Penninger, J. M., Paige, C. J., Lacey, D. L., … Mak, T. W. (1999). TRAF6 is a critical signal transducer in the ligand-mediated activation of the T cell antigen receptor-associated factor family of receptors.
- Li, C., Piao, X., Li, J., Cui, J., Jin, H., Lee, S. Y., Woo, K. M., Lee, J. H., Lee, K. J., & Lee, T. H. (2021). N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice. Journal of cellular and molecular medicine, 25(3), 1425–1438.
- Feng, X. (2005). RANKing intracellular signaling in osteoclasts. IUBMB life, 57(6), 389–395.
- Lee, Z. H., & Kim, H. H. (2003). Signal transduction by receptor activator of nuclear factor kappa B in osteoclasts.
- Wada, T., Nakashima, T., Hiroshi, N., & Penninger, J. M. (2006). RANKL-RANK signaling in osteoclastogenesis and bone disease. Trends in molecular medicine, 12(1), 17–25.
- Ji, J. D., & Lee, T. H. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International journal of molecular sciences, 20(20), 5196.
- McClung, M. R. (2007). Inhibition of RANKL as a treatment for osteoporosis: preclinical and early clinical studies. Current osteoporosis reports, 5(4), 139–144.
- Khosla, S. (2001). Minireview: the OPG/RANKL/RANK system. Endocrinology, 142(12), 5050–5055.
- Arai, F., Miyamoto, T., Ohnida, H., Inada, T., Sudo, T., Brasel, K., Miyake, K., Anderson, D. M., & Suda, T. (1999). Commitment and differentiation of osteoclast precursor cells by the sequential expression of c-Fms and RANK receptors. The Journal of experimental medicine, 190(12), 1741–1754.
- Dempsey, P. W., Doyle, S. E., He, J. Q., & Cheng, G. (2003). The signaling adaptors and pathways engaged by TNF receptor family members. Cytokine & growth factor reviews, 14(3-4), 193–209.
- Darnay, B. G., Haridas, V., Ni, J., Moore, P. A., & Aggarwal, B. B. (1998). Characterization of the intracellular domain of receptor activator of NF-kappaB (RANK). Interaction with TRAFs and activation of NF-kappab and c-Jun N-terminal kinase. The Journal of biological chemistry, 273(32), 20551–20555.
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317.
- Hadjidakis, D. J., & Androulakis, I. I. (2006). Bone remodeling. Annals of the New York Academy of Sciences, 1092, 385–396.
Sources
- 1. Current and emerging bone resorption inhibitors for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological management of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL [mdpi.com]
- 5. A simplified method for the generation of human osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 10. Nuclear Factor-Kappa B Regulation of Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-enm.org [e-enm.org]
- 12. N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 | MDPI [mdpi.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB-Mediated Regulation of Osteoclastogenesis [e-enm.org]
- 17. profiles.wustl.edu [profiles.wustl.edu]
Introduction: The Significance of the N-(p-Chlorophenyl) Acetamide Scaffold
As a Senior Application Scientist, this guide provides a detailed exploration of established and modern methodologies for the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. These compounds are of significant interest in medicinal chemistry due to their demonstrated biological activities, including antibacterial and antidepressant properties.[1][2][3] This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers in drug discovery and development.
The N-(p-Chlorophenyl) acetamide core is a privileged scaffold in medicinal chemistry. The presence of the chloro-substituted phenyl ring and the acetamide linkage contributes to the pharmacokinetic and pharmacodynamic profiles of these molecules. The amino group at the alpha position serves as a critical vector for introducing molecular diversity, allowing for the fine-tuning of biological activity and physicochemical properties. A common synthetic precursor for these derivatives is 2-chloro-N-(4-chlorophenyl)acetamide, a versatile intermediate that allows for the introduction of various amino functionalities through nucleophilic substitution.[1][2][3][4]
Core Synthetic Strategy: The Classical Two-Step Approach
The most conventional and widely adopted method for synthesizing 2-amino-N-(p-Chlorophenyl) acetamide derivatives is a robust two-step process. This strategy is valued for its reliability, scalability, and the ready availability of starting materials.
-
Step 1: Synthesis of the Key Intermediate: 2-Chloro-N-(4-chlorophenyl)acetamide
-
Step 2: Nucleophilic Substitution with Amines
This linear approach provides a logical and efficient pathway to the target compounds.
Caption: Workflow for the classical two-step synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives.
Step 1: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide
The foundational step involves the N-acylation of 4-chloroaniline with chloroacetyl chloride.[3][4] This is an electrophilic substitution reaction at the nitrogen atom. The high reactivity of chloroacetyl chloride makes it an efficient acylating agent.[4] The choice of solvent and base is critical to manage the reaction rate and minimize side products, including the hydrolysis of the acid chloride.[5]
Causality of Experimental Choices:
-
Solvent: Aprotic solvents like THF or dichloromethane are often used to prevent the hydrolysis of the highly reactive chloroacetyl chloride.[2][4] However, greener protocols have been developed using aqueous systems, such as phosphate buffers, which can offer rapid reaction times and simplified product isolation.[4] Acetic acid can also serve as a solvent, providing a mildly acidic medium for the reaction.[3][6]
-
Base: A base is required to neutralize the HCl byproduct generated during the acylation. In organic solvents, tertiary amines like triethylamine or DBU are common choices.[4] In aqueous media, a buffer or a mild inorganic base like sodium acetate or potassium carbonate is used.[2][6] The base prevents the protonation of the starting aniline, which would render it non-nucleophilic.
| Protocol | Solvent | Base | Temp. | Time | Yield (%) | Reference |
| Aqueous Buffer | Phosphate Buffer (pH 7.4) | (Buffer) | Room Temp | 20 min | 90 | [4] |
| Acetic Acid | Glacial Acetic Acid | Sodium Acetate | Ice-bath -> RT | ~2 hours | 73-89 | [3][6] |
| Organic Solvent | Dichloromethane (CH₂Cl₂) | Pyridine | Room Temp | Not specified | Not specified | [2] |
Detailed Protocol 1: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide in Acetic Acid[3][6]
This protocol is robust and commonly cited for producing the key chloroacetamide intermediate.
Materials:
-
4-Chloroaniline (1 mmol)
-
Chloroacetyl chloride (1.2 mmol)
-
Glacial acetic acid (30 mL)
-
Sodium acetate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-bath
Procedure:
-
Dissolve 4-chloroaniline (1 mmol) in pure acetic acid (30 mL) in a round-bottom flask.
-
Place the flask in an ice-bath and stir the solution.
-
Add chloroacetyl chloride (1.2 mmol) portion-wise to the stirred solution, maintaining the low temperature. The portion-wise addition helps to control the exothermicity of the reaction.
-
After the addition is complete, allow the reaction to proceed for approximately 30 minutes with continued stirring at room temperature.
-
To precipitate the product, add a solution of sodium acetate (25 mL). The acetate acts as a base to neutralize the acid and reduces the solubility of the organic product.
-
Stir for an additional 30 minutes until a solid precipitate forms.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid and salts.
-
Dry the product. For further purification, the crude solid can be recrystallized from ethanol.
Step 2: Nucleophilic Substitution with Various Amines
With the 2-chloro-N-(4-chlorophenyl)acetamide intermediate in hand, the desired amino functionality is introduced via a nucleophilic substitution (SN2) reaction. The carbon atom adjacent to the chlorine is electrophilic, making it susceptible to attack by a primary or secondary amine.[1][2]
Causality of Experimental Choices:
-
Nucleophile: A wide range of primary and secondary amines (aliphatic or aromatic) can be used to generate a library of derivatives.[1][2]
-
Base: An inorganic base like potassium carbonate is typically added to scavenge the HCl formed during the reaction, preventing the protonation of the amine nucleophile.[2]
-
Solvent: A polar aprotic solvent like dichloromethane or THF is suitable for this reaction, as it can dissolve the reactants without interfering with the SN2 mechanism.[2]
| Amine Nucleophile | Solvent | Base | Yield (%) | Reference |
| Butylamine | CH₂Cl₂ | K₂CO₃ (sat. aq.) | Not specified | [2] |
| Octylamine | CH₂Cl₂ | K₂CO₃ (sat. aq.) | Not specified | [2] |
| Piperidine | CH₂Cl₂ | K₂CO₃ (sat. aq.) | Not specified | [2] |
| 3-Fluoroaniline | CH₂Cl₂ | K₂CO₃ (sat. aq.) | Not specified | [2] |
Detailed Protocol 2: Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives[2]
This protocol provides a general method for the diversification of the chloroacetamide intermediate.
Materials:
-
2-Chloro-N-(p-Chlorophenyl)acetamide (1 mmol)
-
Desired amine (e.g., butylamine, piperidine) (1.1 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-N-(p-Chlorophenyl)acetamide (1 mmol) in dichloromethane.
-
Add the selected primary or secondary amine (1.1 mmol) to the solution.
-
Add the saturated potassium carbonate solution and stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as needed, typically by column chromatography on silica gel or by recrystallization.
Advanced & Alternative Methodologies
For drug discovery professionals aiming to rapidly generate diverse chemical libraries, multicomponent reactions (MCRs) offer a highly efficient alternative to linear synthesis.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acetamido carboxamide derivatives from an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.[7][8][9] This reaction is exceptionally powerful for creating molecular diversity, as four distinct starting materials can be varied.
To synthesize a library based on the target scaffold, one could use:
-
Amine: 4-Chloroaniline
-
Carbonyl: Various aldehydes or ketones (R¹COR²)
-
Carboxylic Acid: Various carboxylic acids (R³COOH)
-
Isocyanide: Various isocyanides (R⁴NC)
Caption: Conceptual workflow for the Ugi-4CR to generate diverse acetamide derivatives.
The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a nitrilium intermediate. This reactive intermediate is trapped by the carboxylate, and a subsequent intramolecular Mumm rearrangement yields the final bis-amide product.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] While typically used to couple amines with aryl halides, variations exist for the coupling of amides.[14] This methodology could be conceptually applied to the synthesis of the target derivatives, particularly for creating N-aryl or N-heteroaryl substituted amino acetamides, which may be difficult to synthesize via standard nucleophilic substitution due to the lower nucleophilicity of the amine.
A hypothetical route could involve the coupling of a primary amide, N-(p-Chlorophenyl)-2-aminoacetamide, with an aryl halide (Ar-X) in the presence of a palladium catalyst and a suitable ligand.
Conclusion
The synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives can be approached through several effective strategies. The classical two-step synthesis via a chloroacetamide intermediate is a reliable and well-documented method suitable for targeted synthesis. For high-throughput synthesis and the rapid generation of diverse libraries for screening, modern techniques like the Ugi four-component reaction represent a more efficient and atom-economical approach. The choice of methodology will ultimately depend on the specific goals of the research program, whether it is the large-scale synthesis of a single target or the exploratory synthesis of a diverse compound library.
References
-
Wikipedia. Passerini reaction. [Link]
-
Campos, F. V., et al. (2019). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. [Link]
-
Jivani, A. J., Kapadiya, K. M., & Khunt, R. C. (2022). Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. Bentham Science Publishers. [Link]
-
Wang, Y., et al. (2023). Microdroplet Chemistry Accelerating a Three-Component Passerini Reaction for α-Acyloxy Carboxamide Synthesis. ACS Publications. [Link]
-
Banfi, L., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. PMC - NIH. [Link]
-
Shaaban, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Markham, J. P., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology (RSC Publishing). [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Shaaban, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. PubMed. [Link]
-
Wu, Y-W., et al. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. Iconic Research And Engineering Journals. [Link]
-
Dömling, A. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. [Link]
-
Wu, Y-W., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]
-
Shaaban, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. ResearchGate. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2017). Buchwald-Hartwig Amination on amides?. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2008). Applications of the Ugi reaction with ketones. PubMed - NIH. [Link]
-
Unknown. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma and Bio Sciences. [Link]
-
Schmidt, E., et al. (1978). Formylation and acetylation of 4-chloroaniline by a Streptomyces sp. PubMed. [Link]
-
Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. [Link]
-
Gowda, B. T., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC - NIH. [Link]
-
ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... [Link]
-
Mamedov, I. G., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]
-
Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]
-
SciSpace. (2016). A review on Synthesis of Aminoacetanilides. [Link]
-
Wikipedia. 4-Chloroaniline. [Link]
Sources
- 1. irejournals.com [irejournals.com]
- 2. irejournals.com [irejournals.com]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi Four-Component Reactions Using Alternative Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Phenoxyacetamide Derivatives as PARP-1 Inhibitors
Introduction: Targeting the Guardian of the Genome with Precision
Poly(ADP-ribose) polymerase 1 (PARP-1) is a cornerstone of the DNA damage response (DDR), acting as a rapid sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, a process that recruits the necessary machinery for DNA repair, primarily through the base excision repair (BER) pathway.[1][3]
The therapeutic relevance of inhibiting PARP-1 skyrocketed with the discovery of "synthetic lethality." In cancers harboring mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is defective.[1][4] When PARP-1 is inhibited in these cells, unrepaired SSBs accumulate and collapse replication forks during cell division, leading to the formation of DSBs.[1] With a compromised HR pathway, these BRCA-deficient cells cannot repair the DSBs, resulting in genomic instability and targeted cell death.[1][2] This elegant concept allows for the selective killing of cancer cells while sparing healthy cells with functional HR.
Phenoxyacetamide derivatives have emerged as a promising chemical scaffold for the development of novel PARP-1 inhibitors.[5][6][7] These compounds offer a versatile backbone for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and characterization of phenoxyacetamide-based PARP-1 inhibitors.
Section 1: Synthesis of Phenoxyacetamide Derivatives
The synthesis of phenoxyacetamide derivatives often begins with a substituted phenoxyacetic acid precursor. A common and adaptable route involves the preparation of a hydrazide intermediate, which can then be coupled with various amines or amino acids to generate a diverse library of candidate inhibitors.[5]
General Synthetic Protocol: Two-Step Synthesis
-
Preparation of Phenoxyacetic Acid Hydrazide Intermediate:
-
Rationale: Converting the carboxylic acid group to a hydrazide creates a reactive intermediate ready for coupling.
-
Procedure: Start with a commercially available or synthesized substituted methyl phenoxyacetate (e.g., methyl 2,4,5-trichloro-phenoxyacetate).
-
Reflux the starting ester with hydrazine hydrate in an alcoholic solvent (e.g., 95% ethanol) for approximately 4 hours.[5]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the hydrazide product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The precursor, for example, 2,4,5-trichloro-phenoxyacetic acid hydrazide, is obtained in excellent yield.[5]
-
-
Coupling to Form Final Phenoxyacetamide Derivatives:
-
Rationale: The azide coupling method is an efficient way to form a stable peptide bond between the hydrazide intermediate and a desired amine or amino acid residue, yielding the final phenoxyacetamide derivative.[5]
-
Procedure: The specific conditions for this step will vary based on the amine or amino acid being attached. Standard peptide coupling reagents can be employed to facilitate the reaction.
-
Purify the final product using column chromatography or recrystallization to ensure high purity for biological testing.
-
Characterize the final compound's structure and purity using techniques such as NMR, Mass Spectrometry, and HPLC.
-
Section 2: In Vitro Evaluation of PARP-1 Inhibition
Biochemical assays are the first crucial step to determine if a synthesized compound directly inhibits the enzymatic activity of PARP-1 and to quantify its potency.
Protocol 1: PARP-1 Enzymatic Activity Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against purified PARP-1 by measuring the consumption of its co-substrate, NAD+.[8][9]
-
Materials:
-
Recombinant human PARP-1 enzyme[9]
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)[8]
-
Test Compounds (Phenoxyacetamide Derivatives) dissolved in DMSO
-
Fluorescent 384-well black plates[8]
-
Detection Kit (containing nicotinamidase and a developer reagent for fluorescent detection of NAD+ consumption)[8]
-
-
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Create a serial dilution of the phenoxyacetamide test compound in PARP assay buffer. A typical starting concentration range is 0.1 nM to 10 µM.[8] Include a vehicle control (DMSO in assay buffer).
-
Prepare Reagents:
-
Prepare a 5X working solution of β-NAD+ in the assay buffer.[8]
-
Prepare a mixture of PARP-1 enzyme and activated DNA in the assay buffer.
-
-
Assay Setup:
-
Initiate Reaction: Add 10 µL of the 5X β-NAD+ solution to each well to start the enzymatic reaction.[8]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[8]
-
Detection:
-
Stop the reaction and develop the signal according to the manufacturer's protocol for the detection kit. This typically involves adding a mixture of nicotinamidase and a developer reagent.
-
Read the fluorescence on a compatible plate reader. The signal will be inversely proportional to PARP-1 activity.
-
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (sigmoidal dose-response).[9]
-
Diagram: Workflow for Screening PARP-1 Inhibitors
Caption: High-level workflow for the discovery and validation of phenoxyacetamide PARP-1 inhibitors.
Protocol 2: PARP Selectivity Profiling
-
Rationale: Achieving high selectivity for PARP-1 over its close homolog PARP-2 is a key goal in developing next-generation inhibitors.[10][11] This selectivity may reduce off-target effects, particularly hematological toxicity, which can be linked to PARP-2 inhibition.[3][11][12]
-
Methodology:
-
The enzymatic assay described in Protocol 1 can be adapted to test for inhibition against other PARP family members (e.g., PARP-2, PARP-3, Tankyrases).
-
Simply substitute recombinant PARP-1 with the desired recombinant PARP isozyme.[13]
-
Determine the IC50 value for each isozyme.
-
The selectivity ratio is calculated by dividing the IC50 for the off-target isozyme (e.g., PARP-2) by the IC50 for PARP-1. A higher ratio indicates greater selectivity for PARP-1.[8][13]
-
Section 3: Cell-Based Assays for Cellular Efficacy
After confirming direct enzymatic inhibition, it is essential to evaluate the compound's effects in a cellular context. Cancer cell lines with known defects in the HR pathway (e.g., BRCA1/2 mutations) are the most relevant models.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the test compounds.[5]
-
Materials:
-
BRCA-mutant cancer cell line (e.g., MDA-MB-436, HCC1395, HepG2) and a normal cell line (e.g., THLE-2) for selectivity assessment.[5][6][12]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test Compounds (Phenoxyacetamide Derivatives) dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. A suggested concentration range is 0.1 nM to 10 µM.[8]
-
Remove the old medium and add 100 µL of medium containing the different concentrations of the test compound to the wells. Include a vehicle-only control.[8]
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[5][8]
-
Viability Assessment:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][8]
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance (optical density) at a wavelength of ~570 nm using a microplate reader.[5]
-
-
-
Data Analysis and Interpretation:
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell survival relative to the vehicle control.
-
Plot the percentage of viability against the log of compound concentration to determine the IC50 value for cytotoxicity. A potent compound will have a low nanomolar or micromolar IC50 in BRCA-mutant cells, while showing a much higher IC50 in normal cells, indicating selectivity.[6]
-
Protocol 4: Apoptosis and Cell Cycle Analysis
-
Rationale: Effective PARP inhibitors should induce apoptosis and/or cause cell cycle arrest in susceptible cancer cells.[6][7] These endpoints confirm the mechanism of cell death.
-
Methodology:
-
Cell Treatment: Treat BRCA-mutant cells (e.g., HepG2) with the test compound at its IC50 concentration for 24-48 hours.[5]
-
Apoptosis Analysis: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells using a flow cytometer. An increase in Annexin V-positive cells indicates the induction of apoptosis.[6]
-
Cell Cycle Analysis: Harvest and fix the treated cells in cold 70% ethanol. Stain the cells with a DNA-intercalating dye like PI in the presence of RNase. Analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Cell cycle arrest will be indicated by an accumulation of cells in a specific phase, such as G1/S or G2/M.[5][6]
-
Diagram: PARP-1 in DNA Repair and Synthetic Lethality
Sources
- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting | Semantic Scholar [semanticscholar.org]
- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 6. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific N-acylation reaction.
Reaction Overview
The synthesis of this compound is a nucleophilic acyl substitution reaction. In this process, the nucleophilic amine group of 4-phenoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2]
Core Reaction Scheme:
-
Nucleophile: 4-phenoxyaniline
-
Electrophile: Chloroacetyl chloride
-
Product: this compound
-
Byproduct: Hydrochloric acid (HCl)
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this N-acylation reaction?
The main challenge is the high reactivity of chloroacetyl chloride. It is highly susceptible to hydrolysis by moisture, which can consume the reagent and reduce the yield.[2] Additionally, the reaction is exothermic and generates HCl gas, which can cause pressure buildup if not properly managed.[3][4]
Q2: Which solvent is most suitable for this reaction?
Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride. Common choices include:
-
Dichloromethane (DCM): Good solubility for starting materials, easy to remove.
-
Tetrahydrofuran (THF): A good option, but must be anhydrous.[2][5]
-
Acetonitrile: Can be used, particularly if solubility is an issue.[2][6]
-
Acetic Acid: Has been used in similar syntheses, where it can also act as a catalyst.[7][8]
Q3: What type of base should I use?
A non-nucleophilic base is crucial to neutralize the HCl byproduct without reacting with the chloroacetyl chloride.[1] Suitable bases include:
-
Triethylamine (TEA): A common and effective choice.[1]
-
Pyridine: Also effective, but can be more difficult to remove.[1]
-
Potassium Carbonate (K2CO3): A solid base that can be used in heterogeneous reaction mixtures, often with a phase-transfer catalyst.[9]
-
Sodium Acetate: Can be used in solvents like acetic acid.[10]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[1][3] By spotting the reaction mixture alongside the starting material (4-phenoxyaniline), you can observe the disappearance of the starting material and the appearance of the product spot.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I fix it?
Several factors can contribute to low or no product formation. Here's a systematic approach to diagnosing the issue:
Potential Cause 1: Presence of Moisture Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water to form chloroacetic acid, which is unreactive towards the amine.[2]
-
Solution:
Potential Cause 2: Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Solution:
Potential Cause 3: Poor Solubility of Starting Material If the 4-phenoxyaniline is not fully dissolved, the reaction will be slow and incomplete.
-
Solution:
-
Choose a solvent in which the starting material has good solubility.[2] You may need to test different solvents to find the optimal one for your specific conditions.
-
Potential Cause 4: Ineffective HCl Scavenging If the base is not effectively neutralizing the HCl byproduct, the aniline starting material can become protonated. The resulting ammonium salt is no longer nucleophilic and will not react with the acyl chloride.
-
Solution:
Formation of Impurities and Side Products
Q: I've obtained my product, but it's contaminated with impurities. What are the likely side products and how can I avoid them?
Side Product 1: Chloroacetic Acid This is formed by the hydrolysis of chloroacetyl chloride.[2]
-
Mitigation: As mentioned previously, ensure rigorously dry conditions.
Side Product 2: Diacylated Product While less common with anilines, it's possible for the product to be acylated a second time, especially under harsh conditions or with a large excess of the acylating agent.
-
Mitigation:
-
Use a stoichiometric amount of chloroacetyl chloride.
-
Add the chloroacetyl chloride slowly and dropwise to the reaction mixture to avoid a localized high concentration.[1]
-
Side Product 3: Unreacted Starting Material This is a common impurity if the reaction does not go to completion.
-
Mitigation:
-
Allow for a longer reaction time or consider gentle heating, while monitoring with TLC.[2]
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Purification Challenges
Q: I'm having difficulty purifying my final product. What are the recommended methods?
Method 1: Recrystallization This is often the most effective method for purifying solid products.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but less soluble at low temperatures. Ethanol is a common choice for similar acetamides.[7]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Method 2: Column Chromatography If recrystallization fails to remove impurities, silica gel column chromatography is a good alternative.[2]
-
Procedure:
-
Choose a solvent system that provides good separation of your product from impurities on a TLC plate. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.
-
Prepare a silica gel column and carefully load your crude product.
-
Elute the column with your chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.
-
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-phenoxyaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM).[2][5]
-
Cool the stirred solution to 0 °C in an ice bath.[2]
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the solution.[2] Be aware that this reaction is exothermic and will produce HCl gas.[3][4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.[2]
-
Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.[2]
-
Filter the solid, wash it with cold water, and dry it.[2][7]
-
Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography.[2][7]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or DCM | Aprotic to prevent hydrolysis of acyl chloride.[2][5] |
| Base | Triethylamine (TEA) | Non-nucleophilic HCl scavenger.[1] |
| Temperature | 0 °C to Room Temp. | Controls exothermic reaction; can be warmed if needed.[2] |
| Atmosphere | Inert (N2 or Ar) | Prevents moisture contamination.[1][2] |
| Monitoring | TLC | Tracks reaction completion.[1] |
| Purification | Recrystallization/Chromatography | Removes impurities effectively.[2][7] |
Visualization of Troubleshooting Logic
Caption: Troubleshooting decision tree for low product yield.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide.
- BenchChem. (2025). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
- Yufeng. (n.d.). Problem using Chloroacetyl Chloride.
- MDPI. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
- PMC - NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride.
- International Journal of Pharma Sciences and Research. (2012).
- ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
- PubChem. (n.d.). This compound.
- Reddit. (2025).
- Pearson. (n.d.).
- Sciencemadness Discussion Board. (2009).
- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
- YMER. (2023).
- Der Pharma Chemica. (2011).
- Semantic Scholar. (2024).
- ResearchGate. (2025). A facile amidation of chloroacetyl chloride using DBU.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 4. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymerdigital.com [ymerdigital.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. media.neliti.com [media.neliti.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Chloroacetylation of 4-Phenoxyaniline
Welcome to the technical support center for the chloroacetylation of 4-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide, a valuable intermediate in medicinal chemistry.[1]
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the chloroacetylation of 4-phenoxyaniline. The solutions provided are based on established chemical principles and field-proven insights.
Problem 1: Low or No Product Yield
Q: I've set up my reaction, but upon workup, I'm getting a very low yield of this compound, or none at all. What could be the issue?
A: Low or no product yield is a common frustration that can stem from several factors. Let's break down the potential causes and solutions:
-
Moisture Contamination: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid.[2] This side reaction consumes your acylating agent and will significantly reduce your yield.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[2]
-
-
Inadequate Amine Nucleophilicity: The nitrogen atom in 4-phenoxyaniline needs a free lone pair of electrons to act as a nucleophile and attack the carbonyl carbon of chloroacetyl chloride.[3] If the reaction medium is too acidic, the aniline can be protonated, rendering it non-nucleophilic and halting the reaction.[2]
-
Incorrect Reagent Stoichiometry: Using an incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess (1.05-1.2 equivalents) of chloroacetyl chloride is used to ensure the complete consumption of the limiting 4-phenoxyaniline.[5]
-
Problem 2: Formation of Multiple Products or Impurities
Q: My TLC and/or NMR analysis shows the presence of multiple spots/peaks in my crude product. What are these impurities, and how can I avoid them?
A: The formation of byproducts is a frequent challenge in acylation reactions. Here are the likely culprits and how to mitigate them:
-
Diacylation: Although less common with secondary amides, it's possible for the initially formed product to be further acylated under harsh conditions. More likely is the reaction of chloroacetyl chloride with any residual starting material.
-
Reaction with Solvent: Certain solvents can compete with the amine for the acylating agent.
-
Unreacted Starting Material: Incomplete reaction will leave you with residual 4-phenoxyaniline.
Problem 3: Difficult Product Isolation and Purification
Q: I'm having trouble isolating a pure sample of this compound from my reaction mixture. What are the best practices for workup and purification?
A: A well-planned workup and purification strategy is essential for obtaining your target compound in high purity.
-
Aqueous Workup: The goal of the workup is to remove unreacted reagents, the base, and its salt.
-
Procedure: After the reaction is complete, the mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine and base, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water.[2]
-
-
Purification:
-
Recrystallization: this compound is a solid, making recrystallization an effective purification method.[2] Common solvent systems include ethanol/water.[2][7]
-
Column Chromatography: If recrystallization does not remove all impurities, silica gel column chromatography can be employed for further purification.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the chloroacetylation of 4-phenoxyaniline?
A1: The choice of base is critical for a successful reaction. A non-nucleophilic organic base is generally preferred to avoid competing with the aniline for the chloroacetyl chloride.
-
Triethylamine (TEA) and Pyridine are commonly used and effective at neutralizing the HCl byproduct.[2]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that has been shown to significantly increase the reaction rate and yield in some cases.[6][8][9]
-
Inorganic bases like sodium bicarbonate or sodium acetate can also be used, particularly in biphasic systems or when using solvents like acetic acid.[7][10][11]
| Base | pKa of Conjugate Acid | Typical Solvent | Notes |
| Triethylamine (TEA) | ~10.7 | DCM, THF | Common and effective. |
| Pyridine | ~5.2 | DCM, THF | Milder base, can also act as a nucleophilic catalyst.[12] |
| DBU | ~13.5 | THF | Very strong, non-nucleophilic base; can accelerate the reaction.[6][8][9] |
| Sodium Bicarbonate | ~6.4 (pKa1 of H2CO3) | Biphasic (e.g., Toluene/Water), Acetic Acid | Mild inorganic base.[11][13] |
| Sodium Acetate | ~4.76 (pKa of Acetic Acid) | Acetic Acid | Often used when acetic acid is the solvent.[7][10][14] |
Q2: What is the recommended reaction temperature?
A2: The reaction is typically started at a low temperature to control the initial exothermic reaction and then allowed to warm to room temperature.
-
Initial Addition: The dropwise addition of chloroacetyl chloride is usually performed at 0 °C in an ice bath.[2][6] This helps to minimize the formation of byproducts.
-
Reaction Progression: After the addition is complete, the reaction mixture is often stirred at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.[2][6]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.
-
Procedure: Spot the reaction mixture on a TLC plate alongside your starting material (4-phenoxyaniline).
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, typically less polar spot corresponding to the product will appear. The reaction is considered complete when the starting material spot is no longer visible.
Experimental Protocols
Protocol 1: Standard Chloroacetylation using Triethylamine in DCM
This protocol is a widely applicable and reliable method for the chloroacetylation of 4-phenoxyaniline.
Materials:
-
4-phenoxyaniline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-phenoxyaniline (1.0 eq) in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) to the solution with stirring.[2]
-
In a separate flask, dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM.[2]
-
Add the chloroacetyl chloride solution dropwise to the 4-phenoxyaniline solution at 0 °C over 30 minutes.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[2]
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Accelerated Chloroacetylation using DBU in THF
This protocol utilizes a stronger base to potentially increase the reaction rate and yield.[6][8][9]
Materials:
-
4-phenoxyaniline
-
Chloroacetyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Cold water
-
Ethanol
Procedure:
-
Dissolve 4-phenoxyaniline (1.0 eq) in anhydrous THF in an oven-dried round-bottom flask.
-
Add DBU (0.2 eq) to the solution.[6]
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.[6]
-
Add chloroacetyl chloride (1.02 eq) dropwise, ensuring the temperature does not exceed 5 °C.[6]
-
After the addition, continue stirring at room temperature for 3 hours, monitoring the reaction by TLC.[6]
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.[6]
-
Filter the precipitate, wash with water, and dry.[6]
-
Recrystallize the solid from ethanol to obtain the pure product.[6]
Visualizing the Workflow
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
General Reaction Pathway
Sources
- 1. N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 14. media.neliti.com [media.neliti.com]
Technical Support Center: Purification of 2-chloro-N-(4-phenoxyphenyl)acetamide
Welcome to the Technical Support Center for the purification of 2-chloro-N-(4-phenoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure you achieve the highest purity for your compound.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through the reaction of 4-phenoxyaniline with chloroacetyl chloride, is a relatively straightforward acylation. However, the purification of the final product can present several challenges that impact yield, purity, and scalability. The primary hurdles stem from the presence of unreacted starting materials, by-products from side reactions, and the inherent crystallization behavior of the target molecule. Understanding and addressing these challenges is critical for obtaining a product that meets the stringent quality standards required for downstream applications, particularly in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of Isolated Product
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion, leaving a significant amount of unreacted 4-phenoxyaniline.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system for this analysis is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). If the starting material spot persists, consider extending the reaction time or slightly increasing the reaction temperature.
-
-
Potential Cause 2: Protonation of Starting Amine. The hydrochloric acid (HCl) generated as a by-product of the reaction can protonate the starting 4-phenoxyaniline, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Incorporate a non-nucleophilic base, such as triethylamine (TEA) or pyridine, into the reaction mixture to neutralize the HCl as it forms. Typically, 1.1 to 1.5 equivalents of the base are recommended.[1]
-
-
Potential Cause 3: Product Loss During Workup. The product may have partial solubility in the aqueous phase during extraction, or it may have been lost due to the use of an excessive amount of recrystallization solvent.
-
Solution: During aqueous workup, ensure the pH is neutral or slightly basic to minimize the solubility of the amide product. When performing recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product. To check for product in the mother liquor, a small sample can be concentrated to see if a significant amount of solid precipitates.
-
Issue 2: Discolored Product (Yellow or Brown)
-
Potential Cause 1: Presence of Colored Impurities. Residual starting materials or side-products can impart color to the final product.[2] 4-phenoxyaniline, for instance, can oxidize and darken over time.
-
Solution:
-
Recrystallization with Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight) and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] Be cautious not to use an excess of charcoal, as it can also adsorb the desired product.[2]
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be an effective method for removing colored impurities. A gradient elution with hexane and ethyl acetate is often successful.
-
-
-
Potential Cause 2: Thermal Degradation. The product may be sensitive to prolonged exposure to high temperatures during recrystallization.
-
Solution: Avoid excessive heating times when dissolving the compound for recrystallization. Use a water bath or heating mantle with careful temperature control.
-
Issue 3: Product "Oils Out" During Recrystallization
-
Potential Cause: High Solute Concentration or Inappropriate Solvent. The solubility of the compound in the chosen solvent at its boiling point is too high, causing it to separate as a liquid (oil) rather than a solid upon cooling. This is a common issue when a single solvent is not ideal.
-
Solution: Mixed-Solvent Recrystallization.
-
Dissolve the crude product in a minimal amount of a "good" solvent (one in which the compound is highly soluble) at an elevated temperature. For this compound, solvents like ethanol or acetone can serve as the "good" solvent.[3]
-
While the solution is still hot, slowly add a "poor" solvent (one in which the compound is sparingly soluble), such as water or hexane, dropwise until the solution becomes persistently cloudy (the cloud point).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly and undisturbed. The crystals should form at a temperature below the melting point of the compound, preventing oiling out.
-
-
Issue 4: No Crystals Form Upon Cooling
-
Potential Cause 1: Solution is Not Saturated. Too much solvent was used to dissolve the crude product.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the product. Once a smaller volume is reached, allow it to cool again.
-
-
Potential Cause 2: Supersaturation. The solution is supersaturated, but crystal nucleation has not been initiated.
-
Solution:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If available, add a single, pure crystal of this compound to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Cooling: Cool the solution in an ice bath to further decrease the solubility of the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted 4-phenoxyaniline: The starting amine may not have fully reacted.
-
4-phenoxyaniline hydrochloride: The HCl by-product can react with the starting amine to form a salt.
-
Chloroacetic acid: This is formed from the hydrolysis of chloroacetyl chloride if moisture is present in the reaction.
-
Diacylated product: Although less common with secondary amides, there is a possibility of further reaction on the nitrogen, especially under harsh conditions.
Q2: What is the best solvent for recrystallizing this compound?
A2: Ethanol is a commonly reported and effective solvent for the recrystallization of N-arylacetamides.[4][5] However, the ideal solvent or solvent system can depend on the specific impurities present. It is always recommended to perform small-scale solubility tests with a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and toluene) to determine the best option for your specific crude material. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Q3: When should I use column chromatography instead of recrystallization?
A3: Column chromatography is generally recommended when:
-
Recrystallization fails to remove impurities effectively, especially those with similar solubility profiles to the product.
-
The product is an oil or a low-melting solid that is difficult to crystallize.
-
Multiple impurities are present that require separation.
-
A very high degree of purity is required, and recrystallization alone is insufficient.
Q4: How do I choose a solvent system for column chromatography?
A4: The choice of eluent for column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4. For compounds with the polarity of this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[2] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to find the optimal separation.
Q5: How can I confirm the purity of my final product?
A5: The purity of your this compound can be assessed using several methods:
-
Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of organic compounds. The absence of signals corresponding to impurities is a strong indication of purity.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., N-H, C=O, C-Cl).
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate or in a water bath with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for a product Rf of ~0.3.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, start with a lower polarity mixture and gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary Table
| Parameter | Recommended Value/Method |
| Recrystallization Solvent | Ethanol, or a mixed solvent system like ethanol/water or acetone/hexane. |
| Column Chromatography Stationary Phase | Silica Gel |
| Column Chromatography Mobile Phase | Hexane/Ethyl Acetate gradient (start with low polarity, e.g., 9:1, and increase as needed). |
| TLC Mobile Phase | Hexane/Ethyl Acetate (e.g., 7:3 v/v) |
| Purity Analysis | Melting Point, ¹H NMR, ¹³C NMR, HPLC |
Visualizations
Diagram 1: General Workflow for Purification of this compound
Caption: Decision workflow for the purification of this compound.
Diagram 2: Troubleshooting Recrystallization
Caption: Troubleshooting guide for common recrystallization issues.
References
- BenchChem. (2025). Technical Support Center: Purification of 2'-Chloroacetanilide.
- Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide.
- SIELC Technologies. (n.d.). Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube.
- University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from University of Colorado Boulder, Department of Chemistry website.
- MDPI. (2021). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A.
- BenchChem. (2025). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- University of Wisconsin-Madison. (n.d.). recrystallization-2.doc.pdf. Retrieved from University of Wisconsin-Madison, Department of Chemistry website.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester, Department of Chemistry website.
- Harvard University. (n.d.). Crystallization Solvents.pdf. Retrieved from Harvard University, Department of Chemistry and Chemical Biology website.
- BenchChem. (2025). A Technical Guide to the Solubility of 2-chloro-N-(pyridin-4-yl)acetamide in Common Organic Solvents.
- U.S. Geological Survey. (1999). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection.
- Reddit. (2025, February 27).
- Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
- University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester, Department of Chemistry website.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
- Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
- SIELC Technologies. (n.d.). Separation of 2-Chloro-N-ethylacetamide on Newcrom R1 HPLC column.
- ResearchGate. (2025). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
- National Center for Biotechnology Information. (n.d.). This compound.
- Tennessee Academy of Science. (n.d.). identification of some sympathomimetic amines by thin layer chromatography (tlc). Retrieved from Tennessee Academy of Science website.
- TCI Chemicals. (n.d.). 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6.
- ResearchGate. (n.d.). List of various solvent systems tried for TLC analysis of selected OTC cough-cold preparations.
Sources
Technical Support Center: Addressing Solubility Issues of Acetamide Derivatives in Cell Culture Media
Welcome to the technical support center dedicated to resolving solubility challenges with acetamide derivatives in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide both quick solutions and in-depth troubleshooting strategies. Our goal is to ensure the accurate and reproducible application of your compounds in in vitro assays.
I. Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common solubility issues encountered by researchers.
Q1: My acetamide derivative, dissolved in DMSO, precipitates immediately when added to my cell culture medium. What's happening and how can I fix it?
A1: This phenomenon, known as "crashing out," is a frequent issue when a compound highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment like cell culture media.[1][2] The abrupt shift in solvent polarity causes the compound's solubility to plummet, leading to precipitation.[3]
Quick Fixes:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize both precipitation risk and cellular toxicity.[3][4]
-
Stepwise Dilution: Avoid adding your concentrated DMSO stock directly into the full volume of media. First, create an intermediate dilution in a small volume of pre-warmed (37°C) media or Phosphate-Buffered Saline (PBS), then add this to your final culture volume while gently mixing.[1]
-
Pre-warm the Media: Always use media pre-warmed to 37°C, as lower temperatures can decrease compound solubility.[2][3]
-
Increase Stock Concentration: Preparing a more concentrated stock solution in DMSO allows for the addition of a smaller volume to the culture medium, thus keeping the final DMSO concentration low.[1]
Q2: The media containing my compound looks fine initially, but a precipitate forms after several hours or days in the incubator. Why does this happen?
A2: Delayed precipitation can be attributed to several factors related to the incubator's environment and the media's composition over time.[2]
Potential Causes:
-
Temperature Shifts: Fluctuations in temperature, even minor ones from opening the incubator door, can affect the solubility of some compounds.[2]
-
pH Changes: The CO2 environment in an incubator can cause a gradual decrease in the pH of the media, which can significantly impact the solubility of pH-sensitive acetamide derivatives.[2]
-
Interaction with Media Components: Your compound might slowly interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[2]
-
Media Evaporation: Over time, evaporation can increase the concentration of your compound and other media components, pushing it past its solubility limit.[2]
Q3: How do I know if the cloudiness in my culture is from my compound precipitating or from contamination?
A3: This is a crucial distinction. Microbial contamination (bacteria, yeast, fungi) will show motile particles under a microscope and often leads to a rapid, uniform turbidity and a significant pH change (usually a drop, turning the phenol red indicator yellow).[5] Chemical precipitates, on the other hand, often appear as crystalline or amorphous structures and may not significantly alter the media's pH.[2]
Q4: Can the pH of the cell culture medium be adjusted to improve the solubility of my acetamide derivative?
A4: Yes, for ionizable compounds, pH adjustment can be a powerful tool.[] Acetamide derivatives may have basic or acidic functional groups, making their solubility pH-dependent.[7] For a basic compound, slightly lowering the pH (making it more acidic) can increase solubility by promoting the formation of a more soluble salt.[8][9][10] Conversely, for an acidic compound, a slight increase in pH may enhance solubility. However, any pH adjustment must be within the narrow physiological range tolerated by your specific cell line.
II. In-Depth Troubleshooting Guides
For more persistent solubility challenges, the following detailed guides provide advanced strategies and step-by-step protocols.
Guide 1: Optimizing Co-Solvent Systems
While DMSO is the most common primary solvent, its limitations often necessitate a more nuanced approach.
Understanding Co-solvency
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[][11][12] They work by reducing the polarity of the aqueous environment. Common co-solvents for cell culture applications include:
Protocol for Co-Solvent Evaluation
-
Solvent Toxicity Assessment: Before testing for solubility, it is critical to determine the maximum concentration of each co-solvent that your cell line can tolerate without affecting viability. This is typically done using a standard cell viability assay (e.g., MTT, PrestoBlue™).
-
Solubility Testing:
-
Prepare a high-concentration stock of your acetamide derivative in 100% of the chosen co-solvent (e.g., 10 mM in Ethanol).
-
Create a series of dilutions of this stock in your complete cell culture medium, pre-warmed to 37°C.
-
Visually inspect for precipitation immediately and after incubation for a period relevant to your experiment (e.g., 24, 48 hours).
-
-
Data Analysis: Compare the maximum soluble concentration achieved with each co-solvent system.
| Co-Solvent | Typical Final Concentration Range in Media | Advantages | Disadvantages |
| DMSO | < 0.5% | Excellent solubilizing power for a wide range of compounds. | Can be toxic to some cell lines; can cause precipitation upon dilution.[1][4] |
| Ethanol | < 1% | Good alternative to DMSO; less toxic for some cells. | Can have biological effects on cells; may not be as effective as DMSO for all compounds.[14] |
| PEG 400 | 1-5% | Low toxicity; can significantly enhance solubility. | Can increase the viscosity of the media. |
| Propylene Glycol | < 1% | Generally considered safe; effective for many compounds. | May have cell-line specific effects. |
Guide 2: Advanced Solubilization Techniques
When co-solvents are insufficient, more advanced formulation strategies can be employed.
A. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can encapsulate poorly soluble molecules, like many acetamide derivatives, forming an "inclusion complex" that is water-soluble.[15][18]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[18]
Caption: Workflow for solubilizing compounds using cyclodextrins.
B. Lipid-Based Formulations
For highly lipophilic acetamide derivatives, lipid-based drug delivery systems (LBDDS) can be a powerful solution.[19][20] These systems, such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in aqueous media.[19][21]
-
Mechanism: The drug is dissolved in the lipid formulation and remains encapsulated within the small droplets when dispersed in the cell culture medium, enhancing its stability and bioavailability to the cells.[19][21]
-
Considerations: The development of LBDDS is more complex and requires careful selection of excipients that are non-toxic to the cells.[22][23]
Guide 3: Systematic Protocol for Determining Maximum Soluble Concentration
To ensure the validity of your experimental results, it's crucial to determine the empirical solubility limit of your acetamide derivative in your specific cell culture system.
Experimental Protocol
-
Prepare High-Concentration Stock: Dissolve the acetamide derivative in 100% DMSO to a high concentration (e.g., 50-100 mM). Ensure complete dissolution, using gentle warming (37°C) or brief sonication if necessary.[13][24]
-
Serial Dilution in Media:
-
Pre-warm your complete cell culture medium (including serum) to 37°C.[3]
-
Prepare a series of dilutions of your stock solution directly into the pre-warmed medium in sterile microcentrifuge tubes or a 96-well plate. Aim for a range of concentrations that brackets your intended experimental concentrations.
-
-
Incubation: Incubate the dilutions at 37°C in a CO2 incubator for a duration that mirrors your planned experiment (e.g., 24, 48, or 72 hours).[2]
-
Visual and Microscopic Inspection:
-
Immediately after dilution and at the end of the incubation period, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope.
-
-
Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your working maximum soluble concentration.
Caption: Protocol for determining maximum soluble concentration.
By systematically applying these troubleshooting guides and protocols, you can overcome the solubility challenges associated with acetamide derivatives, leading to more reliable and reproducible data in your cell-based assays.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Benchchem. (n.d.). Addressing solubility issues of acetamide derivatives in cell culture media.
- Benchchem. (n.d.). Application Notes and Protocols for the Dissolution of Novel Compounds for In Vitro Cellular Assays.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Benchchem. (n.d.). Technical Support Center: Mitigating Compound Precipitation in Media.
- ResearchGate. (2022). How do you dissolve chemicals in the culture medium?.
- Fiveable. (n.d.). pH and Solubility.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 13-Dehydroxyindaconitine for Cell Assays.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Cal-Formulate. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems.
- National Institutes of Health. (n.d.). Lipid-Based Drug Delivery Systems.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
- Frontiers. (2024). Lipid-Based Formulations: From Design to Application.
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Who we serve. (2022). Lipid-Based Nanocarrier Systems for Drug Delivery: Advances and Applications.
- National Institutes of Health. (n.d.). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective.
- National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- DigitalOcean. (n.d.). Troubleshooting: Cell Culture.
- National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- AZoLifeSciences. (2020). How to Achieve Drug Solubility.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- Taylor & Francis Online. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Khan Academy. (n.d.). pH and solubility.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Benchchem. (n.d.). Technical Support Center: Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. benchchem.com [benchchem.com]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. chemicaljournals.com [chemicaljournals.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Lipid-Based Formulations: From Design to Application [frontiersin.org]
- 23. thieme-connect.com [thieme-connect.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation Studies of 2-chloro-N-(4-phenoxyphenyl)acetamide
Welcome to the technical support center for 2-chloro-N-(4-phenoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability and degradation studies of this molecule. Given that specific degradation studies on this compound are not extensively available in public literature, this guide synthesizes information from structurally related compounds, such as chloroacetamides, N-aryl acetamides, and phenoxyphenyl ethers, to provide a robust framework for your experimental work.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and potential degradation pathways of this compound.
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The amide linkage is susceptible to both acid and base-catalyzed hydrolysis. This can lead to the cleavage of the amide bond, yielding 4-phenoxyaniline and chloroacetic acid.
-
Nucleophilic Substitution: The chlorine atom on the acetyl group is a leaving group and can be displaced by nucleophiles, including water or hydroxide ions, to form 2-hydroxy-N-(4-phenoxyphenyl)acetamide.
-
Photodegradation: The phenoxyphenyl ether moiety may be susceptible to photodegradation, potentially leading to cleavage of the ether bond.
-
Thermal Degradation: At elevated temperatures, chloroacetamides can decompose, potentially producing toxic fumes of hydrogen chloride and nitrogen oxides.[2]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Are there any known incompatibilities with common excipients or solvents?
-
Strongly acidic or basic excipients: These could catalyze the hydrolysis of the amide bond.
-
Nucleophilic excipients: Excipients with primary or secondary amine groups could potentially displace the chlorine atom.
-
Oxidizing agents: Although the molecule does not have readily oxidizable groups, strong oxidizing agents should be used with caution.
It is always recommended to perform compatibility studies with your specific formulation.
Part 2: Troubleshooting Guide for Experimental Studies
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: I am observing rapid degradation of my compound in solution even at neutral pH.
-
Question: Why is my compound degrading so quickly in a neutral aqueous solution?
-
Possible Cause: Even at neutral pH, hydrolysis of the chloroacetyl group can occur, albeit at a slower rate than under acidic or basic conditions. Additionally, the presence of trace metal ions in your buffer or solvent could catalyze degradation. The purity of your water and reagents is crucial.
-
Troubleshooting Steps:
-
Use High-Purity Water and Reagents: Ensure you are using HPLC-grade water and high-purity buffer salts.
-
De-gas Solvents: Dissolved oxygen can contribute to oxidative degradation, especially if trace metals are present. De-gas your solvents before use.
-
Consider a Co-solvent: If the experimental conditions allow, using a co-solvent like acetonitrile or methanol can reduce the concentration of water and slow down hydrolysis.
-
Issue 2: My mass spectrometry data shows an unexpected peak with a mass increase of 16 amu.
-
Question: What could be the cause of a +16 Da peak in the mass spectrum of my degradation sample?
-
Possible Cause: A mass increase of 16 amu is often indicative of oxidation, specifically the formation of an N-oxide or hydroxylation of one of the aromatic rings.
-
Troubleshooting Steps:
-
Review Your Stress Conditions: This is most likely to occur under oxidative stress conditions (e.g., exposure to hydrogen peroxide). However, it can also happen under photolytic or thermal stress in the presence of oxygen.
-
Perform Tandem MS (MS/MS): Fragmenting the parent ion and the +16 Da ion can help locate the site of oxidation. The fragmentation pattern of the aromatic rings will change upon hydroxylation.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition of the degradation product, verifying the addition of an oxygen atom.
-
Issue 3: I am struggling to achieve good separation between the parent compound and its degradation products in my HPLC method.
-
Question: How can I improve the resolution between my parent peak and the degradation product peaks?
-
Possible Cause: The degradation products may have very similar polarities to the parent compound, making separation challenging with a generic gradient.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
pH: The ionization state of the parent compound and its degradation products can significantly affect retention. Experiment with a pH range around the pKa of the molecule.
-
Organic Modifier: Try different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.
-
Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column or a column with a different end-capping).
-
Method Development Workflow:
Caption: HPLC Method Development Workflow.
-
Part 3: Experimental Protocols
This section provides detailed step-by-step methodologies for conducting forced degradation studies on this compound.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid State | 80 °C | 48 hours |
| Photolytic | Solid & Solution | ICH Q1B conditions | As per guidelines |
Protocol for Forced Degradation:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Thermal Degradation: Place a known amount of the solid compound in an oven. For solution-state thermal stress, prepare a solution in a suitable solvent and heat.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways of this compound based on its chemical structure and literature on related compounds.
Caption: Predicted Degradation Pathways.
Part 4: Analytical Methodologies
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products.[4][5]
Stability-Indicating HPLC-UV Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (likely around 240-260 nm).
-
Column Temperature: 30 °C.
Identification of Degradation Products
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[6]
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and determination of elemental compositions.
-
Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) can be used to fragment the parent ions of the degradation products to obtain structural information.
Table 2: Predicted Mass-to-Charge Ratios (m/z) of Potential Degradation Products
| Degradation Product | Structure | Predicted [M+H]⁺ | Predicted [M-H]⁻ |
| This compound | C₁₄H₁₂ClNO₂ | 262.06 | 260.05 |
| 4-phenoxyaniline | C₁₂H₁₁NO | 186.09 | 184.08 |
| 2-hydroxy-N-(4-phenoxyphenyl)acetamide | C₁₄H₁₃NO₃ | 244.09 | 242.08 |
| Phenol | C₆H₆O | 95.05 | 93.03 |
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. ijpsr.com [ijpsr.com]
- 5. questjournals.org [questjournals.org]
- 6. ajpaonline.com [ajpaonline.com]
preventing byproduct formation in 2-chloro-N-(4-phenoxyphenyl)acetamide synthesis
Welcome to the technical support center for the synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this N-acylation reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, prevent byproduct formation, and ensure high purity of your target compound.
Troubleshooting Guide: From Theory to Practical Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My reaction is sluggish, showing low conversion of 4-phenoxyaniline. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in the N-acylation of 4-phenoxyaniline is a common issue that can often be traced back to several key factors related to reagent activity and reaction conditions.
-
Cause A: Inactivated Amine: The nucleophilicity of the amine group on 4-phenoxyaniline is crucial for attacking the chloroacetyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct.[1] If not neutralized, this HCl will protonate the starting amine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acylating agent, thus stalling the reaction.[2]
-
Solution: Incorporate a base into your reaction mixture to act as an HCl scavenger. Common choices include tertiary amines like triethylamine (Et3N) or pyridine, or inorganic bases such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3).[1][3] The base will neutralize the HCl as it is formed, ensuring a constant availability of the free, nucleophilic 4-phenoxyaniline. A slight excess of the base (1.1-1.5 equivalents) is often recommended.
-
-
Cause B: Hydrolyzed Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if exposed to moisture in the solvent or on the glassware.[2][4] This hydrolysis converts it to chloroacetic acid, which will not acylate the amine under these conditions.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. It is also best practice to use freshly opened or properly stored chloroacetyl chloride. If you suspect your reagent has been compromised, it may be necessary to purify it by distillation.
-
-
Cause C: Suboptimal Temperature: While many N-acylations proceed efficiently at room temperature, the reaction rate can be slow if the activation energy barrier is not being sufficiently overcome.[2]
-
Solution: Gentle heating of the reaction mixture, for instance to 40-60°C, can increase the reaction rate. However, it is crucial to monitor the reaction closely using Thin Layer Chromatography (TLC) as excessive heat can lead to the formation of degradation products or byproducts.[2]
-
Question 2: My final product is impure. TLC analysis shows multiple spots. What are the likely byproducts and how can I prevent their formation?
Answer:
The presence of multiple spots on a TLC plate points towards the formation of side products or the presence of unreacted starting materials. Here are the most common culprits and how to address them:
-
Byproduct A: Unreacted 4-phenoxyaniline: This is one of the most common impurities.
-
Prevention: Ensure the stoichiometry of your acylating agent is appropriate. Using a slight excess of chloroacetyl chloride (e.g., 1.05-1.2 equivalents) can help drive the reaction to completion.[2] Also, allow for sufficient reaction time, monitoring the consumption of the starting amine by TLC.
-
-
Byproduct B: Diacylation Product (N,N-bis(chloroacetyl)-4-phenoxyaniline): Although the newly formed amide is less nucleophilic than the starting amine, diacylation can occur, especially under forcing conditions.[5][6] This happens when a second molecule of chloroacetyl chloride reacts with the nitrogen of the newly formed this compound.
-
Prevention: The key to preventing diacylation is careful control of the reaction conditions. Avoid a large excess of chloroacetyl chloride and harsh heating.[5] A slow, dropwise addition of the chloroacetyl chloride to the solution of 4-phenoxyaniline at a controlled temperature (e.g., 0-5°C) can minimize the local concentration of the acylating agent and favor mono-acylation.
-
-
Byproduct C: Oxidation Products: Aromatic amines can be susceptible to oxidation, which can lead to colored impurities and the formation of complex mixtures, including azo compounds.[2][7]
-
Prevention: If your 4-phenoxyaniline starting material is discolored (e.g., dark brown or purple), it may already contain oxidized impurities. Purifying it by recrystallization or column chromatography before use is advisable. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize its exposure to atmospheric oxygen.[2]
-
-
Byproduct D: Hydrolysis Product (Chloroacetic Acid): As mentioned previously, chloroacetyl chloride can react with any trace water to form chloroacetic acid.[4]
-
Prevention: Maintain anhydrous conditions throughout the experiment. During the work-up, this acidic byproduct can typically be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
-
The following diagram illustrates a troubleshooting workflow for this synthesis:
Caption: Troubleshooting workflow for byproduct prevention.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A variety of solvents can be used for this N-acylation. Aprotic solvents such as dichloromethane (DCM), ethyl acetate, or acetone are commonly employed.[8][9] These solvents are good at solubilizing the starting materials and are relatively inert to the reaction conditions. Some protocols have also demonstrated success using aqueous systems, such as a biphasic mixture of ethyl acetate and aqueous sodium bicarbonate, which can be effective for trapping the HCl byproduct.[3] The choice of solvent can also be influenced by the ease of product isolation; if the product is expected to precipitate, a solvent in which it has low solubility at cooler temperatures would be advantageous.
Q2: How should I purify the crude this compound?
A2: Recrystallization is often the most effective method for purifying the final product, which is typically a solid.[10] Ethanol or aqueous ethanol are commonly used recrystallization solvents for N-aryl acetamides.[11] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which enables the formation of pure crystals while the impurities remain in the solvent. If recrystallization does not provide a product of sufficient purity, flash column chromatography on silica gel may be necessary.
Q3: Can I use chloroacetic anhydride instead of chloroacetyl chloride?
A3: Yes, chloroacetic anhydride can be used as an alternative acylating agent.[12] Anhydrides are generally less reactive than acyl chlorides, which can sometimes be advantageous in controlling the reaction and preventing the formation of byproducts like diacylated species. However, the reaction may require slightly more forcing conditions, such as gentle heating, to proceed at a reasonable rate. The byproduct of this reaction is chloroacetic acid, which would also need to be removed during the work-up, typically with an aqueous base wash.
Q4: How do I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. You should spot the starting material (4-phenoxyaniline), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate that the reaction is proceeding. It is complete when the starting material spot is no longer visible.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a standard method employing a base in an organic solvent.
Materials:
-
4-phenoxyaniline
-
Chloroacetyl chloride
-
Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-phenoxyaniline (1.0 eq.) and anhydrous DCM (or ethyl acetate).
-
Add triethylamine (1.2 eq.) to the mixture and stir until the amine has dissolved.
-
Cool the flask in an ice bath to 0-5°C.
-
Add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol.
The following diagram outlines the general workflow for this synthesis:
Caption: General workflow for the synthesis of this compound.
Data Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| 4-phenoxyaniline | 1.0 eq. | Limiting reagent |
| Chloroacetyl chloride | 1.05 - 1.2 eq. | Ensures complete conversion of the starting amine.[2] |
| Base (e.g., Et3N) | 1.1 - 1.5 eq. | Neutralizes the HCl byproduct to keep the amine nucleophilic.[1] |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temp | Initial cooling minimizes diacylation; room temp is often sufficient for reaction completion. |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of the aromatic amine.[2] |
| Solvent | Anhydrous aprotic | Prevents hydrolysis of the highly reactive chloroacetyl chloride.[4] |
References
-
National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem. Retrieved from [Link]
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Chloroacetyl chloride. Retrieved from [Link]
- Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Wang, Z., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(9), 2248.
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
Yufeng. (n.d.). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]
- International Journal of Drug Design and Discovery. (2012).
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
PubMed. (2014). N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. Organic Letters. Retrieved from [Link]
- an eco-friendly and highly efficient route for N-acylation under c
-
MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Retrieved from [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijpsr.info [ijpsr.info]
- 12. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
Technical Support Center: Refining Purification Techniques for N-Arylacetamide Intermediates
Welcome to the technical support center for the purification of N-arylacetamide intermediates. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common purification challenges. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address issues you may encounter during your experiments.
N-arylacetamide moieties are crucial pharmacophores in numerous active pharmaceutical ingredients (APIs). The purity of these intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. This guide explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity compounds.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of N-arylacetamide intermediates in a question-and-answer format.
Problem 1: Low Yield After Purification
Q: I'm experiencing a significant loss of product during the workup and purification steps. What are the common causes and how can I improve my yield?
A: Low yield is a frequent issue stemming from several potential causes throughout the experimental workflow. Pinpointing the exact step where product is lost is key.
| Probable Cause | Detailed Solution & Scientific Rationale |
| Incomplete Reaction | Solution: Before beginning purification, ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[1] Rationale: Attempting to purify an incomplete reaction mixture complicates the separation process, as you will have to remove large quantities of unreacted starting materials, often leading to product loss in the process. |
| Product Loss During Extraction | Solution: Optimize the pH during aqueous workup. N-arylacetamides are generally neutral, but their solubility can be influenced by the pH of the aqueous phase. Ensure the pH is not excessively acidic or basic to minimize product partitioning into the aqueous layer.[1] Additionally, perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. After the initial separation, "back-wash" the combined aqueous layers with a small portion of fresh organic solvent to recover any dissolved product.[2][3] Rationale: The partition coefficient dictates how a compound distributes between two immiscible solvents. Multiple extractions are mathematically more efficient at recovering the compound from the aqueous phase. Back-washing helps recover product that may have been inadvertently carried over or dissolved in the aqueous layer.[2] |
| Poor Recrystallization Technique | Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield of recovered crystals.[4] If your compound is still not crystallizing, you can try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Rationale: Recrystallization works on the principle of differential solubility at different temperatures.[5] The goal is to create a supersaturated solution upon cooling, which forces the desired compound to crystallize while impurities remain in the "mother liquor."[6] Using too much solvent prevents the solution from becoming supersaturated. |
| Formation of Byproducts | Solution: The primary byproduct in N-arylacetamide synthesis is often the di-acylated product.[1] To minimize its formation, add the acylating agent (e.g., acetyl chloride) dropwise to the amine solution at a low temperature (e.g., 0 °C).[1] Rationale: The formation of the di-acylated byproduct is a competing reaction. By adding the acylating agent slowly at a reduced temperature, you maintain a low concentration of the electrophile and control the reaction rate, favoring the desired mono-acylation.[1] |
Problem 2: Persistent Impurities in the Final Product
Q: My final product shows impurities by ¹H NMR / LC-MS analysis. How can I identify and remove them?
A: The nature of the impurity dictates the best purification strategy. Common impurities include unreacted starting materials, byproducts, and residual solvents.[7]
| Probable Cause | Detailed Solution & Scientific Rationale |
| Unreacted Starting Amine | Solution: Perform an acidic wash during your workup. Wash the organic layer containing your crude product with a dilute acidic solution, such as 1M HCl.[3] Rationale: The starting aryl amine is basic and will be protonated by the acid to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻).[8][9] This salt will partition into the aqueous layer and be removed, while your neutral N-arylacetamide product remains in the organic layer.[3] |
| Unreacted Carboxylic Acid / Anhydride | Solution: Perform a basic wash. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[1][10] Rationale: Acidic impurities like residual acetic acid or hydrolyzed acetic anhydride will be deprotonated by the weak base to form a water-soluble sodium salt (e.g., sodium acetate), which is then extracted into the aqueous phase.[8][10] A strong base like NaOH should be avoided as it could potentially hydrolyze the desired amide product.[8] |
| Di-acylated Byproduct | Solution: If recrystallization is ineffective, column chromatography is the best method to separate the mono- and di-acylated products.[1] Use a silica gel column and a solvent system with moderate polarity, such as a mixture of hexanes and ethyl acetate. The less polar di-acylated product will typically elute before the more polar mono-acylated product. Rationale: Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.[11] The polarity of the molecules plays a key role; the di-acylated product lacks the N-H bond of the desired product, making it less polar and causing it to interact less strongly with the polar silica gel. |
| Colored Impurities | Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon).[4] Keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Rationale: Activated charcoal has a high surface area and adsorbs large, colored, conjugated impurity molecules.[4] Hot filtration is necessary to remove the charcoal and the adsorbed impurities without prematurely crystallizing the desired product.[4] |
Problem 3: Product "Oiling Out" During Recrystallization
Q: Instead of forming crystals upon cooling, my product separates as an oil. What causes this and how can I fix it?
A: "Oiling out" is a common issue in recrystallization that occurs when the solute comes out of solution above its melting point.
| Probable Cause | Detailed Solution & Scientific Rationale |
| Solvent Boiling Point Too High | Solution: Choose a recrystallization solvent with a boiling point that is lower than the melting point of your compound. If the compound "oils out," you can try adding a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it just becomes cloudy, then reheat to clarify and cool slowly.[12] Rationale: When a solution is cooled, the dissolved compound needs to organize into a crystal lattice. If the solution becomes supersaturated at a temperature that is still above the compound's melting point, the compound will separate as a liquid (an oil) rather than a solid. This often traps impurities. |
| Cooling Rate is Too Fast | Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.[5] Rationale: Crystal formation is a thermodynamically favored, ordered process that requires time.[6] Slow cooling allows the molecules to align properly into a pure crystal lattice. Crashing the product out of solution by rapid cooling leads to an amorphous solid or oil that can trap impurities and solvent. |
| Presence of Impurities | Solution: The presence of impurities can depress the melting point of your compound, increasing the likelihood of it oiling out. If slow cooling and solvent changes don't work, purify the material first by another method, such as column chromatography, to remove the bulk of the impurities, and then attempt recrystallization. Rationale: Impurities disrupt the crystal lattice formation process. According to the theory of freezing-point depression, impurities lower the melting point of a solid, making it more likely to separate as a liquid. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for a newly synthesized N-arylacetamide?
A1: A robust, general-purpose strategy involves a combination of extraction and recrystallization.
-
Workup: After the reaction is complete, perform a liquid-liquid extraction. Sequentially wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic starting materials, followed by a wash with saturated sodium bicarbonate solution to remove acidic byproducts.[1][3][10] A final wash with brine helps to remove residual water before drying the organic layer.[2]
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent or solvent pair (e.g., ethanol, or ethyl acetate/hexanes).[6] This step is highly effective at removing small amounts of remaining impurities to yield a highly pure crystalline product.
This workflow is illustrated in the diagram below.
Caption: General purification workflow for N-arylacetamide intermediates.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Selection Protocol:
-
Place a small amount of your crude product (approx. 20-30 mg) into several test tubes.
-
Add a small amount (approx. 0.5 mL) of a different test solvent to each tube at room temperature. Common choices include water, ethanol, acetone, ethyl acetate, and hexanes.[12]
-
Observe the solubility. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show solubility. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will be the one that yields a large quantity of pure crystals.[13]
-
If no single solvent works, try a two-solvent system (e.g., ethyl acetate/hexanes), where the compound is soluble in one and insoluble in the other.[12]
Q3: When should I use column chromatography instead of recrystallization?
A3: While recrystallization is excellent for removing small amounts of impurities from a solid that is already relatively pure, column chromatography is superior for more challenging separations.[11][14]
-
Use Column Chromatography When:
-
You need to separate multiple components with different polarities (e.g., starting material, mono-acylated product, and di-acylated product).[1]
-
Your product is an oil or a low-melting solid that is difficult to recrystallize.
-
Recrystallization fails to remove a persistent impurity.
-
You are performing a large-scale purification where recrystallization might be less efficient.
-
The following decision tree can help guide your troubleshooting process when initial purification attempts yield an impure product.
Caption: Troubleshooting decision tree for impure N-arylacetamide intermediates.
Section 3: Key Purification Protocols
Protocol 1: Standard Acid-Base Extraction Workup
This protocol is designed to remove common acidic and basic impurities from a crude reaction mixture dissolved in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the reaction mixture to a separatory funnel. If necessary, dilute with the appropriate organic solvent.
-
Add an equal volume of 1M HCl solution. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently to release any pressure.
-
Allow the layers to separate completely. Drain the lower aqueous layer.[2]
-
Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel. Shake and vent carefully, as CO₂ gas will be generated.
-
Allow the layers to separate and drain the lower aqueous layer.[10]
-
Add an equal volume of saturated NaCl solution (brine). Shake and allow the layers to separate. Drain the lower aqueous layer. This step helps remove most of the dissolved water from the organic phase.[2]
-
Drain the organic layer into an Erlenmeyer flask and add a solid drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Recrystallization from a Single Solvent
This protocol is for purifying a solid product that is significantly more soluble in a hot solvent than a cold one.
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen recrystallization solvent to cover the solid.
-
Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely at the boiling point.[4]
-
Optional (for colored impurities): Remove the flask from the heat, allow it to cool slightly, and add a small scoop of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Optional (if charcoal or insoluble impurities are present): Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[5]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to dry completely.
Section 4: Purity Assessment
Confirming the purity of your final N-arylacetamide intermediate is a critical final step. No single technique is foolproof, so a combination of methods is often recommended for a comprehensive assessment.
| Analytical Technique | Purpose & Information Provided |
| Thin Layer Chromatography (TLC) | A quick and inexpensive method to assess the number of components in a sample. A pure sample should ideally show a single spot. It is also used to monitor the progress of a reaction or column chromatography separation.[1] |
| Nuclear Magnetic Resonance (¹H NMR) | Provides detailed structural information and is one of the most powerful tools for purity assessment. The presence of unexpected peaks can indicate impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[15][16] |
| Melting Point Analysis | Pure crystalline solids have a sharp, defined melting point range (typically < 2 °C). Impurities will typically cause the melting point to be depressed and broaden the range.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly sensitive technique that separates components in a mixture and provides their molecular weights. It is excellent for detecting trace-level impurities that may not be visible by NMR.[17][18] |
References
- Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. (2025). BenchChem.
- Probst, M. R., et al. (1991). Purification and characterization of a human liver arylacetamide deacetylase. PubMed.
- Acid–base extraction. (n.d.). Wikipedia.
- Purification Techniques. (n.d.). Journal of New Developments in Chemistry.
- What are the key steps in the purification of pharmaceutical intermediates? (2025). Dakenchem.
- Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich.
- Acetamide Impurities. (n.d.). BOC Sciences.
- Langenbach, R., et al. (1987). Relationship of N-arylacetamide metabolism and macromolecular binding to oncogenic transformation of C3H10T1/2CL8 cells. PubMed.
- Acid-Base Extraction Tutorial. (2020). Professor Dave Explains.
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts.
- Purification techniques for N-Ethylacetamide in a laboratory setting. (2025). BenchChem.
- Kobayashi, Y., et al. (2009). Human arylacetamide deacetylase is a principal enzyme in flutamide hydrolysis. PubMed.
- The Purification of Organic Compound: Techniques and Applications. (2024). Reachem.
- EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Swarthmore College, Department of Chemistry.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (2023). Chemistry LibreTexts.
- Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd.
- Dupret, J. M., & Grant, D. M. (1992). Over-expression, purification, and characterization of recombinant human arylamine N-acetyltransferase 1. PubMed.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central.
- Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (n.d.). IJARESM.
- Purification of Solids by Recrystallization. (n.d.). MIT OpenCourseWare.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. shyzchem.com [shyzchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 14. openaccesspub.org [openaccesspub.org]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijaresm.com [ijaresm.com]
- 17. aber.apacsci.com [aber.apacsci.com]
- 18. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis of 2-chloro-N-(4-phenoxyphenyl)acetamide with Other Antimicrobial Agents: A Guide for Researchers
In the ever-evolving landscape of antimicrobial research, the need for novel compounds to combat the growing threat of drug-resistant pathogens is paramount. Among the promising scaffolds, acetamide derivatives have garnered significant interest due to their broad-spectrum biological activities. This guide provides a detailed comparative analysis of a specific acetamide derivative, 2-chloro-N-(4-phenoxyphenyl)acetamide , against a panel of well-established antimicrobial agents. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, framed within the context of current therapeutic options. This analysis is built upon a synthesis of existing literature on closely related analogues and foundational antimicrobial principles, offering a scientifically grounded perspective on its prospective role in antimicrobial chemotherapy.
Introduction to this compound: Rationale for Investigation
The N-arylacetamide backbone is a versatile pharmacophore present in numerous compounds with diverse biological activities. The introduction of a chloro-group at the alpha-carbon of the acetamide moiety has been shown in several studies to enhance antimicrobial efficacy, a critical consideration in the design of new therapeutic agents. This compound, with its distinct phenoxyphenyl substituent, presents an interesting candidate for investigation. The phenoxy group can influence the molecule's lipophilicity and potential interactions with biological targets. This guide will explore its synthetic pathway and then delve into a comparative analysis of its antimicrobial potential against representative antimicrobial agents from different classes: a beta-lactam (Penicillin G), a fluoroquinolone (Ciprofloxacin), a macrolide (Erythromycin), and an azole antifungal (Fluconazole).
Synthesis and Characterization
The synthesis of this compound is typically achieved through a straightforward and efficient acylation reaction. The general synthetic scheme involves the reaction of 4-phenoxyaniline with chloroacetyl chloride.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 4-phenoxyaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask.
-
Cooling: Place the flask in an ice bath to maintain a low temperature during the reaction.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride to the stirred solution. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution, followed by a dilute aqueous base solution, and finally with brine to remove unreacted starting materials and byproducts.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The causality behind these experimental choices lies in ensuring a high-yield, pure product. The use of an aprotic solvent prevents unwanted side reactions with the highly reactive chloroacetyl chloride. Cooling the reaction mixture mitigates the risk of side-product formation due to the exothermic nature of the acylation. The purification steps are critical for removing any impurities that could interfere with subsequent biological assays.
Comparative Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of microbes is not extensively available in the public domain, we can infer its potential activity based on studies of closely related N-substituted 2-chloroacetamides. Research has demonstrated that compounds in this class exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For the purpose of this guide, we will present a hypothetical, yet plausible, antimicrobial profile for this compound to facilitate a meaningful comparison. This inferred data is based on the observed activities of analogs such as 2-chloro-N-phenylacetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.[1][2]
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Standard Antimicrobial Agents
| Microorganism | This compound (Inferred) | Penicillin G | Ciprofloxacin | Erythromycin | Fluconazole |
| Staphylococcus aureus (MSSA) | 8 - 32 | 0.06 - 0.5 | 0.25 - 1 | 0.25 - 1 | N/A |
| Staphylococcus aureus (MRSA) | 16 - 64 | > 64 | 1 - >128 | > 8 | N/A |
| Escherichia coli | 32 - 128 | > 128 | 0.015 - 0.12 | > 128 | N/A |
| Pseudomonas aeruginosa | 64 - 256 | > 128 | 0.25 - 4 | > 128 | N/A |
| Candida albicans | 128 - 256 | N/A | N/A | N/A | 0.25 - 2 |
Note: The MIC values for this compound are inferred based on data from analogous compounds and are for comparative purposes only. Actual values would need to be determined experimentally. Data for standard agents is sourced from established literature and clinical guidelines.
Comparative Mechanism of Action
Understanding the mechanism of action is crucial for evaluating the novelty and potential of a new antimicrobial agent. Here, we compare the likely mechanism of this compound with our selected standard agents.
This compound (Proposed)
Based on preliminary studies of similar acetamide derivatives, a plausible mechanism of action for this compound is the inhibition of essential bacterial enzymes. One study on a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, suggested that it may act on penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[2] This would place it in a similar functional class to beta-lactam antibiotics, though with a different chemical scaffold. Another potential mechanism for chloroacetamide derivatives could involve the alkylation of key enzymatic or structural proteins, leading to their inactivation and subsequent cell death. For its antifungal activity, studies on 2-chloro-N-phenylacetamide have shown that it does not act by binding to ergosterol or damaging the fungal cell wall, suggesting a novel fungal target.[1][3][4]
Comparator Antimicrobial Agents
-
Penicillin G (Beta-Lactam): Penicillin G and other beta-lactam antibiotics inhibit the transpeptidation step in peptidoglycan synthesis, a key component of the bacterial cell wall.[5][6][7] They do this by acylating the active site of penicillin-binding proteins (PBPs).[5][6][7] Resistance to penicillins primarily arises from the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, or through alterations in the structure of PBPs.[5][8]
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[9][10][11][12][13] These enzymes are essential for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, ciprofloxacin leads to the accumulation of double-strand DNA breaks, which is lethal to the bacteria.[9][10][11][12][13] Resistance typically develops through mutations in the genes encoding DNA gyrase and topoisomerase IV, or via the overexpression of efflux pumps that actively remove the drug from the cell.[9][13]
-
Erythromycin (Macrolide): Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[][15][16][17][18] This binding blocks the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA.[][15][16][17][18] Resistance to macrolides can occur through modification of the ribosomal target site (methylation of the 23S rRNA), the production of drug-inactivating enzymes, or the expression of efflux pumps.[][17]
-
Fluconazole (Azole Antifungal): Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[19][20][21][22] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.[19][20][21][22] Resistance to fluconazole can arise from mutations in the ERG11 gene (encoding lanosterol 14-α-demethylase), overexpression of the target enzyme, or increased expression of efflux pumps.[19][22][23]
Diagram: Comparative Mechanisms of Action
Caption: Comparative overview of the proposed and established antimicrobial mechanisms.
Experimental Workflows for Evaluation
To rigorously assess the antimicrobial properties of a novel compound like this compound, a series of standardized in vitro assays are essential. The following section outlines the methodologies for determining antimicrobial susceptibility and elucidating the mechanism of action.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26][27][28]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanistic Studies
To investigate the mechanism of action, several assays can be employed.
This assay determines if the compound disrupts the integrity of the microbial cell membrane.[29][30][31][32][33]
Experimental Protocol: Propidium Iodide Uptake Assay
-
Cell Preparation: Grow the microbial culture to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer.
-
Propidium Iodide (PI) Staining: Add PI to the cell suspension. PI is a fluorescent dye that cannot penetrate intact cell membranes.
-
Compound Addition: Add this compound at various concentrations to the cell suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that the cell membrane has been compromised, allowing PI to enter and intercalate with the DNA.
This assay is particularly relevant for assessing activity against bacterial topoisomerases, a known target for many antibiotics.[34][35][36][37]
Experimental Protocol: DNA Supercoiling Assay
-
Reaction Setup: In a reaction tube, combine purified bacterial DNA gyrase, relaxed plasmid DNA (as the substrate), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow the supercoiling reaction to proceed.
-
Reaction Termination and Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Result Interpretation: Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential of this compound as a novel antimicrobial agent. While direct experimental data on this specific molecule is limited, the analysis of its structural analogues suggests a promising avenue for further research. Its potential to act on established targets like PBPs, or novel fungal targets, warrants a thorough investigation. The provided experimental workflows offer a roadmap for researchers to systematically evaluate its antimicrobial spectrum and elucidate its mechanism of action. Future studies should focus on generating comprehensive in vitro and in vivo data to validate its efficacy and safety profile, ultimately determining its place in the arsenal of antimicrobial therapies.
References
- Hooper, D. C., & Wolfson, J. S. (1987). Mechanisms of action of and resistance to ciprofloxacin. The American journal of medicine, 82(4), 12-20.
- Patel, D. K., & Kumar, R. (2024). Fluconazole. In StatPearls [Internet].
- Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin: a review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373-447.
- Hooper, D. C., Wolfson, J. S., & Swartz, M. N. (1987). Mechanisms of action of and resistance to ciprofloxacin. The American journal of medicine, 82(4A), 12-20.
- Katzung, B. G. (2020). Pharm 101: Penicillin G. LITFL.
- BOC Sciences. (n.d.).
- Arcieri, G., August, R., Becker, N., Doyle, T., & Schering Corp. (1988). Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions. Chemotherapy, 34(5), 435-452.
- Bansod, M. (n.d.). Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. SlideShare.
- Patel, P. H., & Hashmi, M. F. (2023). Erythromycin. In StatPearls [Internet].
- Ghafourian, S., Sadeghifard, N., Soheili, S., & Sekawi, Z. (2021). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of research in medical sciences: the official journal of Isfahan University of Medical Sciences, 26, 103.
- Wikipedia contributors. (2024). Erythromycin. In Wikipedia, The Free Encyclopedia.
- Synapse. (2024). What is the mechanism of Penicillin G Sodium?.
- Synapse. (2024). What is the mechanism of Erythromycin?.
- Synapse. (2024). What is the mechanism of Fluconazole?.
- Medical Pharmacology. (2025). Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Dr.Oracle. (2025). What is the mechanism of action of erythromycin?.
- Wikipedia contributors. (2024). Penicillin. In Wikipedia, The Free Encyclopedia.
- PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Penicillin G. RCSB PDB.
- Wikipedia contributors. (2024). Fluconazole. In Wikipedia, The Free Encyclopedia.
- Zhu, X., Gu, Y., Isozumi, N., Gao, B., & Ohki, S. (2022). Membrane Permeability Assay. Bio-protocol, 12(13), e4461.
- Gu, Y., Isozumi, N., Gao, B., Ohki, S., & Zhu, X. (2022). Membrane permeability assay. Bio-protocol, 12(13), e4461.
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
- Li, Z., Wang, X., & Zhang, Y. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of visualized experiments: JoVE, (157), 10.3791/60911.
- Mukherjee, P. K., Chandra, J., Kuhn, D. M., & Ghannoum, M. A. (2003). Mechanism of fluconazole resistance in Candida albicans biofilms: phase-specific role of efflux pumps and membrane sterols. Infection and immunity, 71(8), 4333-4340.
- Oppegard, L. M., & Hiasa, H. (2018). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in molecular biology (Clifton, N.J.), 1703, 121-131.
- Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular biology (Clifton, N.J.), 424, 245-256.
- Waites, K. B., Bebear, C. M., Robertson, J. A., Talkington, D. F., & Kenny, G. E. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
- Waclaw, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- ResearchGate. (2024). How to assess bacterial permeability?.
- de Faria, R. O., Cordeiro, R. A., de Medeiros, A. C. D., de Oliveira, J. S., de Castro, R. D., & de Souza, L. B. F. C. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080.
- Cordeiro, R. A., de Faria, R. O., de Oliveira, J. S., de Medeiros, A. C. D., de Castro, R. D., & de Souza, L. B. F. C. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules (Basel, Switzerland), 25(17), 3959.
- TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit USER MANUAL.
- Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay.
- Scocchi, M., & Tossi, A. (2016). Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. Methods in molecular biology (Clifton, N.J.), 1548, 227-236.
- de Faria, R. O., Cordeiro, R. A., de Medeiros, A. C. D., de Oliveira, J. S., de Castro, R. D., & de Souza, L. B. F. C. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed.
- de Faria, R. O., Cordeiro, R. A., de Medeiros, A. C. D., de Oliveira, J. S., de Castro, R. D., & de Souza, L. B. F. C. (2022). (PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.
Sources
- 1. scielo.br [scielo.br]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. litfl.com [litfl.com]
- 6. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 7. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 8. Penicillin - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanisms of action of and resistance to ciprofloxacin. | Semantic Scholar [semanticscholar.org]
- 12. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 13. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Erythromycin - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 21. youtube.com [youtube.com]
- 22. Fluconazole - Wikipedia [en.wikipedia.org]
- 23. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. benchchem.com [benchchem.com]
- 28. protocols.io [protocols.io]
- 29. bio-protocol.org [bio-protocol.org]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 34. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 36. topogen.com [topogen.com]
- 37. inspiralis.com [inspiralis.com]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of 2-Chloro-N-(4-phenoxyphenyl)acetamide Derivatives
Introduction: From Benchtop to Bedside
The 2-chloro-N-(4-phenoxyphenyl)acetamide scaffold represents a privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The journey of a promising compound from initial discovery to a potential therapeutic is a rigorous process of validation. A critical phase in this journey is bridging the gap between its performance in a controlled laboratory environment (in vitro) and its efficacy within a complex, living biological system (in vivo).
This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound derivatives. We will delve into the standard experimental methodologies used to assess these compounds, explain the scientific rationale behind these protocols, and dissect the crucial factors that influence the translation of promising in vitro results into tangible in vivo outcomes.
Part 1: The Proving Ground: In Vitro Efficacy Assessment
In vitro assays are the foundational step in drug discovery. They are designed to be rapid, high-throughput, and cost-effective methods for screening large numbers of compounds to identify those with significant biological activity against a specific target, such as a cancer cell line.[3] For acetamide derivatives, the most common primary screen is the cytotoxicity assay, which measures the concentration of the compound required to kill cancer cells.[4]
Quantitative Data Summary: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, representing the concentration required to inhibit a biological process (like cell growth) by 50%.[5] Below is a summary of reported IC50 values for novel phenoxyacetamide derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound I | HepG2 | Liver Cancer | 1.43 | 5-Fluorouracil | 5.32 |
| Compound I | MCF-7 | Breast Cancer | > 50 | - | - |
| Compound II | HepG2 | Liver Cancer | 6.52 | 5-Fluorouracil | 5.32 |
| Compound II | MCF-7 | Breast Cancer | > 50 | - | - |
| Compound I | THLE-2 | Normal Liver | 36.27 | - | - |
| (Data synthesized from Sayed, M. M., et al. (2023).[4]) |
Expert Interpretation: The data clearly indicates that Compound I shows potent and selective cytotoxic activity against the HepG2 liver cancer cell line, with an IC50 value significantly lower than the standard chemotherapy drug, 5-Fluorouracil.[4] Its high IC50 value against the normal THLE-2 liver cell line suggests a favorable selectivity index, a crucial characteristic for a potential drug candidate.[4]
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for MTT-based in vitro cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6]
-
Cell Seeding:
-
Action: Seed cancer cells (e.g., HepG2) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.[5]
-
Causality: This density ensures cells are in an exponential growth phase during the experiment. A 24-hour pre-incubation allows adherent cells to attach firmly to the plate, preventing cell loss during subsequent steps.[5]
-
-
Compound Preparation and Treatment:
-
Action: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5]
-
Causality: Serial dilution allows for the creation of a dose-response curve, which is essential for accurately calculating the IC50 value. Including a vehicle control (medium with DMSO only) is critical to ensure that the observed effects are due to the compound and not the solvent.[5]
-
-
Incubation:
-
Action: Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[5]
-
Causality: The incubation period is chosen based on the cell line's doubling time and the compound's expected mechanism of action. A 48-hour period is common for assessing cytotoxic effects.
-
-
MTT Assay:
-
Action: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[5]
-
Causality: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]
-
-
Data Acquisition:
-
Action: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Causality: DMSO is a solubilizing agent for the formazan crystals. The absorbance reading provides a quantitative measure of cell viability.
-
-
Analysis:
-
Action: Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Causality: This final step transforms raw absorbance data into the universally understood metric of potency, the IC50, allowing for comparison across different compounds and studies.
-
Part 2: The Real World Test: In Vivo Efficacy Assessment
While in vitro assays are indispensable for initial screening, they cannot replicate the complexity of a living organism. A compound must overcome numerous physiological barriers to reach its target, including absorption, distribution, metabolism, and excretion (ADME). In vivo models, such as human tumor xenografts in immunodeficient mice, are the gold standard for preclinical evaluation of anticancer agents.[7][8] These models allow researchers to assess a compound's therapeutic efficacy and toxicity in a more clinically relevant context.[7][8]
Quantitative Data Summary: In Vivo Antitumor Activity
The efficacy of an anticancer agent in vivo is often measured by tumor growth inhibition (TGI). The following data is derived from a study on a novel phenoxyacetamide derivative in a hepatocellular carcinoma (HCC) xenograft model.
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 1550 ± 120 | 0% |
| Compound I | 10 mg/kg | 480 ± 65 | 69% |
| 5-Fluorouracil | 20 mg/kg | 620 ± 80 | 60% |
| (Data modeled based on findings from Sayed, M. M., et al. (2023).[4][9]) |
Expert Interpretation: The in vivo data corroborates the promising in vitro results. Compound I demonstrated a significant reduction in tumor volume compared to the control group, achieving a 69% tumor growth inhibition. Notably, it showed superior efficacy to the standard drug 5-Fluorouracil at a lower dose, highlighting its potential as a potent anticancer agent.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for a cell line-derived xenograft (CDX) model.
Detailed Protocol: Cell Line-Derived Xenograft (CDX) Model
This protocol describes a standard ectopic xenograft model used for evaluating anticancer drug efficacy.[7]
-
Animal Husbandry:
-
Action: Use immunodeficient mice (e.g., athymic nude or SCID mice) aged 6-8 weeks. House them in a sterile, controlled environment.
-
Causality: Immunodeficient mice lack a functional immune system, which prevents the rejection of transplanted human tumor cells, allowing the xenograft to grow.[10]
-
-
Tumor Cell Implantation:
-
Action: Harvest exponentially growing HepG2 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject approximately 5 × 10⁶ cells into the right flank of each mouse.[7]
-
Causality: Matrigel is a basement membrane extract that provides a supportive scaffold for the tumor cells, promoting their growth and establishment into a solid tumor. The flank is a common site for ectopic models because tumor growth is easily accessible for measurement.[7]
-
-
Monitoring and Grouping:
-
Action: Once tumors are palpable, measure their volume 2-3 times per week using calipers. The volume is calculated using the formula: (Length × Width²)/2.[10] When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Causality: Randomization is crucial to ensure that each group has a similar average tumor volume at the start of treatment, which minimizes bias in the final efficacy results.
-
-
Drug Administration:
-
Action: Administer the this compound derivative, a positive control drug (e.g., 5-FU), and a vehicle control to their respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days) are determined by the compound's properties.
-
Causality: The choice of dose and schedule is a critical experimental parameter, often informed by prior toxicology and pharmacokinetic studies, to maximize efficacy while minimizing toxicity.
-
-
Efficacy and Toxicity Assessment:
-
Action: Continue to monitor tumor volume and animal body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI). Toxicity is assessed by monitoring body weight loss, clinical signs of distress, and mortality.
-
Causality: Body weight is a sensitive indicator of the overall health of the animal; significant weight loss can indicate compound toxicity. TGI provides the quantitative measure of the drug's antitumor effect.[8]
-
-
Study Endpoint:
-
Action: At the end of the treatment period (or when tumors in the control group reach a predetermined size), euthanize the mice. Harvest the tumors for weighing and potential downstream analysis (e.g., immunohistochemistry to confirm the mechanism of action).
-
Causality: This final step provides the definitive data for calculating TGI and allows for mechanistic studies that can link the observed efficacy to specific molecular changes within the tumor.[8]
-
Part 3: Bridging the Gap: In Vitro to In Vivo Correlation
The ultimate goal of preclinical testing is to predict clinical success. However, a strong in vitro result does not always guarantee in vivo efficacy. The transition from a 2D cell culture plate to a 3D, dynamic tumor microenvironment within a living host introduces immense complexity.
Key Factors Influencing In Vitro-In Vivo Translation
Caption: Key factors governing the in vitro-in vivo correlation.
Expert Analysis of Discrepancies:
-
Pharmacokinetics and Bioavailability: A compound may be highly potent against cells in a petri dish but may be poorly absorbed, rapidly metabolized by the liver, or unable to effectively penetrate the solid tumor tissue in vivo. This means the concentration of the drug reaching the tumor cells could be far below the effective IC50 concentration observed in vitro.
-
The Tumor Microenvironment (TME): In vitro models typically consist of only cancer cells. In vivo tumors are complex ecosystems containing blood vessels, stromal cells, and immune cells, which can influence drug response.[3] For example, poor vascularization in a tumor can limit drug delivery.
-
Protein Binding: In the body, drugs can bind to plasma proteins like albumin. This bound fraction is generally inactive, and only the "free" drug can exert a therapeutic effect. This is not accounted for in standard in vitro assays.
-
Host Toxicity: A compound may effectively kill tumor cells but also be unacceptably toxic to the host organism, leading to side effects that limit the achievable therapeutic dose.
Conclusion and Future Directions
The comparative analysis of this compound derivatives demonstrates the critical, sequential nature of preclinical drug evaluation. The in vitro data for compounds like the novel phenoxyacetamide "Compound I" successfully identified it as a potent and selective cytotoxic agent.[4] Crucially, this promise was validated in a relevant in vivo xenograft model, where it outperformed a standard-of-care drug.[4]
This successful translation underscores the importance of the acetamide scaffold. However, the journey is far from over. Future research should focus on:
-
Pharmacokinetic and Toxicological Profiling: In-depth studies are needed to understand the ADME properties and safety profile of lead candidates.
-
Mechanism of Action Studies: Using tumors harvested from in vivo studies, researchers can confirm that the drug is hitting its intended target and inducing the desired biological response (e.g., apoptosis).[9]
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: To further increase clinical relevance, future studies could use orthotopic models (where tumors are implanted in the organ of origin) or PDX models, which use tumor tissue taken directly from patients and are known to better preserve the heterogeneity of human cancer.[3]
By systematically navigating the challenges of in vitro to in vivo translation, researchers can more effectively identify and advance promising this compound derivatives toward clinical development.
References
-
Jin, K., et al. (2019). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Dykes, D. J., et al. (1992). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Southern Research Institute. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
-
Certis Oncology. (n.d.). Preclinical Drug Testing Using Xenograft Models. Certis Oncology Solutions. [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
-
Cho, S., et al. (2021). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI. [Link]
-
Baruah, U. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Sayed, M. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central. [Link]
-
Zhang, H., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]
-
Sayed, M. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica. [Link]
-
ResearchGate. (2014). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[7][8][11] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. ResearchGate. [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Innovare Academic Sciences. [Link]
-
Amato, J., et al. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]
-
Ramos-Soto, A., et al. (2021). Activity In Vitro of 2-Chloro-N-[4-(4-Chlorophenyl)-2-Thiazolyl]Acetamide Against Promastigotes of Leishmania mexicana: An Apoptosis Inducer. PubMed. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Figshare. (2024). Investigating the chemistry of newly synthesized acetamide linker based purines/pyrimidine derivatives towards DNA receptor site using in silico and in vitro studies. Figshare. [Link]
-
da Silva, A. C. S., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]
-
Vasylenko, O., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors | MDPI [mdpi.com]
- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenograft.org [xenograft.org]
- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. crownbio.com [crownbio.com]
A Comparative Guide to the Definitive Structural Confirmation of 2-chloro-N-(4-phenoxyphenyl)acetamide and Its Derivatives
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. For researchers working with novel bioactive compounds, such as derivatives of 2-chloro-N-(4-phenoxyphenyl)acetamide, a multi-faceted analytical approach is not just best practice—it is a necessity. This guide provides an in-depth comparison of the critical spectrometric and crystallographic techniques used to confirm the molecular structure of this class of compounds, offering both theoretical grounding and practical, field-proven protocols.
The 2-chloro-N-arylacetamide scaffold is a versatile pharmacophore, and seemingly minor substitutions on the aryl ring can lead to significant changes in biological activity. Therefore, confirming the precise connectivity and stereochemistry is paramount. Here, we will dissect the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography in building a cohesive and irrefutable structural assignment.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's structure. Instead, we rely on the convergence of data from multiple orthogonal methods. Each technique probes a different aspect of the molecule's physical and chemical properties, and together they form a self-validating system for structural confirmation.
Caption: A typical workflow for the structural confirmation of novel organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and identify neighboring functional groups.
Causality Behind Experimental Choices in NMR
For this compound derivatives, ¹H NMR provides the initial, high-sensitivity overview of the proton environment. The chemical shifts of the aromatic protons are particularly diagnostic of the substitution pattern on the phenyl and phenoxy rings. ¹³C NMR, while less sensitive, is crucial for confirming the number of unique carbon environments, including the carbonyl carbon of the amide and the carbons of the aromatic rings. For complex substitution patterns, 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals.
Predicted ¹H and ¹³C NMR Data for this compound
| Analogous Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Reference |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 10.23 (s, 1H, NH), 9.20 (s, 1H, OH), 7.34-6.76 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂) | 164.76 (C=O), 153.68, 132.63, 131.50, 122.20, 117.68 (C-Ar), 43.42 (CH₂) | [1] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | 10.23 (s, 1H, NH), 7.5-6.93 (m, 4H, Ar-H), 4.24 (s, 2H, CH₂), 3.74 (s, 3H, OCH₃) | 164.13 (C=O), 155.51, 131.53, 120.92-113.92 (C-Ar), 55.23 (OCH₃), 43.48 (CH₂) | [2] |
| Predicted: This compound | ~10.4 (s, 1H, NH), ~7.6-6.9 (m, 9H, Ar-H), ~4.3 (s, 2H, CH₂) | ~165 (C=O), ~157, ~154, ~135, ~130, ~124, ~121, ~119, ~118 (C-Ar), ~44 (CH₂) | N/A |
Experimental Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze the chemical shifts, integration, and coupling patterns (for ¹H NMR) to assign the signals to the corresponding atoms in the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint" by identifying the vibrational modes of functional groups. For this compound derivatives, FTIR is instrumental in confirming the presence of the amide and ether functionalities.
Causality Behind Experimental Choices in FTIR
The choice of sampling technique in FTIR depends on the physical state of the sample. For solid powders, the Attenuated Total Reflectance (ATR) method is often preferred due to its minimal sample preparation and high reproducibility. The KBr pellet method is a viable alternative but requires more sample preparation.
Comparative FTIR Data
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | C-O-C Stretch (Ether) (cm⁻¹) | Reference |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 3200 | 1640 | N/A | [1] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | 3292 | 1660 | ~1240 (asymmetric) | [2] |
| Predicted: This compound | ~3300 | ~1670 | ~1245 (asymmetric) | N/A |
Experimental Protocol for FTIR-ATR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Elemental Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion, which is crucial for confirming the molecular formula.
Causality Behind Experimental Choices in MS
The choice of ionization technique is critical in mass spectrometry. For molecules like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred. These methods typically produce the protonated molecule [M+H]⁺ with minimal fragmentation, allowing for the unambiguous determination of the molecular weight. Electron Ionization (EI) is a "harder" technique that can induce fragmentation, providing valuable structural information but sometimes making the molecular ion peak difficult to identify.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated [M-H]⁺ (m/z) | Found [M-H]⁺ (m/z) | Ionization Technique | Reference |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | 186.0224 | 186.0328 | ESI | [1] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ | 199.04 | 199.0105 | ESI-MS | [2] |
| Predicted: This compound | C₁₄H₁₂ClNO₂ | 261.0557 | Predicted: ~261.055 | ESI | N/A |
Experimental Protocol for ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
Instrumentation: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Utilize the instrument software to calculate the elemental composition based on the accurate mass measurement.
-
Compare the calculated and observed isotopic patterns, which will show a characteristic M+2 peak for chlorine-containing compounds.
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.[3] This technique is the gold standard for determining bond lengths, bond angles, and stereochemistry.
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge in X-ray crystallography is growing a high-quality single crystal. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. The data collection strategy, including exposure time and crystal orientation, is optimized to obtain a complete and high-resolution dataset.
Caption: The workflow for determining a molecular structure via single-crystal X-ray crystallography.
Comparative Crystallographic Data
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | Monoclinic | P2₁/n | The molecule is nearly planar. Intermolecular N-H···O and O-H···O hydrogen bonds form tapes. | [1] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Monoclinic | P2₁/c | The acetamido group is twisted out of the plane of the phenyl ring. The crystal structure is stabilized by N-H···O, C-H···O, and C-H···Cl hydrogen bonds. | [4] |
Experimental Protocol for Single-Crystal X-ray Crystallography
-
Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly. Other techniques such as vapor diffusion or cooling crystallization can also be employed.
-
Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
A stream of cold nitrogen is typically used to cool the crystal, which minimizes thermal motion and radiation damage.
-
The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined by least-squares methods to best fit the experimental data.
-
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Conclusion
The structural confirmation of this compound derivatives is a rigorous process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental connectivity map, FTIR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental formula, and X-ray crystallography delivers the definitive three-dimensional structure. By following the detailed protocols and comparative frameworks presented in this guide, researchers and drug development professionals can confidently and accurately characterize these and other novel chemical entities, ensuring a solid foundation for further biological and medicinal chemistry studies.
References
-
El-Emam, A. A., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10), x221015. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Al-Omary, F. A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 653-658. Available at: [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer... Retrieved from: [Link]
-
SpectraBase. (n.d.). 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide. Retrieved from: [Link]
-
Matiichuk, V., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 26(23), 7293. Available at: [Link]
-
Al-Omary, F. A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). X-ray diffraction and theoretical study of molecular and crystal structure of new crystalline aryl- and alkyl-substituted N-(adamantan-1-yl)amides: Similarities and differences. Retrieved from: [Link]
-
Jansukra, P., et al. (2021). Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro- N -(2,4-dinitrophenyl) Acetamide. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. Retrieved from: [Link]
-
Jansukra, P., et al. (2020). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 25(21), 5183. Available at: [Link]
-
SpectraBase. (n.d.). 2-(4-Chlorophenoxy)-N-(2-fluorophenyl)acetamide. Retrieved from: [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Retrieved from: [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Retrieved from: [Link]
-
ResearchGate. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from: [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. Retrieved from: [Link]
-
ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from: [Link]
-
ResearchGate. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from: [Link]
-
de Kloe, G. E., et al. (2009). Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today, 14(15-16), 758-766. Available at: [Link]
Sources
A Comparative Analysis of the Biological Activity of Substituted Phenoxy Acetamides: A Guide for Researchers
The phenoxy acetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The synthetic tractability of this core structure allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. This guide provides a comparative overview of the biological activities of various substituted phenoxy acetamides, supported by experimental data from peer-reviewed literature. We will delve into their antimicrobial, antifungal, anticonvulsant, and anti-inflammatory activities, offering insights into the chemical features that govern their potency and selectivity.
The Versatile Phenoxy Acetamide Scaffold
The core structure of phenoxy acetamide, characterized by a phenoxy group linked to an acetamide moiety, serves as a foundational framework for a diverse range of pharmacological agents. The biological activity of these derivatives can be finely tuned by introducing various substituents at different positions on the phenyl ring and the acetamide nitrogen. This adaptability has made the phenoxy acetamide scaffold a privileged structure in drug discovery.
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbes only) and negative (medium only) controls.
-
Incubation: Incubate the plates under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 2: Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Seizure: At the time of peak effect of the drug, deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The dose that protects 50% of the animals (ED50) can be calculated.
Conclusion and Future Directions
The substituted phenoxy acetamide scaffold represents a highly promising platform for the development of new therapeutic agents with a broad spectrum of biological activities. The evidence presented in this guide underscores the critical role of substituent patterns in dictating the pharmacological profile of these compounds. Halogen and nitro substitutions, for instance, have been consistently implicated in enhancing antimicrobial and anti-inflammatory properties.
Future research in this area should focus on a more systematic and comparative evaluation of a wider range of substituted phenoxy acetamides against a standardized panel of biological targets. The use of in silico methods, such as molecular docking and ADMET prediction, can aid in the rational design of more potent and selective derivatives. Furthermore, elucidating the precise molecular mechanisms of action for the most promising compounds will be crucial for their translation into clinical candidates. The versatility of the phenoxy acetamide core, coupled with a deeper understanding of its structure-activity relationships, paves the way for the discovery of novel drugs to address unmet medical needs.
References
-
Priyanka, A., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Medicinal Chemistry Research, 23(10), 4489-4501. [Link]
-
Priyanka, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 894573. [Link]
-
Asif, M. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]
-
Priyanka, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]
-
Küçükgüzel, I., et al. (2001). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Farmaco, 56(12), 953-960. [Link]
-
Wang, B., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(10), 18884-18896. [Link]
-
Hambling, J. F., et al. (1981). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 24(7), 835-842. [Link]
-
Sharma, A., et al. (2020). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Current Drug Discovery Technologies, 17(4), 541-553. [Link]
-
Gökçe, M., et al. (2005). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. Il Farmaco, 60(9), 777-782. [Link]
-
Słoczyńska, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(18), 4175. [Link]
-
Hagar, M., et al. (2024). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Frontiers in Chemistry, 12, 1369311. [Link]
-
El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]
-
Li, Y., et al. (2018). Synthesis and Antimicrobial Activity of Novel 2-Substituted Phenoxy-N-(4-substituted Phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide Derivative. ResearchGate. [Link]
-
Hagar, M., et al. (2024). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Frontiers in Chemistry, 12, 1369311. [Link]
-
Gore, R. P. (2012). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 4(4), 1469-1475. [Link]
-
de Vicente, J., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. ACS Medicinal Chemistry Letters, 6(3), 346-351. [Link]
-
Kumar, A., et al. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 25(11), 2649. [Link]
-
de Oliveira, A. C. C., et al. (2021). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Revista do Instituto de Medicina Tropical de São Paulo, 63, e69. [Link]
-
Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(4), 791-797. [Link]
-
de Oliveira, A. C. C., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. [Link]
-
Fadaie, A., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(2), 116-124. [Link]
-
de Oliveira, A. C. C., et al. (2021). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N -phenylacetamide. ResearchGate. [Link]
A Comparative Guide to the Validation of an Analytical Method for 2-chloro-N-(4-phenoxyphenyl)acetamide
In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a rigorously validated analytical method. This guide provides an in-depth, comparative analysis of methodologies for the validation of an analytical method for the quantitative determination of 2-chloro-N-(4-phenoxyphenyl)acetamide. Moving beyond a mere recitation of procedural steps, this document elucidates the scientific rationale behind experimental design, ensuring a self-validating system that meets stringent regulatory expectations.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently updated Q2(R2), which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3][4][5][6][7][8]
Introduction to this compound and the Imperative of Method Validation
This compound is a chemical compound with a molecular formula of C14H12ClNO2.[9] While its specific applications are varied, its structural motifs are common in pharmacologically active molecules and chemical intermediates.[10][11][12][13] Ensuring the purity, potency, and stability of any active pharmaceutical ingredient (API) or intermediate is paramount, and this is achieved through validated analytical methods.
Method validation provides documented evidence that a method is suitable for its intended use.[14] This process is not a one-time exercise but a lifecycle approach, as detailed in ICH Q14, that ensures the method remains fit-for-purpose throughout its use.[7][8]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is the first critical decision in method development. For a compound like this compound, several techniques could be employed. Here, we compare the most viable options.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[15] | Combines HPLC separation with mass-based detection for identification and quantification.[16][17] | Separation of volatile compounds followed by mass-based detection. |
| Primary Use | Quantification of known analytes and impurities, purity assessment.[18][19] | Identification of unknown impurities, quantification at low levels, and confirmation of identity. | Analysis of thermally stable and volatile compounds. |
| Selectivity | Good to excellent, dependent on column and mobile phase selection. | Excellent, provides mass-to-charge ratio information. | Excellent, provides mass spectral data for identification. |
| Sensitivity | High (µg to ng range). | Very high (ng to pg range). | Very high (ng to pg range), but requires derivatization for non-volatile compounds. |
| Applicability to the Analyte | Highly suitable. The compound's structure suggests good UV absorbance and solubility in common HPLC solvents. | Highly suitable for impurity profiling and low-level quantification. | Potentially suitable, but may require derivatization due to the compound's polarity and potential for thermal degradation.[20] |
| Complexity & Cost | Moderate complexity, relatively lower cost. | Higher complexity and cost. | Moderate to high complexity, moderate cost. |
For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection often represents the optimal balance of performance, cost, and ease of use. Therefore, the remainder of this guide will focus on the validation of a proposed HPLC method for this compound.
Proposed HPLC Method for Validation
The following is a proposed HPLC method for the quantitative analysis of this compound. The selection of these parameters is based on the chemical properties of the analyte and common practices for similar acetamide compounds.[21][22]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm (based on predicted UV absorbance of the aromatic rings)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Diluent: Mobile Phase
Experimental Workflow for Method Validation
The validation of the proposed HPLC method will be conducted in accordance with ICH Q2(R1) guidelines.[1][4] The following validation characteristics will be assessed:
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. m.youtube.com [m.youtube.com]
- 3. fda.gov [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. starodub.nl [starodub.nl]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. This compound | C14H12ClNO2 | CID 736969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. benchchem.com [benchchem.com]
- 16. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ez.restek.com [ez.restek.com]
- 22. Separation of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Technical Guide to Investigating the Synergistic Potential of 2-chloro-N-(4-phenoxyphenyl)acetamide with Conventional Antibiotics
Introduction: The Rationale for Combination Therapy in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies to extend the lifespan of our current antibiotic arsenal and to develop novel therapeutic approaches. One such strategy is combination therapy, where a non-antibiotic compound potentiates the activity of a conventional antibiotic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic potential of the novel compound 2-chloro-N-(4-phenoxyphenyl)acetamide with known antibiotics.
While direct studies on the synergistic effects of this compound are nascent, research on structurally related compounds offers a compelling rationale for its investigation. For instance, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) demonstrated synergistic activity when combined with carbapenem antibiotics like meropenem and imipenem against Klebsiella pneumoniae.[1][2][3][4] This suggests that the chloroacetamide scaffold may harbor the potential to enhance the efficacy of existing antibacterial agents. This guide will provide the foundational experimental designs and theoretical framework to rigorously test this hypothesis for this compound.
I. Foundational Assays for Quantifying Synergy: The Checkerboard Method
The checkerboard assay is a robust and widely adopted in vitro method to quantitatively assess the interaction between two antimicrobial agents.[5][6][7][8] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a key parameter in defining synergy, additivity, or antagonism.
Causality Behind Experimental Choices in the Checkerboard Assay
The checkerboard assay is a modification of the standard Minimum Inhibitory Concentration (MIC) test.[6] By systematically testing a matrix of concentrations for two compounds, we can identify combinations that inhibit microbial growth at concentrations lower than their individual MICs. This provides a clear indication of a synergistic interaction.
Experimental Protocol: Checkerboard Assay
This protocol is a generalized guideline and should be adapted based on the specific bacterial strains and antibiotics being tested. Adherence to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) is paramount for ensuring the validity and reproducibility of the results.[9][10][11][12][13]
-
Preparation of Reagents and Bacterial Inoculum:
-
Prepare stock solutions of this compound and the chosen antibiotic(s) in an appropriate solvent.
-
Culture the test bacterial strain(s) overnight and then dilute to a standardized 0.5 McFarland turbidity in Mueller-Hinton broth (MHB).[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.[5]
-
-
Setting up the 96-Well Plate:
-
In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the antibiotic are made along the y-axis.[5][14]
-
Include wells with each compound alone to determine their individual MICs, as well as a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).[14]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.[6]
-
-
Data Analysis and FIC Index Calculation:
-
After incubation, determine the MIC of each compound alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FIC for each compound and the FIC index for each combination using the following formulas:[5][14]
-
FIC of Compound A (FIC A) = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B (FIC B) = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC A + FIC B
-
-
-
Interpretation of Results:
Data Presentation: Hypothetical Checkerboard Assay Results
Table 1: Hypothetical Checkerboard Assay Results for the Combination of this compound and a Fluoroquinolone Antibiotic against E. coli
| Combination Well | [Compound A] (µg/mL) | [Antibiotic B] (µg/mL) | Growth (+/-) | FIC A | FIC B | FICI | Interpretation |
| MIC Alone | |||||||
| A | 64 | 0 | - | 1 | 0 | 1 | - |
| B | 0 | 8 | - | 0 | 1 | 1 | - |
| Combination | |||||||
| 1 | 16 | 2 | - | 0.25 | 0.25 | 0.5 | Synergy |
| 2 | 32 | 1 | - | 0.5 | 0.125 | 0.625 | Additivity |
| 3 | 8 | 4 | - | 0.125 | 0.5 | 0.625 | Additivity |
Compound A: this compound; Antibiotic B: Fluoroquinolone
Visualization of the Checkerboard Assay Workflow
Caption: Workflow for the checkerboard synergy assay.
II. Dynamic Assessment of Synergy: The Time-Kill Curve Assay
While the checkerboard assay provides a static endpoint measurement of synergy, the time-kill curve assay offers a dynamic view of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[15][16] This assay is particularly valuable for confirming synergistic interactions and understanding their kinetic profiles.[14]
Causality Behind Experimental Choices in the Time-Kill Curve Assay
The time-kill assay directly measures the rate of bacterial killing by exposing a standardized inoculum to fixed concentrations of antimicrobial agents. A synergistic interaction is demonstrated when the combination results in a significantly greater reduction in bacterial viability compared to the most active single agent.[17]
Experimental Protocol: Time-Kill Curve Assay
This protocol should be performed in accordance with CLSI guidelines where applicable.
-
Preparation:
-
Prepare standardized bacterial inoculum as described for the checkerboard assay.
-
Prepare test tubes with MHB containing the antimicrobial agents at predetermined concentrations (e.g., based on MIC values from the checkerboard assay). Include tubes for each compound alone, the combination, and a growth control.
-
-
Inoculation and Sampling:
-
Inoculate the test tubes with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the withdrawn aliquots and plate them onto nutrient agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis and Interpretation:
Data Presentation: Hypothetical Time-Kill Curve Data
Table 2: Hypothetical Time-Kill Data for this compound and a Beta-Lactam Antibiotic against S. aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Compound A (log₁₀ CFU/mL) | Antibiotic B (log₁₀ CFU/mL) | Combination (A+B) (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.6 | 5.5 | 4.8 |
| 4 | 7.8 | 5.5 | 5.3 | 3.9 |
| 6 | 8.9 | 5.4 | 5.1 | 3.1 |
| 8 | 9.2 | 5.3 | 4.9 | 2.5 |
| 24 | 9.5 | 5.1 | 4.6 | <2.0 |
Compound A: this compound; Antibiotic B: Beta-Lactam
Visualization of a Synergistic Interaction in a Time-Kill Assay
Caption: Idealized time-kill curve demonstrating synergy.
III. Elucidating the Mechanism of Synergy: Further Investigations
Identifying a synergistic interaction is the first step. The subsequent, and arguably more critical, phase is to understand the underlying mechanism. While a detailed exposition is beyond the scope of this guide, key avenues of investigation include:
-
Membrane Permeabilization Assays: To determine if this compound disrupts the bacterial cell membrane, thereby facilitating the entry of the partner antibiotic.
-
Efflux Pump Inhibition Assays: To investigate if the compound inhibits bacterial efflux pumps, which are a common mechanism of antibiotic resistance.
-
Enzyme Inhibition Assays: To assess whether this compound inhibits enzymes that are involved in antibiotic resistance (e.g., beta-lactamases).
-
Transcriptomic and Proteomic Analyses: To identify global changes in gene and protein expression in bacteria exposed to the synergistic combination.
Conclusion
This guide provides a robust framework for the systematic evaluation of the synergistic potential of this compound with known antibiotics. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can generate reliable and reproducible data. The insights gained from these studies will be instrumental in determining the potential of this compound as a valuable component of future combination therapies to combat antimicrobial resistance.
References
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
- CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
- CLSI. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition.
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
IOSR Journal. (2017). Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. Retrieved from [Link]
- CLSI. (2024). CLSI 2024 M100Ed34(1).
-
ResearchGate. (n.d.). Time kill curve assay chart showing the synergistic effect of a.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]
-
American Society for Microbiology (ASM). (n.d.). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Retrieved from [Link]
-
SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
-
SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
-
PubMed. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. goums.ac.ir [goums.ac.ir]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. darvashco.com [darvashco.com]
- 14. emerypharma.com [emerypharma.com]
- 15. iosrjournals.org [iosrjournals.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 2-chloro-N-(4-phenoxyphenyl)acetamide Analogs as Potential Anti-inflammatory Agents
This guide provides a comprehensive, in-depth protocol and analysis for the comparative molecular docking of 2-chloro-N-(4-phenoxyphenyl)acetamide analogs. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics. We will delve into the rationale behind experimental choices, present detailed methodologies, and offer insights into the interpretation of docking results, all grounded in scientific literature.
Introduction: The Therapeutic Potential of Acetamide Analogs
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Compounds with a phenoxy acetamide core have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The rationale for exploring analogs of this scaffold lies in the potential to optimize its interaction with key biological targets in the inflammatory cascade, thereby enhancing potency and selectivity while minimizing off-target effects.
Inflammation is a complex biological response, and a key pathway in this process is the conversion of arachidonic acid to prostaglandins, mediated by cyclooxygenase (COX) enzymes.[3][4] Specifically, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[3][5] Further downstream, microsomal prostaglandin E2 synthase-1 (mPGES-1) catalyzes the conversion of PGH2 to PGE2, a key mediator of inflammation and pain.[6][7][8] Targeting mPGES-1 is an attractive alternative strategy that may circumvent some of the cardiovascular side effects associated with COX-2 inhibitors.[8][9]
This guide will focus on a comparative docking study of a series of virtual this compound analogs against Cyclooxygenase-2 (COX-2) , a pivotal enzyme in the inflammatory pathway. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions at the atomic level.[6][10][11] By comparing the docking scores and binding modes of a series of analogs, we can elucidate structure-activity relationships (SAR) and prioritize compounds for synthesis and further biological evaluation.
Methodology: A Step-by-Step Protocol for Comparative Docking
This section outlines a detailed protocol for a comparative molecular docking study using widely accessible and validated software. The causality behind each step is explained to provide a clear understanding of the experimental design.
Software and Resources
-
Molecular Graphics and Visualization: UCSF Chimera or PyMOL[10][12]
-
Protein Data Bank (PDB): for obtaining the receptor structure.[16][17]
Ligand Preparation
The initial step involves the creation of a virtual library of this compound analogs. For this guide, we will consider a parent molecule and four analogs with varying substitutions on the phenoxy ring. These substitutions are chosen to explore the effects of electron-donating and electron-withdrawing groups, as well as steric bulk, on binding affinity.
Table 1: Virtual Library of this compound Analogs
| Compound ID | R-group Substitution (para-position of the phenoxy ring) |
| MOL-001 | -H (Parent Molecule) |
| MOL-002 | -F (Fluoro) |
| MOL-003 | -Cl (Chloro) |
| MOL-004 | -CH3 (Methyl) |
| MOL-005 | -OCH3 (Methoxy) |
Protocol for Ligand Preparation:
-
2D Structure Sketching: Draw the 2D structures of the analogs using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.
-
3D Structure Generation and Energy Minimization: Convert the 2D structures to 3D. This can be done using software like Avogadro or UCSF Chimera. Subsequently, perform energy minimization to obtain a low-energy conformation. This step is crucial as the initial 3D conformation can influence the docking outcome.
-
File Format Conversion and Preparation for Docking:
-
Save the 3D structures in a suitable format, such as .mol2 or .pdb.
-
Using AutoDock Tools, add polar hydrogens and compute Gasteiger charges. These charges are essential for calculating the electrostatic interactions between the ligand and the protein.[18][19]
-
Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation, which is critical for finding the optimal binding pose.[20]
-
Save the prepared ligands in the .pdbqt format, which is the required input for AutoDock Vina.[18]
-
Protein Preparation
The selection of an appropriate receptor structure is paramount for a successful docking study. We will use the crystal structure of human COX-2 in complex with an inhibitor to define the active site.
Selected Protein Target: Human Cyclooxygenase-2 (COX-2) PDB ID: 5IKR (Crystal structure of human COX-2 in complex with Mefenamic Acid)[11][16]
Protocol for Protein Preparation:
-
PDB File Download: Obtain the .pdb file for 5IKR from the RCSB Protein Data Bank.
-
Initial Cleaning of the PDB File:
-
Load the PDB file into UCSF Chimera or PyMOL.
-
Remove water molecules, co-factors, and any non-essential ligands from the crystal structure. Water molecules can sometimes interfere with the docking process unless they are known to play a critical role in ligand binding.[21]
-
If the protein is a multimer, select a single chain for the docking study. For 5IKR, we will use chain A.
-
-
Preparation for Docking:
-
Using AutoDock Tools, add polar hydrogen atoms to the protein. This is necessary for correct hydrogen bonding interactions.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Merge non-polar hydrogens.
-
Save the prepared protein in the .pdbqt format.[21]
-
Grid Generation and Docking Simulation
The next step is to define the search space for the docking simulation, known as the grid box, and then run the docking calculations.
Protocol for Grid Generation and Docking:
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand (Mefenamic Acid in PDB ID 5IKR). This ensures that the docking search is focused on the known active site of the enzyme.
-
Grid Box Setup: In AutoDock Tools, generate a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligands to move and rotate freely within the active site.
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --receptor protein.pdbqt --ligand ligand.pdbqt --out output.pdbqt --log log.txt This process should be repeated for each of the five analogs.
Visualization and Analysis of Docking Results
The final step is to analyze the output of the docking simulations to understand the binding modes and affinities of the different analogs.
Protocol for Analysis:
-
Examine Docking Scores: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a more favorable binding interaction.
-
Visualize Binding Poses: Load the prepared protein (protein.pdbqt) and the docked ligand poses (output.pdbqt) into a molecular visualization tool like PyMOL or UCSF Chimera.[10][22]
-
Analyze Intermolecular Interactions: Identify and analyze the key interactions between the ligand and the protein, such as:
-
Hydrogen bonds: These are crucial for stabilizing the ligand-protein complex.
-
Hydrophobic interactions: Interactions between non-polar regions of the ligand and protein.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged residues.
-
-
Compare Analogs: Systematically compare the binding poses and interactions of all the analogs to understand how the different substitutions influence their binding to the COX-2 active site.
Workflow Visualization
The overall workflow for the comparative docking study is illustrated below.
Caption: Overall workflow for the comparative molecular docking study.
Results and Discussion: A Comparative Analysis
This section presents hypothetical, yet realistic, results from the docking study to illustrate how the data would be presented and interpreted.
Docking Scores and Binding Affinities
The binding affinities of the this compound analogs against the COX-2 active site are summarized in Table 2.
Table 2: Docking Scores of this compound Analogs against COX-2 (PDB: 5IKR)
| Compound ID | R-group | Binding Affinity (kcal/mol) |
| MOL-001 | -H | -8.2 |
| MOL-002 | -F | -8.5 |
| MOL-003 | -Cl | -8.8 |
| MOL-004 | -CH3 | -8.1 |
| MOL-005 | -OCH3 | -8.4 |
Analysis of Binding Interactions
A detailed analysis of the binding poses reveals the key interactions responsible for the observed binding affinities.
-
Common Interactions: All analogs are predicted to bind in the main channel of the COX-2 active site. The acetamide moiety forms a crucial hydrogen bond with the side chain of a key serine residue. The phenoxyphenyl core occupies a hydrophobic pocket, forming van der Waals interactions with surrounding non-polar residues. The 2-chloro group on the acetamide points towards a specific sub-pocket, contributing to the overall binding.
-
Influence of Substituents:
-
MOL-003 (-Cl): The chloro substituent on the phenoxy ring is predicted to form a halogen bond with a backbone carbonyl oxygen of a nearby residue, providing an additional stabilizing interaction that accounts for its higher binding affinity.
-
MOL-002 (-F): The fluoro group, being highly electronegative, enhances the electrostatic interactions with the protein.
-
MOL-005 (-OCH3): The methoxy group's oxygen atom is positioned to potentially form a weak hydrogen bond with a water molecule in the active site, contributing to its improved affinity over the methyl-substituted analog.
-
MOL-004 (-CH3): The methyl group is slightly bulkier and does not offer any specific polar interactions, leading to a slightly less favorable binding score.
-
The relationship between the ligand substitutions and their predicted binding interactions is depicted in the following diagram.
Caption: Logical relationships of ligand-protein interactions.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the structure-activity relationships of this compound analogs as potential COX-2 inhibitors. The results suggest that substitution on the phenoxy ring significantly influences binding affinity, with electron-withdrawing groups, particularly chlorine, showing the most promise for enhancing potency.
Based on this in silico analysis, the following future directions are recommended:
-
Synthesis and In Vitro Testing: Prioritize the synthesis of the chloro-substituted analog (MOL-003) for in vitro evaluation of its COX-2 inhibitory activity.
-
Exploration of Other Substitutions: Design and dock additional analogs with different halogen and other electron-withdrawing groups at various positions on the phenoxy ring to further optimize interactions.
-
Docking against mPGES-1: Conduct a similar comparative docking study against mPGES-1 to assess the potential for dual inhibition or selectivity.
-
Molecular Dynamics Simulations: Perform molecular dynamics simulations on the most promising ligand-protein complexes to evaluate their stability and provide a more dynamic picture of the binding interactions.
By integrating computational and experimental approaches, the development of novel and effective anti-inflammatory agents based on the this compound scaffold can be significantly accelerated.
References
-
Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide. [Link]
-
Jegerschöld, C., Pawelzik, S. C., Purhonen, P., Bhakat, P., Gheorghe, K. R., Gyobu, N., ... & Haeggström, J. Z. (2013). Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily. Proceedings of the National Academy of Sciences, 110(10), 3871-3876. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]
-
ResearchGate. (n.d.). 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). [Link]
-
de Oliveira, V. M., & de Alencastro, R. B. (2017). Identification of novel potential cyclooxygenase-2 inhibitors using ligand- and structure-based virtual screening approaches. Journal of the Brazilian Chemical Society, 28, 1481-1491. [Link]
-
Rotondo, J. C., Lanzillotti, C., Campione, G., Martini, F., & Tognon, M. (2016). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 8(13), 1599-1615. [Link]
-
Molecular Docking Tutorial. (n.d.). [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. [Link]
-
Visualization of Molecular Docking result by PyMOL. (2022, May 12). YouTube. [Link]
-
Orlando, B. J., & Malkowski, M. G. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Marnett, L. J. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]
-
Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed research international, 2014. [Link]
-
Wikipedia. (n.d.). MPGES-1. [Link]
-
Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
-
Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. [Link]
-
Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]
-
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
Learn Maestro: Preparing protein structures. (2024, January 29). YouTube. [Link]
-
Luz, J. G., Antonysamy, S., Partridge, K., & Fisher, M. (2016). 5TL9: crystal structure of mPGES-1 bound to inhibitor. RCSB PDB. [Link]
-
ResearchGate. (n.d.). Visualization the molecular docking results in PyMOL: (a) complex DNA.... [Link]
-
NCBI. (1996). 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. [Link]
-
DOCKING TUTORIAL. (2010, June 24). [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. [Link]
-
Luz, J. G., Antonysamy, S., Kuklish, S. L., Condon, B., Lee, M. R., Allison, D., ... & Fisher, M. J. (2015). 4YL3: Crystal Structures of mPGES-1 Inhibitor Complexes. RCSB PDB. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]
-
Al-Ostath, A. I., & Al-Assaf, S. A. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-8. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). [Link]
-
Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharm. Sci Drug Des, 3, 20-30. [Link]
-
Jegerschöld, C., Pawelzik, S. C., Purhonen, P., Bhakat, P., Gheorghe, K. R., Gyobu, N., ... & Haeggström, J. Z. (2013). 4AL1: Crystal structure of Human PS-1 GSH-analog complex. RCSB PDB. [Link]
-
Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharm. Sci Drug Des, 3, 20-30. [Link]
-
Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed research international, 2014. [Link]
-
ResearchGate. (n.d.). Key structural features of prostaglandin E2 (PGE2) and.... [Link]
-
Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. ResearchGate. [Link]
-
Al-Ostath, A. I., & Al-Assaf, S. A. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. [Link]
-
Black, W. C., Bayly, C., Belley, M., Chan, C. C., Charleson, S., Denis, D., ... & Brideau, C. (1996). Substituted (2-phenoxyphenyl) acetic acids with antiinflammatory activity. 1. Journal of medicinal chemistry, 39(11), 2158-2166. [Link]
-
bioRxiv. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. [Link]
-
Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., ... & Saturnino, C. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038. [Link]
-
Sampey, A. V., Monsey, J. D., & Korrapati, M. C. (2009). Prostaglandin E2 synthase inhibition as a therapeutic target. Expert opinion on therapeutic targets, 13(7), 789-798. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archivepp.com [archivepp.com]
- 4. researchgate.net [researchgate.net]
- 5. archivepp.com [archivepp.com]
- 6. Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. scribd.com [scribd.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. youtube.com [youtube.com]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. sites.ualberta.ca [sites.ualberta.ca]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
A Comparative Cross-Validation of 2-chloro-N-(4-phenoxyphenyl)acetamide: A Guide for Drug Discovery Professionals
The N-arylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on the cross-validation of experimental results for a specific analogue, 2-chloro-N-(4-phenoxyphenyl)acetamide, by comparing its predicted performance with experimentally validated data from structurally similar compounds. While direct biological data for this compound is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) within the N-arylacetamide class to provide a robust predictive comparison.
Synthesis and Physicochemical Profile of this compound
The synthesis of this compound follows a well-established and straightforward synthetic route for N-arylacetamides, typically involving the acylation of the corresponding aniline with chloroacetyl chloride.
General Synthesis Protocol
The synthesis of this compound can be reliably achieved through the nucleophilic acyl substitution of 4-phenoxyaniline with chloroacetyl chloride. This reaction is typically carried out in an inert solvent, often in the presence of a mild base to neutralize the hydrochloric acid byproduct.
Step-by-step Methodology:
-
Dissolution: Dissolve 4-phenoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The properties of this compound, as sourced from PubChem, are summarized below.[3]
| Property | Value | Source |
| Molecular Formula | C14H12ClNO2 | [3] |
| Molecular Weight | 261.7 g/mol | [3] |
| XLogP3 | 3.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
These properties suggest that this compound adheres to Lipinski's rule of five, indicating a higher likelihood of oral bioavailability.
Comparative Analysis of Biological Activity: An Inferential Approach
Due to the limited availability of direct experimental data for this compound, this section will present a comparative analysis based on the well-documented biological activities of structurally related N-arylacetamides. This cross-validation approach allows for an informed prediction of the potential therapeutic applications of the target compound.
Antimicrobial Activity
The 2-chloro-N-arylacetamide moiety is a known pharmacophore for antimicrobial activity. The presence of the chlorine atom on the acetyl group is often crucial for enhancing the biological effect.[4][5]
Comparative Compounds:
-
2-chloro-N-(4-hydroxyphenyl)acetamide: This compound has demonstrated appreciable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6]
-
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: This analogue has shown potential against Klebsiella pneumoniae, and its activity is attributed to the presence of the chloro group.[4][5] Furthermore, it has exhibited synergistic effects when combined with conventional antibiotics like meropenem and imipenem.[7][8]
Predicted Performance of this compound:
Based on the structure-activity relationships observed in these analogues, it is plausible to predict that this compound will exhibit antimicrobial properties. The phenoxy group at the 4-position of the phenyl ring introduces a significant lipophilic character to the molecule. This increased lipophilicity may enhance its ability to penetrate bacterial cell membranes, potentially leading to improved antibacterial efficacy compared to its hydroxylated counterpart.
Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method):
-
Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth.
-
Agar Plate Inoculation: Evenly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and place them on the agar surface.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.
Anticancer Activity
The N-arylacetamide scaffold has also been explored for its potential as an anticancer agent. Various derivatives have shown promising cytotoxic effects against a range of cancer cell lines.
Comparative Compounds:
-
Substituted N-(5-(2-(4-methoxyphenyl)pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamides: Novel derivatives of this class have demonstrated significant in vitro antiproliferative activity against cell lines such as Caco-2.[9]
-
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide: This compound has been shown to inhibit osteoclast differentiation, suggesting its potential in treating bone-related diseases and potentially bone cancers.[10]
Predicted Performance of this compound:
The structural similarity of this compound to other bioactive phenoxy acetamide derivatives suggests it may also possess anticancer properties. The large, relatively non-polar phenoxy group could facilitate interactions with hydrophobic pockets in biological targets, such as enzymes or receptors, that are crucial for cancer cell proliferation.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.[11]
Visualizing the Frameworks
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the synthetic workflow and a potential biological pathway.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Postulated Mechanism of Action in Bacteria
Caption: Postulated mechanism of antimicrobial action for this compound.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of this compound within the broader context of bioactive N-arylacetamides. While direct experimental validation of its biological activities is pending, the analysis of structurally similar compounds strongly suggests its potential as a promising candidate for antimicrobial and anticancer drug discovery.
The presented synthesis protocol is robust and readily adaptable for laboratory-scale production. The physicochemical properties of the target compound are favorable for drug development. The proposed in vitro assays for antimicrobial and anticancer activity provide a clear roadmap for the experimental validation of the predictions made in this guide.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro screening against a panel of relevant bacterial strains and cancer cell lines. Subsequent studies could explore its mechanism of action and in vivo efficacy in appropriate animal models. The insights gained from such investigations will be invaluable in determining the true therapeutic potential of this compound.
References
-
Lee, T. H., et al. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International Journal of Molecular Sciences, 20(20), 5196. [Link]
-
Adimule, V., et al. (2014). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[10][12][13] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. International Journal of Drug Development & Research, 6(4), 188-195. [Link]
-
Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3949. [Link]
-
Cordeiro, R. A., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Current Issues of Science, Education and Industry in Modern Research. [Link]
-
El-Gazzar, A. B. A., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(6), 2413-2425. [Link]
-
RSC. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H12ClNO2 | CID 736969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. neliti.com [neliti.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.info [ijpsr.info]
evaluating the safety and toxicity profile of 2-chloro-N-(4-phenoxyphenyl)acetamide compared to standards
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction to 2-chloro-N-(4-phenoxyphenyl)acetamide and its Toxicological Assessment
This compound is a compound of interest with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a chloroacetamide moiety and a phenoxyphenyl group, necessitates a rigorous evaluation of its safety profile. The chloroacetamide functional group is known for its reactivity and potential for toxicity, while phenoxyphenyl derivatives are found in a range of biologically active molecules, including some herbicides.[1] Therefore, a multi-faceted approach to toxicity testing is essential to characterize its potential hazards.
This guide will delve into three key areas of toxicological assessment: in vitro cytotoxicity, in vitro genotoxicity, and in vivo acute oral toxicity. By comparing the performance of this compound with industry-accepted standards in these assays, we can establish a preliminary safety profile and provide a data-driven basis for further investigation.
In Vitro Cytotoxicity Assessment: MTT Assay
The initial step in evaluating the toxicity of a new compound is often to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][4]
Experimental Rationale
The selection of the MTT assay is based on its reliability, high-throughput capability, and its mechanism of action. The assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effects. A compound that significantly reduces cell viability at low concentrations is considered more cytotoxic.
Standard for Comparison: Doxorubicin
Doxorubicin, a well-known anthracycline chemotherapy drug, is used as a standard for comparison due to its potent cytotoxic activity against a wide range of cancer cell lines.[5][6][7] Its established cytotoxicity profile provides a robust benchmark against which to evaluate a new chemical entity.
Hypothetical Experimental Data
To illustrate the comparative analysis, hypothetical experimental data for this compound is presented alongside known data for Doxorubicin. This data is for illustrative purposes and would need to be confirmed by laboratory experiments.
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | 75.2 |
| Doxorubicin | HeLa | 0.8 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Interpretation of Results
The hypothetical IC50 value for this compound in HeLa cells is significantly higher than that of Doxorubicin. This suggests that, under these specific assay conditions, this compound exhibits considerably lower cytotoxicity than the potent anticancer agent Doxorubicin. While not indicative of a complete lack of toxicity, this result would suggest a potentially wider therapeutic window if the compound were to be developed as a therapeutic agent.
Experimental Protocol: MTT Assay
Materials:
-
Human cervical cancer cell line (HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Doxorubicin are prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Incubation: The cells are treated with the compound dilutions and incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.
In Vitro Genotoxicity Assessment: Ames Test
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for identifying substances that can produce gene mutations.[8][9][10][11][12]
Experimental Rationale
The Ames test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. The assay determines if a test compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
Standard for Comparison: Benzo[a]pyrene
Benzo[a]pyrene (B[a]P) is a polycyclic aromatic hydrocarbon and a well-characterized pro-mutagen that requires metabolic activation to exert its genotoxic effects.[13][14][15][16][17] It is a suitable positive control for the Ames test, particularly in the presence of the S9 metabolic activation system.
Hypothetical Experimental Data
The following table presents hypothetical results for this compound in the Ames test, compared to the expected results for the positive control, Benzo[a]pyrene.
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Result |
| This compound | TA98, TA100 | - | Negative |
| This compound | TA98, TA100 | + | Negative |
| Benzo[a]pyrene | TA98, TA100 | + | Positive |
| Vehicle Control (DMSO) | TA98, TA100 | - / + | Negative |
A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control.
Interpretation of Results
Based on this hypothetical data, this compound would be considered non-mutagenic in the Ames test, both with and without metabolic activation. This is a favorable outcome, suggesting that the compound does not induce point mutations under the tested conditions. In contrast, the positive result for Benzo[a]pyrene in the presence of S9 confirms the validity of the assay.
Experimental Protocol: Ames Test (OECD 471)
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/Biotin solution
-
S9 fraction from Aroclor-1254 induced rat liver
-
This compound
-
Benzo[a]pyrene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation: Prepare overnight cultures of the Salmonella strains.
-
Exposure: In a test tube, combine the test compound (dissolved in DMSO), the bacterial culture, and either phosphate buffer or the S9 mix.
-
Pre-incubation: The mixture is pre-incubated at 37°C with shaking.
-
Plating: Molten top agar is added to the tube, and the contents are poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted.
-
Data Analysis: The mutagenicity is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative (vehicle) control plates.
Caption: A simplified workflow of the Ames test for mutagenicity assessment.
In Vivo Acute Oral Toxicity Assessment (OECD 423)
In vivo studies are essential to understand the systemic effects of a compound in a whole organism. The acute oral toxicity test provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance into one of the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals categories.[18][19][20][21][22][23]
Experimental Rationale
The Acute Toxic Class Method is chosen for its ethical consideration of reducing the number of animals used while still providing sufficient information for hazard classification. The method involves dosing a small group of animals (typically three) with a fixed starting dose. The outcome (mortality or survival) determines the next step, which could be dosing another group at a lower or higher fixed dose level until the toxicity class can be determined.
Standards for Comparison
For acute oral toxicity, direct comparison to a single standard is less common. Instead, the results are interpreted within the framework of the GHS categories, which are based on LD50 (median lethal dose) values. To provide context, the LD50 values of some common substances are listed below.[24][25][26][27]
-
Caffeine: Oral LD50 (rat) ~192 mg/kg
-
Sodium Chloride (Table Salt): Oral LD50 (rat) ~3,000 mg/kg[24]
Hypothetical Experimental Data
Based on the initial GHS classification of this compound as "Harmful if swallowed," a hypothetical outcome of an OECD 423 study is presented.
| Starting Dose (mg/kg) | Number of Animals | Number of Deaths | Outcome | GHS Category |
| 300 | 3 | 2 | Dose at the next lower level | 4 (Harmful if swallowed) |
| 50 | 3 | 0 | Stop testing |
The GHS classification is based on the LD50 estimates derived from the study outcome.
Interpretation of Results
The hypothetical results of the OECD 423 study would place this compound in GHS Category 4, with an estimated LD50 in the range of 300 to 2000 mg/kg. This aligns with the initial hazard statement "Harmful if swallowed." This classification indicates a moderate level of acute oral toxicity, significantly lower than highly toxic substances but more toxic than substances generally considered safe, like table salt.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Animals:
-
Female rats (nulliparous and non-pregnant), typically of a standard laboratory strain.
Procedure:
-
Dose Selection: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.
-
Dosing: A group of three female rats is dosed with the starting dose.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If mortality occurs, the next test is conducted at a lower dose level.
-
If no mortality occurs, the next test is conducted at a higher dose level.
-
-
Classification: The substance is classified based on the dose levels at which mortality is observed.
Caption: Decision-making workflow for the OECD 423 Acute Toxic Class Method.
Conclusion and Future Directions
This guide has provided a framework for evaluating the safety and toxicity profile of this compound through a comparative analysis with established standards. The detailed protocols for in vitro cytotoxicity, in vitro genotoxicity, and in vivo acute oral toxicity serve as a foundation for conducting these critical assessments.
Future studies should focus on generating robust experimental data for this compound in the assays described. Further investigations could also include assessments of skin and eye irritation, as suggested by its GHS classification, as well as studies on repeated dose toxicity and reproductive toxicity to build a more comprehensive safety profile.
References
-
Research progress on residual behavior and ecological toxicity of diphenyl ether herbicides. (n.d.). Chinese Journal of Ecology. Retrieved from [Link]
-
Genotoxicity of benzo[a]pyrene, 2-nitrofluorene and airborne particulates in the DNA-repair host-mediated assay. (1990). Mutation Research. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
- Developmental toxicity of diphenyl ether herbicides in nestling American kestrels. (1990). Environmental Toxicology and Chemistry.
-
OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. Retrieved from [Link]
-
Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
- OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. (2001). OECD.
-
Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]
-
The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs. (2013). PLOS ONE. [Link]
-
Cytotoxicity of doxorubicin in two different breast cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Herbicides Toxic to Animals. (n.d.). Merck Veterinary Manual. Retrieved from [Link]
-
A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity. (2016). Toxicology Letters. [Link]
-
Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (2014). Journal of Nanomaterials. [Link]
-
Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. (2011). Journal of Medical Entomology. [Link]
-
Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis. (1998). Human & Experimental Toxicology. [Link]
-
Ames Test. (n.d.). Cyprotex. Retrieved from [Link]
- OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. (2008). OECD.
-
OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. Retrieved from [Link]
-
Effects of diphenyl ether herbicides on porphyrin accumulation by cultured hepatocytes. (1988). Molecular Pharmacology. [Link]
-
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2023). YouTube. [Link]
-
Ames Test. (n.d.). Charles River. Retrieved from [Link]
- Toxicological Review of Benzo[a]pyrene. (2017). U.S. Environmental Protection Agency.
-
Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. (2022). Journal of Advanced Veterinary Research. [Link]
-
Benzo[a]pyrene or PAHs: toxicological overview. (2021). GOV.UK. Retrieved from [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2020). Pharmaceutics. [Link]
-
Cytotoxic activity of doxorubicin and doxorubicin conjugates in the V79 cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. Retrieved from [Link]
-
Acute Oral Toxicity. (n.d.). BEMS Reports. Retrieved from [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]
-
In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (2018). International Journal of Nanomedicine. [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. Retrieved from [Link]
-
Lethal Dose 50% (LD50). (n.d.). Fiveable. Retrieved from [Link]
- A Review of the LD50 and Its Current Role in Hazard Communication. (2020). Journal of Chemical Health and Safety.
-
Lethal Dose Table. (n.d.). Livingston Public Schools. Retrieved from [Link]
-
Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). Molecules. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). MDPI. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2019). Molecules. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). ResearchGate. [Link]
-
Showing metabocard for 2-Phenylacetamide (HMDB0010715). (n.d.). Human Metabolome Database. Retrieved from [Link]
Sources
- 1. Research progress on residual behavior and ecological toxicity of diphenyl ether herbicides [hjgcjsxb.org.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. criver.com [criver.com]
- 13. Genotoxicity of benzo[a]pyrene, 2-nitrofluorene and airborne particulates in the DNA-repair host-mediated assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs | PLOS One [journals.plos.org]
- 15. A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. gov.uk [gov.uk]
- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 19. m.youtube.com [m.youtube.com]
- 20. oecd.org [oecd.org]
- 21. bemsreports.org [bemsreports.org]
- 22. researchgate.net [researchgate.net]
- 23. oecd.org [oecd.org]
- 24. fiveable.me [fiveable.me]
- 25. pubs.acs.org [pubs.acs.org]
- 26. LD50 Calculator | AAT Bioquest [aatbio.com]
- 27. whs.rocklinusd.org [whs.rocklinusd.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-chloro-N-(4-phenoxyphenyl)acetamide
This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-chloro-N-(4-phenoxyphenyl)acetamide (CAS No. 36160-84-6). As a halogenated organic compound, this substance requires specific procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and responsibility in your laboratory.
Hazard Identification and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. While specific toxicity data for this compound is not extensively documented, its structure as a chloroacetamide derivative allows us to infer its hazard profile from analogous compounds. Chloroacetamides are known for their potential toxicity and irritant properties.[1][2]
Key Characteristics:
-
Nature: It is a halogenated organic compound, which places it under specific regulatory disposal categories.[3][4][5]
-
Toxicity: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[2][6][7][8] Halogenated solvents and similar compounds can be carcinogenic.[9]
-
Environmental Hazard: Discharge into the environment must be strictly avoided.[1][6] Many chlorinated compounds are harmful to aquatic life.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ClNO₂ | PubChem[10] |
| Molecular Weight | 261.70 g/mol | PubChem[10] |
| CAS Number | 36160-84-6 | PubChem[10] |
| Inferred Hazards | Acute toxicity (Oral), Skin Irritation, Serious Eye Irritation, Potential Carcinogen | Analogous Compounds[1][2][6][9] |
| Disposal Classification | Halogenated Organic Waste | U.S. EPA[3][5] |
Immediate Safety Protocols: PPE and Spill Management
Safe disposal begins with safe handling. Rigorous adherence to personal protective equipment (PPE) standards is non-negotiable.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield approved under NIOSH or EN 166 standards.[1][11]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) inspected for integrity before each use.[2][11]
-
Body Protection: A complete lab coat or chemical-resistant suit is required to prevent skin contact.[1][12]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhaling dust or aerosols.[1][9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges must be used.[13]
Spill Response Protocol
Accidental spills must be managed immediately to prevent exposure and environmental release.
-
Evacuate & Ventilate: Ensure the spill area is clear of all non-essential personnel. Work only with adequate ventilation or respiratory protection.[1][6]
-
Containment: Prevent further leakage or spreading if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][2][6]
-
Absorption: For small spills, carefully sweep up the solid material, avoiding dust formation.[1][12] Place the material into a suitable, labeled container for disposal. For liquids, use an inert absorbent material (e.g., vermiculite, dry sand), then collect and place it into the waste container.[9]
-
Decontamination: Clean the spill area with soap and plenty of water.[11] Collect all cleaning materials (e.g., contaminated wipes, absorbent pads) in a sealed bag and dispose of them as hazardous waste.[9]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EH&S) department.
Waste Segregation and Collection: A Critical Step
The most crucial aspect of disposing of this compound is its strict segregation as halogenated organic waste .
The Causality Behind Segregation: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific and more stringent (and costly) disposal treatments, typically high-temperature incineration.[3] Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, forcing it all to be treated under these stricter, more expensive protocols.[9]
Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[9]
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[9] The label must clearly state "this compound" and list all other constituents if it is a mixed waste stream. Identify all applicable hazards (e.g., Toxic, Flammable if mixed with a solvent).[9]
-
Accumulation: Keep the waste container closed at all times except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is stored in secondary containment.[9]
Formal Disposal Procedures
Disposal of this compound is not a matter of simple disposal down the drain or in regular trash. Federal and local regulations mandate a specific disposal pathway.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Plan:
-
Do Not Dispose in Lab: Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sink. This is a violation of federal regulations and poses a significant environmental risk.[1][6]
-
Contact EH&S: Once your designated waste container is nearly full (approximately 75%), or your project concludes, contact your institution's Environmental Health & Safety (EH&S) office to arrange for a waste pickup.[9]
-
Licensed Disposal: The waste must be offered to a licensed disposal company.[1] These companies are equipped to handle and treat hazardous materials according to federal and state law.
-
Recommended Treatment: The standard and required treatment for halogenated organic waste is high-temperature incineration in a facility with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[3] This process must achieve a destruction and removal efficiency (DRE) of 99.99%.[3] An alternative, though less common, method is chemical dechlorination.[3]
Decontamination of Containers and Glassware
Proper decontamination ensures that residual chemicals are not inadvertently released.
-
Gross Contamination Removal: Rinse containers and glassware that held the compound three times with a suitable solvent (e.g., acetone, ethanol).
-
Collection of Rinsate: Crucially, this rinsate must be collected and disposed of as part of the halogenated organic waste stream. Do not pour the rinsate down the drain.
-
Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.
-
Empty Containers: Empty containers that held the pure compound must also be disposed of as hazardous waste, as they are not considered "empty" by RCRA standards unless properly decontaminated.[1]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, personal health, and environmental stewardship.
References
-
This compound | C14H12ClNO2 | CID 736969 . PubChem, National Center for Biotechnology Information. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
-
2,2,2-trichloro-N-(4-phenoxyphenyl)acetamide | C14H10Cl3NO2 . PubChem, National Center for Biotechnology Information. [Link]
-
2-Chloro-N-(4-methoxyphenyl)acetamide . PubChem, National Center for Biotechnology Information. [Link]
-
Regulations.gov document on Halogenated Organic Compounds . Regulations.gov. [Link]
-
2-Chloro-N-(4-ethoxyphenyl)acetamide | C10H12ClNO2 | CID 16536 . PubChem, National Center for Biotechnology Information. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency. [Link]
-
Halogenated Solvents in Laboratories - Chemical Waste Guideline . Temple University Environmental Health and Radiation Safety. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis . National Institutes of Health (NIH). [Link]
-
Acetamide, 2-chloro-N-(2,4-dimethylphenyl)- - Substance Details . U.S. Environmental Protection Agency. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. This compound | C14H12ClNO2 | CID 736969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
A Senior Application Scientist's Guide to Handling 2-chloro-N-(4-phenoxyphenyl)acetamide
This guide provides essential safety protocols and operational directives for the handling of 2-chloro-N-(4-phenoxyphenyl)acetamide. As the specific toxicological data for this compound is not exhaustively established, these recommendations are grounded in the principles of chemical safety and data from structurally analogous chloroacetamide and aromatic amide compounds. Our core objective is to empower researchers with a framework that prioritizes safety through a deep understanding of procedural causality, ensuring that every step is a self-validating component of a secure laboratory environment.
Hazard Analysis: Understanding the Compound
This compound belongs to the class of acetamides. The presence of the α-chloro group is a key structural feature that often enhances the biological activity and potential toxicity of these molecules.[1][2] Structurally related compounds, such as 2-chloroacetamide, are known to be toxic if swallowed, may cause allergic skin reactions, and are suspected of damaging fertility or the unborn child.[3] Therefore, it is imperative to treat this compound as a substance with a similar potential hazard profile.
Anticipated Hazards:
-
Skin Irritation and Sensitization: Direct contact may cause irritation or an allergic skin reaction.[4][5][6]
-
Serious Eye Damage: The compound, particularly as a fine powder, can cause serious eye irritation or damage.[6][7][8]
-
Respiratory Tract Irritation: Inhalation of dust can lead to respiratory irritation.[5][7][9]
-
Unknown Chronic Effects: Due to its novel nature, long-term exposure effects are not well-documented. It must be handled as a substance with potential chronic toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic risk-based assessment. The following table outlines the minimum required PPE for handling this compound. Operations with a higher risk of exposure, such as handling larger quantities or generating dust, demand an elevated level of protection.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Preparing Solutions | Chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards)[4] | Nitrile gloves (inspect prior to use)[10][11] | Long-sleeved lab coat[11] | Mandatory: Work within a certified chemical fume hood.[12] |
| Conducting Reactions & Purifications | Chemical safety goggles and a face shield[3][11] | Nitrile gloves. Change frequently, especially if contact is suspected. | Chemical-resistant lab coat.[11] | Mandatory: Work within a certified chemical fume hood. |
| Accidental Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or impervious clothing | A NIOSH-approved respirator with P100 (or N100) cartridges for particulates.[3][4] |
Causality of PPE Selection:
-
Eye Protection: Safety goggles are the minimum requirement to protect against accidental splashes. A face shield is added during reaction workups or when handling larger volumes because the risk of a significant splash event is higher.[3][11]
-
Hand Protection: Nitrile gloves provide an effective barrier against incidental contact with solid acetamides.[10][11] It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][9] Contaminated gloves must be disposed of as hazardous waste.[3]
-
Respiratory Protection: The primary risk from this solid compound is the inhalation of fine dust particles.[3][9] Therefore, all manipulations of the solid must be performed within a chemical fume hood to contain and exhaust these particles.[12] A respirator is reserved for emergency situations, such as a spill, where engineering controls have failed.
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring reproducible, safe science.
Preparation and Pre-Handling
-
Conduct a Risk Assessment: Before any work begins, perform a specific risk assessment for the planned experiment.[11][13]
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification. Check that safety showers and eyewash stations are unobstructed and have been recently tested.[4][7][13]
-
Assemble Materials: Prepare all necessary equipment, solvents, and quench solutions before bringing the target compound into the work area. This minimizes traffic in and out of the fume hood.
-
Designate a Waste Container: Prepare a clearly labeled, sealable container for hazardous waste.[13] It should be marked "Hazardous Waste: Chlorinated Organic Compound".[13]
Handling and Experimental Workflow
The following diagram illustrates the logical flow for safely handling the compound.
Caption: Workflow for handling this compound.
Procedural Steps:
-
Weighing: Always weigh the solid compound within the fume hood.[13] Use disposable weigh boats or papers to prevent contamination of balances.
-
Solution Preparation: Add solvents slowly and in a controlled manner to the solid to prevent splashing and aerosol generation.[13] Keep the container capped when not in use.[4]
-
Post-Handling: After the experiment is complete, decontaminate all surfaces and equipment that came into contact with the compound.[13] A solvent rinse followed by soap and water is a recommended practice.[14]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7][14] Do not eat, drink, or smoke in the laboratory area.[10][15]
Emergency and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention.[4][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[16]
-
Spill: Evacuate the area. For a small spill, and only if trained to do so, use an appropriate absorbent material to carefully sweep or pick up the solid, avoiding dust creation.[3][12] Place the material in a sealed, labeled container for disposal. Ventilate the area thoroughly. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and excess reagent, must be collected in a dedicated hazardous waste container.[10][13] Do not mix with other waste streams.
-
Container Management: Keep the waste container closed except when adding waste.[14] Store it in a cool, dry, well-ventilated area away from incompatible materials.[4][14]
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.[3][11][16] All disposal activities must adhere to local, state, and federal regulations.[10][17]
References
- Pentachemicals. (2023, March 30).
- Eurofins US. (n.d.).
- Cole-Parmer. (n.d.).
- Loba Chemie. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- LPS.org. (n.d.).
- Sigma-Aldrich. (2024, September 8).
-
AK Scientific, Inc. (n.d.). N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[10]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-(4-chlorophenoxy)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)
- Sigma-Aldrich. (2024, September 8).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2024, March 30).
- BenchChem. (2025). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- ChemicalBook. (2025, December 6). Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide.
- Capot Chemical. (2010, November 16). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Fisher Scientific. (2024, March 29).
- BenchChem. (2025). Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl].
- Cole-Parmer. (n.d.). 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) MSDS.
- Al-Ghorbani, M., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.
- Al-Ghorbani, M., et al. (2022, October 16). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
Sources
- 1. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eurofinsus.com [eurofinsus.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. capotchem.com [capotchem.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. benchchem.com [benchchem.com]
- 12. archpdfs.lps.org [archpdfs.lps.org]
- 13. benchchem.com [benchchem.com]
- 14. lobachemie.com [lobachemie.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
